Pirinixic Acid Aminothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFIDKPYNKNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pirinixic acid aminothiazole mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Pirinixic Acid and its Aminothiazole Derivatives
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the biological activities of pirinixic acid (WY-14643) and its structurally related aminothiazole derivatives. Initially developed as a peroxisome proliferator, pirinixic acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. This guide will first elucidate the canonical PPARα signaling pathway activated by pirinixic acid, detailing the downstream transcriptional events that modulate fatty acid catabolism and exert anti-inflammatory effects. Subsequently, we will explore a fascinating evolution in the pharmacology of this scaffold: the development of aminothiazole-featured pirinixic acid derivatives. These analogs pivot from the PPAR-centric mechanism to a distinct mode of action, functioning as potent dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E₂ synthase-1 (mPGES-1). This dual inhibition effectively suppresses the production of key inflammatory mediators—leukotrienes and prostaglandin E₂—offering a targeted anti-inflammatory strategy. We will dissect this novel mechanism, supported by experimental data, and contrast it with the parent compound's activity. Detailed experimental protocols and quantitative data are provided to offer researchers a practical and authoritative resource for studying these compounds.
Part 1: The Core Mechanism of Pirinixic Acid (WY-14643) as a PPARα Agonist
Pirinixic acid, also known as WY-14643, is a synthetic thiacetic acid derivative that has been instrumental in elucidating the function of PPARs.[1] Its primary mechanism of action is the direct binding to and activation of PPARα, a ligand-activated transcription factor highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, kidney, and muscle.[2][3]
The PPARα Signaling Cascade
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors comprising three subtypes: PPARα, PPARβ/δ, and PPARγ.[4] These receptors act as critical sensors for lipids, including fatty acids and their derivatives. The canonical signaling pathway is initiated by ligand binding.[2]
Mechanism of Transcriptional Activation:
-
Ligand Binding: Pirinixic acid enters the cell and diffuses into the nucleus, where it binds to the Ligand Binding Domain (LBD) of PPARα.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. The consensus sequence for a PPRE is typically AGGTCANAGGTCA.[2]
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits a complex of coactivator proteins, which initiates the transcription of downstream target genes. This process ultimately increases the synthesis of proteins involved in lipid metabolism and transport.[5]
Potency and In Vivo Efficacy
Extensive structure-activity relationship (SAR) studies have led to the development of highly potent derivatives. For example, compound 16 from these studies demonstrates impressive inhibitory activity.
| Enzyme Target | IC₅₀ (μM) |
| 5-Lipoxygenase (5-LO) | 0.3 |
| mPGES-1 | 0.4 |
Crucially, these compounds show high selectivity, with minimal inhibition of COX-1/2 enzymes at effective concentrations, which may predict a better gastrointestinal safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs). [7]The anti-inflammatory efficacy has been confirmed in vivo. In a zymosan-induced mouse peritonitis model, these derivatives significantly reduced vascular permeability and inflammatory cell infiltration, which was accompanied by a marked decrease in the levels of CysLTs and PGE₂ in the peritoneal fluid. [6]
Part 3: Experimental Protocols & Methodologies
To facilitate further research, this section outlines standardized, self-validating protocols for assessing the distinct mechanisms of action of pirinixic acid and its aminothiazole derivatives.
Protocol: PPARα Transactivation Luciferase Reporter Assay
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a nuclear receptor like PPARα.
Objective: To determine the EC₅₀ of a test compound (e.g., Pirinixic Acid) for PPARα activation.
Methodology:
-
Cell Culture: Culture HepG2 cells (a human liver cell line with endogenous RXR) in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Co-transfect the HepG2 cells with two plasmids:
-
An expression vector for a GAL4-PPARα-LBD fusion protein (where the PPARα Ligand Binding Domain is fused to the GAL4 DNA Binding Domain).
-
A reporter plasmid containing a Luciferase gene downstream of a GAL4 Upstream Activating Sequence (UAS).
-
-
Compound Treatment: 24 hours post-transfection, re-plate the cells and treat them with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO). Include a known PPARα agonist as a positive control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Protocol: Cell-Based 5-LO and mPGES-1 Inhibition Assay
This protocol uses human polymorphonuclear leukocytes (PMNLs), which endogenously express the necessary enzymes, to assess the inhibitory potential of aminothiazole derivatives.
Objective: To determine the IC₅₀ of a test compound for the inhibition of 5-LO and mPGES-1 product formation.
Methodology:
-
PMNL Isolation: Isolate PMNLs from the whole blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Pre-incubation: Resuspend the PMNLs in an appropriate buffer and pre-incubate them with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.
-
Cell Stimulation:
-
For 5-LO activity: Stimulate the cells with a calcium ionophore (e.g., A23187) to trigger the 5-LO pathway.
-
For mPGES-1 activity: Co-stimulate the cells with lipopolysaccharide (LPS) for a longer period (e.g., 18 hours) to induce COX-2 and mPGES-1 expression, followed by stimulation with arachidonic acid.
-
-
Termination and Extraction: Stop the reaction by adding a cold solvent (e.g., methanol) and centrifuge to pellet cell debris. Collect the supernatant containing the lipid mediators.
-
Quantification: Analyze the supernatants for the levels of 5-LO products (e.g., LTB₄) and mPGES-1 product (PGE₂) using specific and sensitive methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each pathway.
Conclusion
The pirinixic acid scaffold serves as a remarkable case study in drug development, demonstrating how chemical modifications can radically alter the molecular mechanism of action. Pirinixic acid itself is a canonical PPARα agonist, exerting its effects by transcriptionally reprogramming cellular lipid metabolism. In stark contrast, its aminothiazole derivatives operate through an entirely different, non-transcriptional mechanism: the direct dual inhibition of the pro-inflammatory enzymes 5-LO and mPGES-1. This mechanistic divergence transforms the compound from a metabolic regulator into a targeted anti-inflammatory agent. Understanding these distinct pathways is paramount for researchers in pharmacology and medicinal chemistry, as it informs the rational design of future therapeutics for metabolic and inflammatory diseases.
References
-
He, S., et al. (2020). Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. Journal of Lipid Research. Available at: [Link]
-
NIH VideoCast. (2012). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. YouTube. Available at: [Link]
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Gerstmeier, J., et al. (2014). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. Available at: [Link]
-
Gerstmeier, J., et al. (2014). Aminothiazole-Featured Pirinixic Acid Derivatives as Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pirinixic acid. Wikipedia. Available at: [Link]
-
Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Wikipedia. Available at: [Link]
-
Gerstmeier, J., et al. (2014). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. Available at: [Link]
-
CUSABIO. (n.d.). PPAR signaling pathway. CUSABIO. Available at: [Link]
-
Creative Biolabs. (n.d.). PPAR Signaling Pathway. Creative Biolabs. Available at: [Link]
-
Kljun, J., & Turel, I. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pirinixic Acid. PubChem. Available at: [Link]
-
Gomaa, H. A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. Available at: [Link]
Sources
- 1. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Pirinixic acid aminothiazole PPAR alpha gamma dual agonist
An In-Depth Technical Guide to Pirinixic Acid-Aminothiazole Scaffolds as Peroxisome Proliferator-Activated Receptor (PPAR) α/γ Dual Agonists
Abstract
Peroxisome Proliferator-Activated Receptors (PPARs) are critical regulators of lipid and glucose homeostasis, making them prime therapeutic targets for metabolic disorders. The concept of a dual agonist, simultaneously activating both PPARα and PPARγ, offers a compelling strategy to address the multifaceted nature of metabolic syndrome, particularly type 2 diabetes with associated dyslipidemia. This guide provides a comprehensive technical overview of a novel investigational scaffold: pirinixic acid derivatives featuring an aminothiazole moiety. We will dissect the underlying biological rationale, principles of medicinal chemistry and drug design, and a detailed workflow for preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation metabolic therapeutics.
The Strategic Imperative for PPARα/γ Dual Agonism
PPARs are a family of nuclear receptors comprising three main isoforms: α, γ, and δ (or β).[1] These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[2]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and brown adipose tissue.[2][3] Its activation primarily governs lipid metabolism. Fibrate drugs, which are PPARα agonists, are clinically used to reduce plasma triglycerides and cholesterol.[4]
-
PPARγ: Predominantly expressed in adipose tissue, the colon, and the immune system.[3] It is a master regulator of adipogenesis and plays a pivotal role in insulin sensitization and glucose metabolism. The thiazolidinedione (TZD) class of drugs are potent PPARγ agonists used to treat type 2 diabetes.[5]
The therapeutic rationale for a dual α/γ agonist is to create a single molecule that combines the beneficial effects of both fibrates and TZDs.[6][7] Such a compound could theoretically offer a powerful, synergistic approach to managing diabetic dyslipidemia by simultaneously improving insulin sensitivity, glycemic control, and the lipid profile (triglycerides and cholesterol).[7][8] However, the development of dual agonists has been challenging, with early candidates like muraglitazar and tesaglitazar being discontinued due to safety concerns, including cardiovascular risks and carcinogenicity.[9][8] This underscores the need for novel chemical scaffolds with improved safety and efficacy profiles.
PPARα/γ Dual Activation Signaling Pathway
The diagram below illustrates the convergent signaling pathways initiated by a dual agonist.
Caption: Convergent signaling of a PPARα/γ dual agonist.
Core Scaffolds: Pirinixic Acid and the Aminothiazole Moiety
Pirinixic Acid (WY-14643): A PPARα-Preferential Agonist
Pirinixic acid, also known as WY-14643, is a synthetic pyrimidine derivative and a well-characterized peroxisome proliferator.[10] It is primarily recognized as a potent agonist of PPARα.[11] While it shows some activity on other isoforms, its preference is clearly for PPARα, making it an excellent starting point for chemical modification towards a more balanced dual-agonist profile.
| Chemical Information: Pirinixic Acid | |
| IUPAC Name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}acetic acid[10] |
| Molecular Formula | C₁₄H₁₄ClN₃O₂S[10] |
| Molecular Weight | 323.8 g/mol [10] |
| Primary Target | PPARα[11][12] |
Agonist Potency Data:
| Receptor Isoform | EC₅₀ (μM) | Source |
|---|---|---|
| Murine PPARα | 0.63 | [12] |
| Human PPARα | 5.0 | [12] |
| Murine PPARγ | 32 | [12] |
| Human PPARγ | 60 | [12] |
| Human PPARδ | 35 |[12] |
The significant difference in EC₅₀ values between PPARα and PPARγ highlights the challenge: to increase potency at PPARγ by several orders of magnitude without compromising its potent PPARα activity.
The Aminothiazole Moiety: A Privileged Structure in Medicinal Chemistry
The 2-aminothiazole ring is a heterocyclic scaffold frequently employed in drug discovery. Its prevalence stems from its ability to engage in a variety of non-covalent interactions (hydrogen bonding, π-stacking) and its synthetic tractability. It is a key component in several approved drugs and clinical candidates. Introducing this moiety into the pirinixic acid structure provides a versatile anchor point for chemical modifications aimed at optimizing receptor affinity and achieving the desired dual-agonist profile.
Design and Synthesis of Pirinixic Acid-Aminothiazole Derivatives
The core hypothesis is that by replacing the 2,3-dimethylaniline group of pirinixic acid with a substituted 2-aminothiazole moiety, we can introduce new interactions with the ligand-binding pocket of PPARγ, thereby increasing affinity and potency for that isoform.
General Synthetic Pathway
The synthesis of these derivatives can be accomplished via a multi-step sequence, as adapted from related methodologies.[13][14] The key step is the Buchwald-Hartwig amination, which couples the chlorinated pyrimidine core with the desired 2-aminothiazole derivative.
Caption: General synthetic workflow for pirinixic acid-aminothiazole derivatives.
This synthetic route is robust and allows for significant diversity. Key points for optimization (R¹, R², R³ in the structure below) include:
-
α-Substitution (R¹): Modifying the alkyl chain attached to the carboxylic acid can improve potency.
-
Thiazole Substitution (R², R³): Introducing various aryl or alkyl groups on the thiazole ring is the primary strategy for tuning PPARα/γ selectivity.
Preclinical Evaluation Workflow: A Self-Validating System
A rigorous, multi-stage evaluation process is essential to characterize novel compounds and validate their therapeutic potential. Each stage includes critical controls to ensure data integrity.
Stage 1: In Vitro Characterization
The initial phase focuses on confirming target engagement and functional activity at the molecular and cellular levels.
Key Experiments:
-
PPAR Transactivation Assay: To determine functional agonist potency (EC₅₀) and efficacy.
-
Competitive Binding Assay (e.g., TR-FRET): To measure binding affinity (Ki) to the ligand-binding domain of PPARα and PPARγ.
-
ADME Profiling: Early assessment of metabolic stability, permeability, and other drug-like properties.
Protocol: PPAR Luciferase Reporter Transactivation Assay
Objective: To quantify the ability of a test compound to activate PPARα and PPARγ and induce the expression of a reporter gene.
Materials:
-
HEK293T or other suitable host cells.
-
Expression plasmids: full-length human PPARα or PPARγ.
-
Reporter plasmid: containing multiple PPRE sequences upstream of a firefly luciferase gene.
-
Control plasmid: containing a constitutively expressed Renilla luciferase gene (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds, positive controls (Pirinixic acid for PPARα, Rosiglitazone for PPARγ), and vehicle control (DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate HEK293T cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfection: Transfect cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds, positive controls, or vehicle control. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Incubation: Incubate the cells for another 18-24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Transfer the lysate to an opaque 96-well plate.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity in the same well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal activation) and the maximum efficacy relative to the positive control.
-
Stage 2: In Vivo Efficacy and Proof-of-Concept
Promising candidates from in vitro screening are advanced to animal models that recapitulate key aspects of human metabolic disease.
Workflow Diagram:
Caption: Preclinical in vivo evaluation workflow for a PPAR agonist candidate.
Key Endpoints:
-
Glycemic Control: Blood glucose, insulin levels, HbA1c, and oral glucose tolerance tests (OGTT).
-
Lipid Profile: Plasma triglycerides, total cholesterol, HDL, and LDL levels.
-
Gene Expression: qPCR analysis of liver and adipose tissue to confirm target gene engagement (e.g., CPT1, GLUT4).
-
Histopathology: Analysis of liver for steatosis and adipose tissue for adipocyte morphology.
Stage 3: Safety and Toxicology
Compounds demonstrating in vivo efficacy must undergo preliminary safety assessment. Key concerns for PPARα/γ agonists include:
-
Fluid retention and edema (PPARγ-mediated).
-
Weight gain (PPARγ-mediated).
-
Hepatotoxicity.
-
Potential for carcinogenicity (a historical concern with peroxisome proliferators).
Initial studies will involve monitoring clinical signs, organ weights, and basic clinical chemistry and hematology in efficacy studies, followed by more formal toxicology studies if the candidate progresses.
Conclusion and Future Directions
The development of a safe and effective PPARα/γ dual agonist remains a significant goal in metabolic disease research. The pirinixic acid-aminothiazole scaffold represents a promising, yet underexplored, chemical space for this endeavor. By leveraging the known PPARα activity of pirinixic acid and the synthetic versatility of the aminothiazole moiety, medicinal chemists can systematically explore structure-activity relationships to identify candidates with a balanced and potent dual-agonist profile. The rigorous, multi-stage evaluation workflow outlined in this guide provides a clear and self-validating path from initial concept to in vivo proof-of-concept. Future work should focus on achieving a therapeutic window that maximizes metabolic benefits while mitigating the known side effects that have hindered previous generations of PPARα/γ dual agonists.
References
- Bala, P., et al. (2007). PPAR dual agonists: are they opening Pandora's Box? Pharmacological Research, 56(2), 91-98.
- Wikipedia contributors. (2024). PPAR agonist. Wikipedia.
- Grygiel-Górniak, B. (2014). Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. PPAR Research, 2014, 562497.
- Ndisang, J. F., & Tiwari, S. (2013). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. Current Medicinal Chemistry, 20(25), 3125–3151.
- National Center for Biotechnology Information. (n.d.). Pirinixic Acid.
- ResearchGate. (n.d.). PPAR-alpha and PPAR-gamma agonists for type 2 diabetes. Request PDF.
- Al-Rifai, A., & El-Kadi, A. O. (2018). A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia. Current Molecular Pharmacology, 11(3), 198–209.
- Belfort, R., & DeFronzo, R. A. (2005). Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes. Diabetologia, 48(9), 1679–1692.
- Gerstmeier, J., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9112–9129.
- Riemer, T., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9112-9129.
- MedchemExpress. (n.d.). Pirinixic acid (Wy-14643). MedchemExpress.com.
- Kersten, S., & Stienstra, R. (2017). In Vivo Actions of Peroxisome Proliferator–Activated Receptors. Endocrinology and Metabolism Clinics of North America, 46(4
Sources
- 1. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Guide: Aminothiazole-Featured Pirinixic Acid Derivatives in Cancer Therapeutics
Dual-Targeting the Arachidonic Acid Cascade: From Metabolic Modulation to Inflammatory Blockade
Executive Summary
The therapeutic landscape of pirinixic acid (WY-14643) derivatives has evolved significantly from their initial characterization as Peroxisome Proliferator-Activated Receptor alpha (PPAR
This guide analyzes the structural evolution and pharmacological mechanism of these derivatives, specifically focusing on their ability to act as dual inhibitors of 5-Lipoxygenase (5-LO) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1) .[2][3][4][5] By simultaneously blocking the biosynthesis of pro-tumorigenic leukotrienes and prostaglandins, these agents offer a multi-modal approach to suppressing cancer cell proliferation, survival, and metastasis.
Chemical Architecture & SAR Analysis
The transition from simple PPAR agonism to dual enzyme inhibition is driven by precise structural modifications to the pirinixic acid scaffold. The core pharmacophore consists of a pyrimidine ring substituted with a thio-ether linked acid chain and an amine moiety.
Structural Evolution
The defining feature of the new generation is the replacement of the lipophilic biphenyl or dimethylaniline moiety (found in classic fibrates) with a 2-aminothiazole system.
| Structural Domain | Modification | Pharmacological Impact |
| Core Scaffold | 4-chloro-6-amino-pyrimidin-2-ylthio | Essential template for binding pocket occupancy. |
| Extension to Octanoic Acid (C8) | Shifts activity from PPAR agonism to mPGES-1 inhibition; enhances lipophilicity for membrane penetration. | |
| Side Chain | 2-Aminothiazole | Critical determinant for 5-LO inhibition. Replaces the bulky biphenyl group to fit the ATP-binding cleft or allosteric sites. |
| Aryl Substituent | Naphthyl group on Thiazole | Increases hydrophobic interaction within the mPGES-1 active site, boosting potency into the sub-micromolar range. |
Key Compound: "Compound 16"
The prototype for this class is 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid .[2][4][6]
-
Molecular Weight: ~513 g/mol
-
Lipophilicity (cLogP): High (requires formulation strategies for in vivo delivery).
-
Selectivity: Devoid of COX-1/2 inhibition, preventing the gastrointestinal and cardiovascular side effects associated with NSAIDs and Coxibs.
Mechanistic Pharmacology: The Dual Blockade
Cancer progression is often fueled by the "eicosanoid storm"—the simultaneous upregulation of leukotrienes (via 5-LO) and prostaglandin E2 (via COX-2/mPGES-1).
The Signaling Nexus
-
5-LO Pathway: Converts Arachidonic Acid (AA) to Leukotrienes (LTB4, LTC4). LTB4 promotes tumor cell proliferation and recruits suppressive immune cells.
-
mPGES-1 Pathway: The terminal synthase downstream of COX-2, converting PGH2 to PGE2. PGE2 drives angiogenesis, immune evasion, and apoptosis resistance.
Aminothiazole pirinixic acid derivatives interrupt this cascade at two distinct nodes, preventing the "shunting" effect where blocking one pathway simply diverts substrate to the other.
Diagram: Dual Inhibition Pathway
Preclinical Efficacy Data
The following data summarizes the potency of aminothiazole derivatives compared to standard reference inhibitors. The "Dual Inhibition" profile is superior because it achieves efficacy at sub-micromolar concentrations for both targets.
Table 1: Comparative Inhibitory Potency ( )
| Compound | Target | Mechanism Note | |
| Compound 16 | mPGES-1 | 0.4 | Non-competitive inhibition |
| Compound 16 | 5-LO | 0.3 | Cell-based assay (PMNL) |
| MK-886 (Ref) | FLAP/5-LO | 0.03 | Indirect 5-LO inhibitor |
| Zileuton (Ref) | 5-LO | 0.5 - 1.0 | Iron chelator/Redox inhibitor |
| Celecoxib (Ref) | COX-2 | 0.04 | No mPGES-1 activity |
Data Source: Synthesized from Hanke et al. (2013) and related SAR studies.
Experimental Validation Protocols
To ensure reproducibility and scientific rigor, the following protocols outline the synthesis and biological evaluation of these derivatives.
A. Chemical Synthesis Workflow
The synthesis follows a convergent strategy involving the nucleophilic substitution of a dichloropyrimidine core.
-
Thiazole Formation: Hantzsch thiazole synthesis reacting
-bromoketones with thiourea. -
Core Coupling: Reaction of 2,4,6-trichloropyrimidine with the aminothiazole.
-
Tail Attachment: Introduction of the
-substituted mercapto-acid (e.g., 2-mercaptooctanoic acid) via nucleophilic displacement.
B. Self-Validating Biological Assays
The following workflow describes the validation of dual inhibition in a cellular context.
Protocol: Human Whole Blood Assay (Self-Validating System)
This assay is preferred over cell-free systems as it accounts for plasma protein binding (high for these lipophilic compounds).
-
Preparation: Collect fresh heparinized blood from healthy donors.
-
Induction: Divide into aliquots.
-
Stimulus A: Lipopolysaccharide (LPS) (10
g/mL) for 24h Induces COX-2/mPGES-1. -
Stimulus B: Calcium Ionophore A23187 (30
M) for 15 min Activates 5-LO.
-
-
Treatment: Incubate with test compound (0.1 - 10
M) 30 min prior to A23187 or concurrent with LPS. -
Controls (Validation):
-
Negative Control: Vehicle (DMSO 0.1%).
-
Positive Control (5-LO): Zileuton (3
M). -
Positive Control (mPGES-1): MK-886 (inhibits FLAP, surrogate marker).
-
-
Readout:
-
Centrifuge plasma.
-
Quantify PGE2 and LTB4 via RP-HPLC or validated ELISA.
-
Success Criteria: Dose-dependent reduction in both metabolites without affecting COX-derived TXB2 (to prove COX sparing).
-
Diagram: Experimental Validation Workflow
Challenges & Future Directions
While aminothiazole pirinixic acid derivatives show immense promise in preclinical models, specific challenges must be addressed for clinical translation:
-
Lipophilicity & Solubility: The octanoic acid chain and naphthyl-thiazole groups result in high logP values (>5).
-
Solution: Development of prodrugs or nano-formulations (e.g., lipid nanoparticles) is essential to improve bioavailability.
-
-
Protein Binding: High affinity for plasma albumin can reduce the free fraction of the drug.
-
Adjustment: Assay potency must be verified in Whole Blood Assays (as detailed above) rather than just buffer-based enzyme assays.
-
-
Metabolic Stability: The thio-ether linkage is susceptible to oxidation (sulfoxides/sulfones).
-
Future Design: Bioisosteric replacement of the sulfur atom or steric shielding of the
-position.
-
References
-
Hanke, T. et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry.
-
Koeberle, A. et al. (2008).[7] Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Medicinal Chemistry.
-
Werz, O. et al. (2008).[7][8] Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors.[2][3][4][5][7][8] Journal of Medicinal Chemistry (Contextual SAR).
-
Koeberle, A. & Werz, O. (2015).[7] Multi-target approach for natural products in inflammation and cancer. Drug Discovery Today.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibi... - ChEMBL [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide on the Therapeutic Potential of Pirinixic Acid Aminothiazole Conjugates in Metabolic Syndrome
Executive Summary
Metabolic syndrome represents a constellation of cardiometabolic risk factors, including dyslipidemia, insulin resistance, and a chronic low-grade inflammatory state, that collectively elevate the risk for type 2 diabetes and cardiovascular disease. Current therapeutic strategies often target individual components of the syndrome, highlighting the need for multi-faceted pharmacological agents. This technical guide explores the therapeutic rationale and preclinical evaluation of a novel class of compounds: pirinixic acid aminothiazole conjugates. We posit that these molecules offer a synergistic approach by combining the lipid-modulating effects of pirinixic acid, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, with the anti-inflammatory and potential insulin-sensitizing properties of the aminothiazole moiety. This document provides a comprehensive overview of the underlying mechanisms of action and detailed experimental protocols for the preclinical assessment of these promising therapeutic candidates.
Introduction: The Unmet Need in Metabolic Syndrome Therapeutics
Metabolic syndrome is a complex pathophysiological state characterized by a cluster of abnormalities, including central obesity, elevated triglycerides, reduced high-density lipoprotein (HDL) cholesterol, hypertension, and hyperglycemia.[1] The interconnectedness of these factors, driven by insulin resistance and chronic inflammation, necessitates therapeutic interventions that can address multiple facets of the disease.[1]
Current treatment paradigms often involve polypharmacy, with separate agents for managing dyslipidemia, hypertension, and hyperglycemia. While effective to an extent, this approach can lead to challenges with patient compliance and potential drug-drug interactions. The development of single molecules with pleiotropic effects is a highly sought-after goal in metabolic drug discovery.
Pirinixic acid (also known as WY-14643) is a well-characterized PPARα agonist.[2][3] PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism.[4] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation and lipoprotein metabolism, resulting in reduced plasma triglycerides and increased HDL cholesterol.[3][4] Furthermore, PPARα activation exerts anti-inflammatory effects.[5][6]
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties.[7] Notably, certain aminothiazole-containing compounds have been shown to inhibit key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[8]
This guide focuses on the therapeutic potential of conjugating pirinixic acid with an aminothiazole moiety. The central hypothesis is that such a molecule will function as a dual-action agent, simultaneously targeting the dyslipidemia and inflammatory components of metabolic syndrome.
Proposed Mechanism of Action: A Dual-Pronged Approach
The therapeutic efficacy of a pirinixic acid aminothiazole conjugate in metabolic syndrome is predicated on a synergistic mechanism of action, targeting both metabolic dysregulation and chronic inflammation.
Pirinixic Acid Moiety: Targeting Dyslipidemia via PPARα Activation
The pirinixic acid component of the conjugate is expected to bind to and activate PPARα.[2] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This leads to the transcriptional upregulation of genes involved in:
-
Fatty Acid Oxidation: Increased expression of enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation, leading to enhanced catabolism of fatty acids in the liver and skeletal muscle.[3][4]
-
Lipoprotein Metabolism: Upregulation of lipoprotein lipase (LPL) and downregulation of apolipoprotein C-III (ApoC-III), resulting in enhanced clearance of triglyceride-rich lipoproteins.[4]
-
HDL Metabolism: Increased expression of apolipoproteins A-I and A-II, the major protein components of HDL, leading to elevated HDL cholesterol levels.[4]
Aminothiazole Moiety: Attenuating Inflammation
The aminothiazole moiety is hypothesized to contribute significant anti-inflammatory effects through multiple potential mechanisms:
-
Inhibition of Pro-inflammatory Signaling: Aminothiazole derivatives have been shown to inhibit the NF-κB pathway, a central regulator of the inflammatory response.[8] By preventing the activation of NF-κB, the aminothiazole moiety can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8]
-
Modulation of Eicosanoid Synthesis: Certain pirinixic acid derivatives featuring an aminothiazole core have demonstrated potent dual inhibition of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), enzymes responsible for the production of pro-inflammatory lipid mediators.
The combined effect of PPARα activation and direct anti-inflammatory action is expected to alleviate the chronic low-grade inflammation that is a hallmark of metabolic syndrome and a key contributor to insulin resistance.
Preclinical Evaluation Workflow
A robust preclinical evaluation of pirinixic acid aminothiazole conjugates is essential to validate the proposed mechanism of action and assess therapeutic potential. This section outlines a comprehensive workflow encompassing in vitro characterization and in vivo efficacy studies.
In Vitro Characterization
Objective: To quantify the ability of the pirinixic acid aminothiazole conjugate to activate the human PPARα receptor.
Methodology: A cell-based luciferase reporter assay is recommended.[9][10]
Step-by-Step Protocol:
-
Cell Culture: Utilize a mammalian cell line (e.g., HEK293T) stably co-transfected with a plasmid expressing the human PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression.
-
Plating: Seed the reporter cells in a 96-well plate and allow them to adhere.[9]
-
Compound Treatment: Prepare serial dilutions of the pirinixic acid aminothiazole conjugate and a known PPARα agonist (e.g., WY-14643) as a positive control. Treat the cells with the compounds for 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value.
Objective: To assess the anti-inflammatory properties of the conjugate in a relevant cell model.
Methodology: Measurement of pro-inflammatory cytokine secretion from lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pirinixic acid aminothiazole conjugate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[11][12]
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine secretion.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of the pirinixic acid aminothiazole conjugate in a relevant animal model of metabolic syndrome.
Animal Model: A diet-induced obesity model, such as C57BL/6J mice fed a high-fat diet (HFD) for 12-16 weeks, is a widely accepted and appropriate model.[13][14] This model recapitulates key features of human metabolic syndrome, including obesity, dyslipidemia, insulin resistance, and low-grade inflammation.
Objective: To determine the effect of the conjugate on plasma triglyceride and HDL cholesterol levels.
Step-by-Step Protocol:
-
Animal Dosing: Administer the pirinixic acid aminothiazole conjugate daily via oral gavage for a period of 4-8 weeks. Include a vehicle control group and a positive control group (e.g., treated with fenofibrate).
-
Blood Collection: At the end of the treatment period, collect blood from fasted animals via cardiac puncture or retro-orbital sinus.
-
Plasma Separation: Separate plasma by centrifugation.
-
Lipid Measurement:
-
Data Analysis: Compare the lipid levels between the treatment groups and the control groups using appropriate statistical tests.
Objective: To evaluate the impact of the conjugate on whole-body insulin sensitivity.
Methodology: An oral glucose tolerance test (OGTT) is a standard and informative procedure.[18][19]
Step-by-Step Protocol:
-
Fasting: Fast the mice for 6 hours.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.
Objective: To measure the effect of the conjugate on systemic and tissue-specific inflammation.
Step-by-Step Protocol:
-
Sample Collection: Collect plasma as described in section 3.2.1. Additionally, harvest tissues such as the liver and adipose tissue.
-
Tissue Homogenization: Homogenize the tissues to prepare lysates.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in plasma and tissue lysates using ELISA kits.[11][12][20]
-
Data Analysis: Compare cytokine levels between the different treatment groups.
Data Presentation and Interpretation
The quantitative data generated from the preclinical evaluation should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Activity of Pirinixic Acid Aminothiazole Conjugate
| Assay | Parameter | Pirinixic Acid Aminothiazole | Positive Control |
| PPARα Activation | EC50 (µM) | [Insert Value] | [Insert Value for WY-14643] |
| Anti-inflammatory | IC50 for TNF-α inhibition (µM) | [Insert Value] | [Insert Value for Dexamethasone] |
| IC50 for IL-6 inhibition (µM) | [Insert Value] | [Insert Value for Dexamethasone] |
Table 2: In Vivo Efficacy in a High-Fat Diet-induced Mouse Model of Metabolic Syndrome
| Parameter | Vehicle Control | Pirinixic Acid Aminothiazole | Positive Control (Fenofibrate) |
| Body Weight Change (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Plasma Lipids | |||
| Triglycerides (mg/dL) | [Insert Value] | [Insert Value] | [Insert Value] |
| HDL Cholesterol (mg/dL) | [Insert Value] | [Insert Value] | [Insert Value] |
| Insulin Sensitivity | |||
| OGTT AUC (mg/dL*min) | [Insert Value] | [Insert Value] | [Insert Value] |
| Inflammatory Markers | |||
| Plasma TNF-α (pg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
| Plasma IL-6 (pg/mL) | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
Pirinixic acid aminothiazole conjugates represent a promising therapeutic strategy for the management of metabolic syndrome. Their proposed dual mechanism of action, targeting both dyslipidemia via PPARα activation and chronic inflammation through the aminothiazole moiety, addresses the complex and interconnected pathophysiology of this condition. The preclinical evaluation workflow detailed in this guide provides a robust framework for validating the therapeutic potential of these novel compounds.
Future research should focus on optimizing the chemical linkage between the pirinixic acid and aminothiazole moieties to achieve the desired balance of PPARα agonism and anti-inflammatory activity. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential for advancing lead candidates toward clinical development. The successful development of a pirinixic acid aminothiazole conjugate could offer a significant advancement in the treatment of metabolic syndrome, providing a single agent to address multiple underlying pathologies.
References
-
Dubois, V., et al. (2017). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 38(4), 295–331. Available from: [Link]
-
Botta, M., et al. (2018). PPAR Agonists and Metabolic Syndrome: An Established Role? International Journal of Molecular Sciences, 19(4), 1197. Available from: [Link]
-
Fuentes, E., et al. (2013). Role of PPARs in inflammatory processes associated with metabolic syndrome (Review). Molecular Medicine Reports, 8(6), 1611–1616. Available from: [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Chemical Information and Modeling, 60(3), 1599–1610. Available from: [Link]
-
Aoki, K., et al. (2005). A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue. Journal of Lipid Research, 46(8), 1734–1739. Available from: [Link]
-
Olszanecka-Glinianowicz, M., et al. (2010). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Endokrynologia Polska, 61(6), 636–641. Available from: [Link]
-
Wong, S. K., et al. (2016). Animal models of metabolic syndrome: a review. Nutrition & Metabolism, 13, 65. Available from: [Link]
-
Palladino, E. N., et al. (2018). Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. Journal of Lipid Research, 59(1), 100–110. Available from: [Link]
-
Lee, J. E., & Schmidt, J. V. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. F1000Research, 7, F1000 Faculty Rev-1080. Available from: [Link]
-
Soccio, R. E., et al. (2014). PPARγ signaling and metabolism: the good, the bad and the future. Nature Medicine, 20(2), 158–166. Available from: [Link]
-
Henderson, J. R., et al. (2017). In vivo techniques for assessment of insulin sensitivity and glucose metabolism. Journal of Endocrinology, 233(1), R1–R14. Available from: [Link]
-
Yilmaz, I., et al. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. IUBMB Life, 74(11), 1084–1092. Available from: [Link]
-
Li, Y., et al. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. Molecules, 28(15), 5824. Available from: [Link]
-
Guru, B. M., et al. (2022). Novel dual PPARα/γ agonists protect against liver steatosis and improve insulin sensitivity while avoiding side effects. European Journal of Pharmacology, 935, 175322. Available from: [Link]
-
Muniyappa, R., et al. (2008). Assessing Insulin Sensitivity and Resistance in Humans. In Endotext. MDText.com, Inc. Available from: [Link]
-
Lodhi, I. J., & Semenkovich, C. F. (2014). Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling. Cell Metabolism, 19(2), 197–207. Available from: [Link]
-
Bisson, W. H., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 128(11), 117003. Available from: [Link]
-
Lukey, M. J., et al. (2016). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Bioorganic & Medicinal Chemistry Letters, 26(15), 3565–3569. Available from: [Link]
-
Li, Y., et al. (2023). Investigating the Role of Serum and Plasma IL-6, IL-8, IL-10, TNF-alpha, CRP, and S100B Concentrations in Obstructive Sleep Apnea Diagnosis. Journal of Clinical Medicine, 12(15), 5035. Available from: [Link]
-
Bivol, M. A., et al. (2017). Animal models in Metabolic Syndrome. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 1-7. Available from: [Link]
-
Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(24), 5535–5552. Available from: [Link]
-
Zhang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology, 13, 991379. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4467. Available from: [Link]
-
ResearchGate. (n.d.). The inflammatory markers TNF-α and IL-6. (A) TNF-α protein expression.... [Image]. Retrieved from [Link]
-
Kim, J. K. (2016). Current approaches for assessing insulin sensitivity and resistance in vivo: advantages, limitations, and appropriate usage. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E667–E679. Available from: [Link]
-
INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit. Retrieved from [Link]
-
Choi, J. H., & Kim, S. K. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. F1000Research, 7, F1000 Faculty Rev-1080. Available from: [Link]
-
Sirtori, C. R., et al. (2019). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers in Neuroscience, 13, 1205. Available from: [Link]
-
protocols.io. (2020). ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. Available from: [Link]
-
Scheen, A. J. (2006). Insulin resistance and PPAR insulin sensitizers. Current Opinion in Clinical Nutrition and Metabolic Care, 9(4), 433–439. Available from: [Link]
-
Ahmad, W., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 11023. Available from: [Link]
-
Mechanism of Lipid Peroxidation. (2018, June 18). [Video]. YouTube. [Link]
-
Al-Joufi, F. A., et al. (2021). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. International Journal of Molecular Sciences, 22(21), 11628. Available from: [Link]
-
ResearchGate. (n.d.). Study on animal models for hyperlipidemia. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to Assess In Vivo Insulin Sensitivity and Insulin Secretion. Retrieved from [Link]
-
Zibaeenezhad, M. J., et al. (2012). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Medical Sciences, 37(2), 108–112. Available from: [Link]
-
JoVE. (2017). Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. [Video]. JoVE. [Link]
-
Biocytogen. (2025). Preclinical Animal Models for Metabolic Diseases. Available from: [Link]
-
Mouse Metabolic Phenotyping Centers. (2016). D3406 HDL-C and LDL-C/VLDL-C D3407 to "HDL-TG and LDL-TG/VLDL-TG Protocols. Available from: [Link]
-
Fievet, C., et al. (2006). PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. Current Opinion in Pharmacology, 6(6), 606–614. Available from: [Link]
-
ResearchGate. (n.d.). MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]
-
Evans, J. L., et al. (2005). Novel approach to treat insulin resistance, type 2 diabetes, and the metabolic syndrome: simultaneous activation of PPARalpha, PPARgamma, and PPARdelta. Current Diabetes Reviews, 1(2), 215–227. Available from: [Link]
Sources
- 1. Role of PPARs in inflammatory processes associated with metabolic syndrome (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. concanavalin.com [concanavalin.com]
- 3. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 7. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mmpc.org [mmpc.org]
- 18. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
The Dual-Pronged Attack: A Technical Guide to the Pharmacological Profile of Aminothiazole-Featured Pirinixic Acids
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the pharmacological profile of a compelling class of molecules: aminothiazole-featured pirinixic acids. These compounds have emerged as significant leads in drug discovery due to their unique dual-action mechanism, concurrently modulating inflammatory pathways and metabolic regulation. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation, offering a comprehensive resource for researchers in the field.
Introduction: A Novel Scaffold for Complex Diseases
Pirinixic acid (also known as WY-14,643) is a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] PPARs are a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as inflammation.[2][3] The therapeutic potential of PPAR agonists in metabolic disorders is well-documented.[2][4] However, the quest for novel therapeutics with broader efficacy and improved safety profiles has led to the exploration of derivatives of existing scaffolds.
The incorporation of an aminothiazole moiety into the pirinixic acid backbone has given rise to a new class of compounds with a fascinating dual pharmacological profile.[5] Beyond their activity as PPARα and PPAR gamma (PPARγ) dual agonists, these derivatives have been identified as potent dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[5][6][7][8] This dual-pronged mechanism of action positions them as promising candidates for the treatment of complex diseases where both metabolic dysregulation and inflammation are key pathological features, such as in certain cancers and inflammatory disorders.[5][8]
This guide will dissect this dual activity, providing insights into the molecular intricacies that govern their pharmacological effects and the practical methodologies for their characterization.
The Dual Mechanism of Action: A Symphony of Inhibition and Activation
The unique therapeutic potential of aminothiazole-featured pirinixic acids stems from their ability to simultaneously engage two distinct and critical signaling pathways: the arachidonic acid cascade and the PPAR-mediated transcriptional regulation of metabolism and inflammation.
Dual Inhibition of 5-LO and mPGES-1: Quelling the Inflammatory Cascade
5-LO and mPGES-1 are key enzymes in the biosynthesis of pro-inflammatory lipid mediators. 5-LO initiates the conversion of arachidonic acid into leukotrienes, which are potent chemoattractants and mediators of inflammation. mPGES-1 is the terminal enzyme in the production of prostaglandin E2 (PGE2), a key player in inflammation, pain, and fever. The dual inhibition of both enzymes is a highly sought-after strategy for developing potent anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Aminothiazole-featured pirinixic acids have demonstrated potent, well-balanced dual inhibition of both 5-LO and mPGES-1.[6][7] A noteworthy example is compound 16 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid), which exhibits IC50 values of 0.3 µM and 0.4 µM against 5-LO and mPGES-1, respectively.[7][8] This dual inhibitory action effectively shuts down the production of two major classes of pro-inflammatory mediators.
Caption: Dual inhibition of 5-LO and mPGES-1 by aminothiazole-featured pirinixic acids.
Dual Agonism of PPARα and PPARγ: Modulating Metabolism and Inflammation
In parallel to their anti-inflammatory enzyme inhibition, these compounds act as dual agonists for PPARα and PPARγ.[5]
-
PPARα activation primarily regulates fatty acid catabolism and is the target for fibrate drugs used to treat dyslipidemia.[2]
-
PPARγ activation is crucial for adipocyte differentiation and improving insulin sensitivity, making it the target for the thiazolidinedione class of anti-diabetic drugs.[2]
The dual activation of both PPARα and PPARγ is an attractive therapeutic strategy for metabolic syndrome and type 2 diabetes, as it can simultaneously address dyslipidemia and insulin resistance.[2][4] The aminothiazole-featured pirinixic acids have been shown to be effective dual PPARα/γ agonists, further enhancing their therapeutic potential.[5]
Caption: Dual agonism of PPARα and PPARγ by aminothiazole-featured pirinixic acids.
Structure-Activity Relationships (SAR): Tuning for Dual Potency
The dual pharmacological activity of aminothiazole-featured pirinixic acids is intricately linked to their chemical structure. Systematic modifications of the scaffold have revealed key determinants for their potency and selectivity towards both the PPARs and the inflammatory enzymes.
A study of 26 novel 2-aminothiazole-featured pirinixic acid derivatives provided significant insights into the SAR for 5-LO and mPGES-1 inhibition.[7] Subsequent investigations elucidated the SAR for PPARα/γ dual agonism within the same series of compounds.[5]
Key SAR Insights:
-
The Aminothiazole Moiety: The introduction of the 2-aminothiazole moiety was a critical step in achieving potent dual 5-LO/mPGES-1 inhibition.[7] This feature is also compatible with, and can be tuned for, potent PPARα/γ agonism.[5]
-
Substitution on the 4-Phenyl Ring of the Thiazole: Modifications at this position significantly impact the potency against both sets of targets. For instance, a 4-naphthalen-2-yl substitution (as in compound 16 ) was found to be highly favorable for potent dual 5-LO/mPGES-1 inhibition.[7]
-
The α-Alkyl Chain: The length and nature of the alkyl chain at the α-position of the carboxylic acid are crucial for activity. An octanoic acid chain, as seen in many of the potent analogs, appears to be optimal for fitting into the respective binding pockets.
-
Balancing the Dual Activities: The SAR studies reveal that subtle structural modifications can shift the balance between PPAR agonism and 5-LO/mPGES-1 inhibition. This offers the potential to fine-tune the pharmacological profile of these compounds for specific therapeutic applications. For example, while some compounds are well-balanced dual inhibitors and dual agonists, others show a preference for one activity over the other, with some even acting as selective PPARγ agonists.[5]
Table 1: Pharmacological Profile of a Representative Aminothiazole-Featured Pirinixic Acid (Compound 16)
| Target | Activity | IC50 / EC50 (µM) | Reference |
| 5-Lipoxygenase (5-LO) | Inhibition | 0.3 | [7] |
| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inhibition | 0.4 | [7] |
| PPARα | Agonism | Data not specified in a comparable format | [5] |
| PPARγ | Agonism | Data not specified in a comparable format | [5] |
Note: While the dual PPAR agonism of this class of compounds is established, specific EC50 values for compound 16 were not detailed in the primary SAR paper in a directly comparable format to the IC50 values for 5-LO and mPGES-1.
Experimental Methodologies: A Guide to Characterization
The robust characterization of aminothiazole-featured pirinixic acids requires a suite of well-defined in vitro and in vivo assays. This section provides an overview of the key experimental protocols.
In Vitro Assays
This cell-based assay is fundamental for quantifying the agonist activity of the compounds on PPARs.
Principle: HEK293 cells are transiently co-transfected with two plasmids: one containing a firefly luciferase reporter gene under the control of a PPAR-responsive promoter element (PPRE), and another constitutively expressing the full-length human PPARα or PPARγ. A third plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency. When a PPAR agonist binds to the receptor, the PPAR/RXR heterodimer activates the transcription of the luciferase gene, leading to an increase in light emission upon addition of the luciferase substrate.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 96-well plates at an appropriate density.
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a known PPAR agonist (e.g., rosiglitazone for PPARγ) as a positive control and a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Assay:
-
After a 24-hour incubation with the compounds, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Caption: Workflow for the PPAR transactivation assay.
This assay determines the direct inhibitory effect of the compounds on the 5-LO enzyme.
Principle: The activity of purified 5-LO is measured by monitoring the formation of its products from arachidonic acid. This can be done spectrophotometrically by detecting the formation of conjugated dienes, which absorb light at 234 nm.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Use purified human recombinant 5-LO.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
-
Assay Reaction:
-
In a quartz cuvette, combine a buffer solution (e.g., Tris-HCl) containing calcium chloride and ATP with the test compound at various concentrations.
-
Add the 5-LO enzyme and pre-incubate for a defined period.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Measurement:
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
This assay measures the inhibition of mPGES-1, the enzyme that converts PGH2 to PGE2.
Principle: The activity of mPGES-1 is determined by quantifying the amount of PGE2 produced from its substrate, PGH2. Due to the instability of PGH2, the assay requires careful timing. The produced PGE2 is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive methods like HTRF.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Use microsomes prepared from cells overexpressing human mPGES-1.
-
The substrate, PGH2, is either synthesized immediately before use or generated in situ.
-
-
Assay Reaction:
-
Pre-incubate the microsomal enzyme preparation with the test compound at various concentrations in a suitable buffer containing a reducing agent (e.g., glutathione).
-
Initiate the reaction by adding PGH2.
-
Incubate for a short, defined time (e.g., 1 minute) at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., containing a metal salt like FeCl2).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 in the reaction mixture using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 formation for each compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
In Vivo Assays
This is a widely used and robust model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.
Principle: Intraperitoneal injection of zymosan, a component of yeast cell walls, induces an acute inflammatory response characterized by the infiltration of leukocytes (primarily neutrophils) into the peritoneal cavity and the production of inflammatory mediators. The efficacy of a test compound is assessed by its ability to reduce these inflammatory parameters.
Step-by-Step Protocol:
-
Animal Acclimatization and Grouping:
-
Use male mice (e.g., C57BL/6 strain) and allow them to acclimatize for at least one week.
-
Randomly assign mice to different treatment groups (vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound or vehicle orally or via another appropriate route at a predetermined time before the zymosan challenge.
-
-
Induction of Peritonitis:
-
Inject a sterile solution of zymosan A (e.g., 1 mg/mouse) intraperitoneally into each mouse.
-
-
Sample Collection:
-
At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate by washing the peritoneal cavity with a known volume of sterile saline containing EDTA.
-
-
Analysis of Inflammatory Parameters:
-
Leukocyte Infiltration: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Perform differential cell counts on stained cytospin preparations to quantify the number of neutrophils and other immune cells.
-
Mediator Levels: Measure the levels of leukotrienes and prostaglandins in the peritoneal fluid using ELISA or LC-MS/MS.
-
Vascular Permeability: This can be assessed by the extravasation of a dye (e.g., Evans blue) into the peritoneal cavity.
-
-
Data Analysis:
-
Compare the inflammatory parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Synthesis of Aminothiazole-Featured Pirinixic Acids
The synthesis of these compounds typically involves a multi-step sequence. A representative synthetic route is outlined below.
Caption: General synthetic workflow for aminothiazole-featured pirinixic acids.
A more detailed, step-by-step synthesis for a representative compound would typically involve the following:
-
Synthesis of the 2-aminothiazole intermediate: A substituted 2-bromoacetophenone is reacted with thiourea in a solvent like ethanol at reflux to yield the corresponding 2-aminothiazole derivative.
-
Coupling with the pyrimidine core: The synthesized 2-aminothiazole is then reacted with a suitable 2,4-dichloropyrimidine derivative in the presence of a base (e.g., diisopropylethylamine) in a solvent like isopropanol.
-
Introduction of the carboxylic acid side chain: The resulting intermediate is reacted with an α-bromoalkanoic acid ester via nucleophilic substitution at the remaining chloro-position on the pyrimidine ring.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically using a base like sodium hydroxide, to yield the target aminothiazole-featured pirinixic acid.
Conclusion and Future Perspectives
Aminothiazole-featured pirinixic acids represent a highly promising class of compounds with a unique dual pharmacological profile. Their ability to concurrently inhibit key enzymes in the inflammatory cascade and activate nuclear receptors that regulate metabolism and inflammation provides a powerful and multifaceted approach to treating complex diseases. The structure-activity relationships that have been elucidated offer a clear roadmap for the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties.
The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and development of these fascinating molecules. As our understanding of the intricate interplay between metabolic and inflammatory pathways in disease continues to grow, the dual-action strategy embodied by aminothiazole-featured pirinixic acids is poised to become an increasingly important paradigm in modern drug discovery.
References
-
Hanke, T., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9031–9044. [Link]
-
Hanke, T., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]
-
Wikipedia. (n.d.). Pirinixic acid. [Link]
-
Hanke, T., et al. (2014). Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3757-3763. [Link]
-
Fruchart, J. C. (2006). PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. PubMed. [Link]
-
Hanke, T., et al. (2014). Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. ChEMBL. [Link]
-
Hanke, T., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]
-
Hanke, T., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry. [Link]
-
Rao, C. V. (n.d.). LFA-9 (mPGES-1/5-LOX Inhibitor): Preclinical Studies to Support a Clinical Trial. Grantome. [Link]
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Tyagi, S., et al. (2011). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrinology and Metabolism. [Link]
-
Goedken, E. R., et al. (2008). HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. PubMed. [Link]
-
Inotiv. (n.d.). Zymosan Induced Peritonitis. [Link]
-
University of California, Berkeley. (n.d.). Compound Administration/Drug Administration Procedure Title: Acute Peritonitis. [Link]
-
Glass, C. K. (2004). Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes. PubMed. [Link]
Sources
- 1. korambiotech.com [korambiotech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document: Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibi... - ChEMBL [ebi.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Multi-Target Pharmacology: Engineering Aminothiazole-Pirinixic Acid Conjugates
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Molecular Pharmacology Focus: Dual inhibition of 5-LO/mPGES-1 and PPAR modulation
Executive Summary: The Polypharmacology Shift
The traditional drug discovery paradigm—"one drug, one target"—has increasingly failed in complex inflammatory pathologies. Pirinixic acid (WY-14643), historically utilized as a specific PPAR
This guide details the development of aminothiazole-functionalized pirinixic acid derivatives . Unlike their parent compound, these engineered conjugates exhibit a distinct pharmacological profile: they act as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) while retaining tunable PPAR modulation. This "bioisosteric switching" strategy offers a therapeutic route to suppress pro-inflammatory lipid mediators (Leukotrienes and PGE2) without the cardiovascular toxicity associated with traditional COX-2 inhibitors (coxibs).
Chemical Architecture & Rational Design
The Pharmacophore Strategy
The structural evolution from WY-14643 to high-potency dual inhibitors involves three critical zones:
-
The Acidic Head Group: The carboxylic acid (or bioisostere) is essential for anchoring the molecule via electrostatic interactions (e.g., Arg120 in mPGES-1).
-
The Pyrimidine Core: Acts as a central scaffold, maintaining the spatial orientation of the side chains.
-
The Aminothiazole Tail (The Critical Modification): Replacing the lipophilic dimethylaniline tail of WY-14643 with a 2-aminothiazole moiety drastically alters selectivity. This rigid, aromatic spacer allows for
- stacking interactions within the hydrophobic crevices of 5-LO and mPGES-1.
Structure-Activity Relationship (SAR) Insights
-
Naphthyl Substitution: Introducing a naphthyl group at the 4-position of the thiazole ring (as seen in Compound 16 ) maximizes potency (
).[1][2] -
Linker Length: An
-alkyl substitution (e.g., n-hexyl or n-octyl) on the acetic acid side chain enhances lipophilicity and cellular permeability, often shifting the profile toward PPAR agonism.
Synthetic Protocol: The Hantzsch Assembly
The synthesis of these conjugates relies on a convergent strategy, coupling a chloropyrimidine core with a separately synthesized aminothiazole fragment.
Workflow Visualization
The following diagram outlines the critical synthetic pathway for generating Compound 16-type derivatives.
Figure 1: Convergent synthetic route utilizing Hantzsch thiazole synthesis followed by nucleophilic aromatic substitution.
Step-by-Step Methodology
Objective: Synthesis of 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid (Compound 16).
Step 1: Hantzsch Thiazole Synthesis
-
Reagents: Dissolve 2-bromo-1-(naphthalen-2-yl)ethanone (1.0 eq) in absolute ethanol. Add thiourea (1.5 eq).
-
Reaction: Reflux the mixture for 2–4 hours. Monitor TLC for disappearance of the bromoketone.
-
Workup: Cool to room temperature. The hydrobromide salt of the aminothiazole often precipitates. Filter and wash with cold ethanol. Neutralize with aqueous
to obtain the free base. -
Validation:
-NMR should show a characteristic thiazole proton singlet around 7.0–7.5 ppm.[3]
Step 2: Nucleophilic Displacement (Coupling)
-
Activation: Suspend sodium hydride (60% dispersion, 2.0 eq) in dry DMF under argon atmosphere at 0°C.
-
Addition: Add the 2-aminothiazole intermediate (from Step 1) dropwise. Stir for 30 minutes to generate the anion.
-
Coupling: Add the pirinixic acid core precursor (e.g., ethyl 2-[(4,6-dichloropyrimidin-2-yl)sulfanyl]octanoate).
-
Conditions: Heat to 80°C for 6–12 hours.
-
Purification: Quench with water, extract with ethyl acetate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Step 3: Ester Hydrolysis
-
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT overnight.
-
Acidification: Acidify carefully with 1M HCl to pH 2–3.
-
Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water.
Molecular Pharmacology & Mechanism
The therapeutic value of these compounds lies in their ability to dismantle the inflammatory lipid network at two distinct nodes.
The Dual Inhibition Cascade
Unlike NSAIDs (which block COX) or Zileuton (which blocks 5-LO), aminothiazole-pirinixic acids prevent the formation of both leukotrienes (LTs) and prostaglandin E2 (PGE2), while sparing cytoprotective PGI2.
Figure 2: The compound acts as a dual brake on the arachidonic acid cascade, targeting 5-LO and mPGES-1.[1][2][3][4][5]
Biological Validation Assays
To confirm activity, researchers must utilize both cell-free and intact cell assays.
Protocol A: 5-LO Activity Assay (Cell-Free)
-
Source: Recombinant human 5-LO expressed in E. coli.
-
Method: Incubate enzyme with test compound (10 min, 4°C).
-
Trigger: Add
(2 mM) and Arachidonic Acid (20 ). -
Detection: Stop reaction with methanol. Quantify 5-HETE and LTB4 via RP-HPLC (C18 column, MeOH/Water mobile phase).
-
Success Metric:
.[1][2]
Protocol B: mPGES-1 Activity Assay
-
Source: Microsomal preparations from IL-1
-stimulated A549 cells. -
Substrate: PGH2 (generated in situ or added exogenously).
-
Method: Incubate microsomes with inhibitor. Add PGH2.
-
Detection: Terminate with
. Quantify PGE2 via TR-FRET or ELISA. -
Specificity Check: Ensure no inhibition of COX-1/COX-2 to verify mPGES-1 selectivity.
Quantitative Performance Data
The following table summarizes the potency of the lead candidate (Compound 16) compared to standard references.
| Compound | Target | IC50 ( | Mechanism Note |
| Compound 16 | 5-LO | 0.3 | Non-redox type inhibition |
| Compound 16 | mPGES-1 | 0.4 | Reversible, competitive |
| Zileuton | 5-LO | 0.5 - 1.0 | Iron chelator (Reference) |
| MK-886 | FLAP | 0.03 | FLAP inhibitor (Reference) |
| WY-14643 | PPAR | ~5.0 | Parent scaffold (Weak 5-LO activity) |
Data derived from Hanke et al. (2013) and related SAR studies.
References
-
Hanke, T., et al. (2013). Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPAR alpha/gamma activation and dual 5-LO/mPGES-1 inhibition. Bioorganic & Medicinal Chemistry Letters.
-
Koeberle, A., & Werz, O. (2015). Multi-target approach for natural products in inflammation and cancer. Drug Discovery Today.
-
Hanke, T., et al. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry.
-
Popescu, L., et al. (2007).[6] Quinoline-based derivatives of pirinixic acid as dual PPAR alpha/gamma agonists. Archiv der Pharmazie.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Document: Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibi... - ChEMBL [ebi.ac.uk]
- 6. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Pirinixic Acid Aminothiazole Derivatives
Introduction: The Convergence of Anti-inflammatory and Metabolic Modulation
In the landscape of modern drug discovery, therapeutic agents capable of modulating multiple pathological pathways are of significant interest. Pirinixic acid (also known as WY-14643), a member of the pyrimidine organochlorine compound family, has long been recognized as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα).[1] PPARs are critical nuclear receptors that regulate lipid metabolism, cellular proliferation, and inflammatory signaling.[1] The 2-aminothiazole scaffold, conversely, is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]
The strategic fusion of the pirinixic acid backbone with the 2-aminothiazole moiety has given rise to a novel class of derivatives with compelling dual-action profiles. These compounds have demonstrated potent inhibitory effects on key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), while also retaining the ability to modulate PPARs.[4][5] This dual functionality presents a sophisticated approach to treating inflammatory conditions and metabolic disorders, offering the potential for enhanced efficacy and a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pirinixic acid aminothiazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the chemical synthesis, biological evaluation, and molecular interactions that govern the therapeutic potential of this promising class of compounds. We will delve into the causality behind experimental design, present detailed protocols for key assays, and visualize the complex biological pathways and molecular interactions that underpin their activity.
Core Structural Features and Synthetic Strategy
The general structure of the pirinixic acid aminothiazole derivatives discussed herein consists of three key domains: the pirinixic acid core, a linker, and the 2-aminothiazole moiety. Systematic modifications of these domains have been instrumental in elucidating the SAR.
A representative synthetic scheme for these derivatives is a multi-step process that begins with the formation of a thioether derivative from a substituted thiobarbituric acid. This is followed by chlorination and a subsequent Buchwald-Hartwig amination with various 2-aminothiazoles. The final step involves ester hydrolysis to yield the target carboxylic acid derivatives.
Caption: Generalized synthetic workflow for pirinixic acid aminothiazole derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol is a representative example for the synthesis of a 2-aminothiazole-featured pirinixic acid derivative, adapted from the literature.[4][6]
Step 1: Synthesis of the 2-Aminothiazole Moiety (e.g., 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine)
-
Rationale: The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring from an α-haloketone and a thioamide.
-
To a solution of 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one (1.0 eq) in methanol, add thiourea (1.5 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Suspend the crude product in a 5% sodium bicarbonate (NaHCO₃) solution and extract with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.[4]
Step 2: Synthesis of the Final Pirinixic Acid Aminothiazole Derivative
-
Rationale: This multi-step sequence builds the core of the molecule, starting with nucleophilic substitution to form the thioether, followed by activation via chlorination, coupling via a Buchwald-Hartwig amination, and final deprotection.
-
Perform a nucleophilic substitution of the respective thiobarbituric acid with the corresponding α-bromo ester to obtain the thioether derivative.
-
Chlorinate the thioether derivative using phosphoryl chloride (POCl₃).
-
Couple the chlorinated thioether with the synthesized 2-aminothiazole derivative (from Step 1) under Buchwald-Hartwig amination conditions.
-
Hydrolyze the resulting ester with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water to obtain the final carboxylic acid derivative.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is finely tuned by the structural modifications across the molecule. The following sections dissect the SAR for their dual anti-inflammatory and PPAR modulatory activities.
Dual 5-LO and mPGES-1 Inhibition: Targeting the Arachidonic Acid Cascade
The inhibition of both 5-LO and mPGES-1 represents a powerful strategy to block the production of pro-inflammatory leukotrienes and prostaglandin E2 (PGE₂), respectively.
Caption: Inhibition of 5-LO and mPGES-1 by pirinixic acid aminothiazole derivatives.
Key SAR Findings for 5-LO/mPGES-1 Inhibition: [4]
-
α-Alkyl Substitution (R1): The presence and size of an alkyl group at the α-position of the carboxylic acid are crucial for activity. Truncation or removal of this group generally leads to a decrease in potency.
-
4-Phenyl Residue on the Thiazole (R2):
-
Electron-withdrawing groups (e.g., chloro, dichloro) on the phenyl ring tend to enhance inhibitory activity.
-
Bulky substituents, such as a naphthyl group, can significantly improve potency. For instance, compound 16 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid) is a highly potent dual inhibitor with IC₅₀ values of 0.3 µM for 5-LO and 0.4 µM for mPGES-1.[4][5][6]
-
-
Thiazole Scaffold (R3): Modifications to the thiazole ring itself, such as 4,5-disubstitution or cyclization, have been explored, but 4-monosubstitution often provides a good balance of activity.
Table 1: SAR of Pirinixic Acid Aminothiazole Derivatives as 5-LO and mPGES-1 Inhibitors
| Compound | R1 | R2 | IC₅₀ 5-LO (µM)[4] | IC₅₀ mPGES-1 (µM)[4] |
| 1 | H | Phenyl | > 10 | > 10 |
| 5 | n-Hexyl | Phenyl | 2.6 | 1.1 |
| 12 | n-Hexyl | 4-Chlorophenyl | 0.8 | 0.7 |
| 16 | n-Hexyl | 2-Naphthyl | 0.3 | 0.4 |
| 21 | n-Hexyl | 3,4-Dichlorophenyl | 0.5 | 0.5 |
PPARα/γ Agonism: Modulating Metabolic Pathways
In addition to their anti-inflammatory effects, these derivatives often retain the PPAR agonistic activity of the parent pirinixic acid. Dual PPARα/γ agonism is a particularly attractive therapeutic strategy for type 2 diabetes and metabolic syndrome.
Caption: PPARα/γ activation by pirinixic acid aminothiazole derivatives.
Key SAR Findings for PPARα/γ Agonism:
-
α-Alkyl Substitution: Similar to the anti-inflammatory activity, aliphatic α-substitution on the pirinixic acid core enhances both PPARα and PPARγ agonism.[1]
-
Diphenylamine Scaffold: The presence of a diphenylamine-like structure in the aminothiazole part of the molecule is a key determinant for potent PPARα activity.[7]
-
Hydrogen Bonding: Molecular docking studies have revealed that a hydrogen bond between the diphenylamine moiety and a water cluster within the PPARα ligand-binding domain is essential for high potency.[7]
-
Quinoline Substitution: Replacing the dimethyl aniline moiety of the parent pirinixic acid with a quinoline group leads to a loss of PPAR agonism. However, concomitant α-substitution with n-butyl or n-hexyl groups can restore and even enhance dual PPARα/γ activation.[1]
Protocols for Biological Evaluation
The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of pirinixic acid aminothiazole derivatives.
Protocol 1: 5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Free)
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LO by monitoring the formation of the product.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a 50 mM phosphate buffer (pH 6.0).
-
Prepare a 10 mM sodium linoleate stock solution as the substrate.[8]
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the phosphate buffer.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Zileuton).
-
Add the purified 5-LO enzyme solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the sodium linoleate substrate.
-
Immediately measure the increase in absorbance at 234 nm over time using a plate reader. This wavelength corresponds to the formation of the conjugated diene in the product.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: mPGES-1 Inhibition Assay (Cell-Based)
Rationale: This cell-based assay evaluates the ability of a compound to inhibit mPGES-1 activity in a more physiologically relevant environment. A549 human lung carcinoma cells are commonly used as they can be stimulated to express mPGES-1.[9][10]
-
Cell Culture and Stimulation:
-
Culture A549 cells in appropriate medium (e.g., F12K with 10% FBS) until they reach 80-90% confluency.[11]
-
Seed the cells in 96-well plates and allow them to adhere overnight.[6]
-
Induce mPGES-1 expression by treating the cells with a pro-inflammatory stimulus, such as interleukin-1β (IL-1β), for 24 hours.[9]
-
-
Inhibition Assay:
-
Treat the stimulated cells with various concentrations of the test compound or vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Add arachidonic acid to the cells to provide the substrate for prostaglandin synthesis.
-
Incubate for an appropriate time (e.g., 30 minutes).
-
-
PGE₂ Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE₂ production inhibition for each compound concentration relative to the vehicle-treated, stimulated cells.
-
Determine the IC₅₀ value as described for the 5-LO assay.
-
Protocol 3: PPARα/γ Luciferase Reporter Gene Assay
Rationale: This transactivation assay measures the ability of a compound to activate PPARs. It utilizes a reporter gene (luciferase) whose expression is controlled by a PPAR-responsive promoter element. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPAR activation.[5]
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293 or COS-1 cells.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the PPARα or PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound, a vehicle control, and a positive control agonist (e.g., rosiglitazone for PPARγ).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells.
-
Measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
Pirinixic acid aminothiazole derivatives represent a highly promising class of multi-target agents. The SAR studies detailed in this guide underscore the critical structural features required for potent dual inhibition of 5-LO and mPGES-1, as well as for robust agonism of PPARα and PPARγ. The α-alkyl substitution on the pirinixic acid core and the nature of the aromatic substituent on the 4-position of the thiazole ring are key modulators of activity.
The convergence of anti-inflammatory and metabolic regulatory activities within a single molecular scaffold offers a compelling therapeutic rationale. By simultaneously suppressing the production of pro-inflammatory mediators and activating metabolic regulators, these compounds have the potential to address the complex interplay between inflammation and metabolic diseases.
Future research in this area should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of the SAR with a wider range of substituents could lead to the discovery of compounds with even greater potency and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
-
Werz, O., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(10), 4047-4062. [Link]
-
Gerstmeier, J., et al. (2019). Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells. Frontiers in Pharmacology, 10, 694. [Link]
-
Proschak, E., et al. (2014). Molecular determinants for improved activity at PPARα: structure-activity relationship of pirinixic acid derivatives, docking study and site-directed mutagenesis of PPARα. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]
-
Rau, O., et al. (2011). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of Pharmacology and Experimental Therapeutics, 337(3), 738-747. [Link]
-
Axelrod, B., et al. (1981). Lipoxygenase from Soybean. Methods in Enzymology, 71, 441-451. [Link]
-
Bondock, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances, 11(5), 2858-2884. [Link]
-
Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
-
Garscha, U., et al. (2017). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 8(11), 1168-1172. [Link]
-
Popescu, L., et al. (2007). Quinoline-based Derivatives of Pirinixic Acid as Dual PPAR alpha/gamma Agonists. Archiv der Pharmazie, 340(7), 367-371. [Link]
-
ResearchGate. (n.d.). Principle of the in vitro PPARß/δ transactivation assay. Retrieved from [Link]
-
Koeberle, A., & Werz, O. (2014). Multi-target inhibitors of eicosanoid metabolism. Trends in Pharmacological Sciences, 35(10), 525-535. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants for improved activity at PPARα: structure-activity relationship of pirinixic acid derivatives, docking study and site-directed mutagenesis of PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoxygenase activity determination [protocols.io]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ubigene.us [ubigene.us]
An In-depth Technical Guide to the Biological Targets of Pirinixic Acid Aminothiazole Derivatives in Metabolic Disease
Foreword: A New Frontier in Targeting Metabolic and Inflammatory Pathologies
The rising prevalence of metabolic diseases, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), presents a significant challenge to global health. These conditions are intricately linked with chronic low-grade inflammation, creating a complex pathological web. Pirinixic acid (also known as WY-14,643), originally developed as a lipid-lowering agent, has served as a foundational scaffold for a new generation of therapeutic candidates: the pirinixic acid aminothiazole derivatives. These novel compounds exhibit a multi-targeted pharmacological profile, positioning them as promising agents to simultaneously address the metabolic and inflammatory facets of these complex disorders. This guide provides a comprehensive technical overview of the primary biological targets of these derivatives, the underlying mechanisms of action, and the experimental methodologies crucial for their characterization.
The Evolution from a Singular Target to a Polypharmacological Approach
Pirinixic acid was first identified as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[1] Subsequent research has led to the synthesis of aminothiazole-featured derivatives that not only modulate PPAR activity but also engage other critical pathways involved in metabolic disease and inflammation. This multi-target engagement is a strategic advantage, as the pathophysiology of metabolic syndrome is not driven by a single aberrant pathway but by a network of interconnected signaling cascades.
Primary Target Family: Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily. They play a pivotal role in regulating lipid and glucose homeostasis, making them prime targets for metabolic disease therapies. Pirinixic acid aminothiazole derivatives have been engineered to act as dual agonists of PPARα and PPARγ, offering a synergistic approach to metabolic regulation.
PPARα: The Master Regulator of Fatty Acid Catabolism
Mechanism of Action: PPARα is highly expressed in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. Upon activation by ligands like pirinixic acid derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid uptake, transport, and mitochondrial and peroxisomal β-oxidation. The net effect is a significant increase in the clearance of circulating triglycerides and a reduction in hepatic steatosis.
Caption: PPARα Signaling Pathway Activation.
PPARγ: The Key to Insulin Sensitization and Adipogenesis
Mechanism of Action: PPARγ is predominantly expressed in adipose tissue and plays a crucial role in adipocyte differentiation, lipid storage, and insulin sensitization. Activation of PPARγ by pirinixic acid aminothiazole derivatives promotes the uptake of fatty acids into adipose tissue and their storage as triglycerides. This action helps to clear lipids from the circulation and from non-adipose tissues like the liver and muscle, thereby alleviating lipotoxicity-induced insulin resistance. Furthermore, PPARγ activation modulates the expression of adipokines, such as adiponectin, which have insulin-sensitizing effects. The dual agonism of PPARα and PPARγ provides a powerful two-pronged approach: PPARα enhances fatty acid burning, while PPARγ promotes safe storage, collectively improving the overall lipid profile and insulin sensitivity.
Experimental Protocols for Assessing PPAR Agonism
This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ligand-binding domain (LBD) of a PPAR subtype.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to a GST-tagged PPAR-LBD. A fluorescent pan-PPAR ligand (Fluormone™) acts as the acceptor. When the tracer is bound to the PPAR-LBD, excitation of the Tb donor results in energy transfer to the acceptor, producing a high TR-FRET signal. A competing test compound will displace the tracer, disrupting FRET and leading to a decrease in the signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pirinixic acid aminothiazole derivative in the assay buffer. Prepare a solution containing the GST-PPARα/γ-LBD, the Tb-anti-GST antibody, and the Fluormone™ tracer at 2X the final desired concentration.
-
Assay Plate Setup: Add 10 µL of the test compound dilutions to a 384-well assay plate. Include wells for a positive control (a known PPAR agonist like rosiglitazone) and a no-compound (maximum FRET) control.
-
Reaction Initiation: Add 10 µL of the 2X PPAR/antibody/tracer mix to each well, initiating the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emissions at 495 nm (terbium) and 520 nm (tracer).
-
Data Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This cell-based assay measures the transcriptional activation of a PPAR subtype by a test compound.
Principle: HEK293 cells are engineered to stably express a fusion protein consisting of the yeast GAL4 DNA-binding domain (DBD) linked to the PPARα/γ-LBD. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). When a test compound activates the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.[2]
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture the PPAR-GAL4 Luciferase Reporter HEK293 cells according to the supplier's instructions. Seed the cells into a 96-well plate at a density that will result in ~90% confluency on the day of the assay.
-
Compound Treatment: Prepare serial dilutions of the pirinixic acid aminothiazole derivative in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Reaction: Aspirate the medium and lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate to each well.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luciferase activity (e.g., to cell viability if necessary). Plot the normalized luminescence against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dual Inhibition of the Arachidonic Acid Inflammatory Cascade
Chronic inflammation is a key driver of insulin resistance and other metabolic complications. Certain aminothiazole-featured pirinixic acid derivatives have been identified as potent dual inhibitors of 5-Lipoxygenase (5-LOX) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1), two critical enzymes in the production of pro-inflammatory lipid mediators.[3][4][5]
Mechanism of Action: When inflammatory stimuli are present, arachidonic acid (AA) is released from cell membranes. The cyclooxygenase (COX) enzymes convert AA to prostaglandin H2 (PGH2), which is then isomerized by mPGES-1 to produce prostaglandin E2 (PGE2), a potent mediator of inflammation and pain.[6] Concurrently, the 5-LOX pathway converts AA into leukotrienes, which are powerful chemoattractants and mediators of vascular permeability. By simultaneously inhibiting both 5-LOX and mPGES-1, these compounds can significantly reduce the production of both PGE2 and leukotrienes, thereby dampening the inflammatory response that contributes to metabolic disease. This dual inhibition offers a more comprehensive anti-inflammatory effect than targeting either pathway alone.
Caption: Inhibition of the Arachidonic Acid Cascade.
Experimental Protocols for Assessing 5-LOX and mPGES-1 Inhibition
This assay measures the direct inhibitory effect of a compound on purified 5-LOX enzyme activity.
Principle: 5-LOX catalyzes the oxidation of arachidonic acid, which results in the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is directly proportional to the enzyme's activity.[7]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4). Prepare a stock solution of arachidonic acid and the test compound (pirinixic acid aminothiazole derivative) in a suitable solvent (e.g., ethanol or DMSO).
-
Assay Setup: In a UV-transparent 96-well plate or cuvette, add the reaction buffer, the test compound at various concentrations, and the purified 5-LOX enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Plot the percentage of inhibition (relative to a no-compound control) against the log of the test compound concentration to determine the IC50 value.
This assay quantifies the inhibition of PGE2 production in whole cells, which reflects the activity of the entire PGE2 synthesis pathway, with mPGES-1 being the terminal, rate-limiting step under inflammatory conditions.
Principle: A cellular model, such as human A549 cells or primary macrophages, is stimulated with an inflammatory agent (e.g., interleukin-1β or lipopolysaccharide) to induce the expression of COX-2 and mPGES-1, leading to the production and secretion of PGE2. The amount of PGE2 released into the cell culture supernatant is then measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture the chosen cell line and seed into a 24- or 48-well plate. Allow the cells to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of the pirinixic acid aminothiazole derivative for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., IL-1β) to the wells and incubate for 18-24 hours to allow for PGE2 production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification (ELISA): Perform a competitive ELISA according to the manufacturer's protocol. Briefly, the supernatant (containing PGE2) is incubated in a plate pre-coated with a PGE2 antibody, along with a fixed amount of HRP-conjugated PGE2. The sample PGE2 competes with the HRP-PGE2 for antibody binding. After washing, a substrate is added, and the color development is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of PGE2. Calculate the PGE2 concentration in each sample from the standard curve. Plot the percentage of PGE2 inhibition against the log of the test compound concentration to determine the IC50 value.
Emerging Targets: AMPK and Protein Kinase CK2
While PPARs and the AA cascade enzymes are the most well-characterized targets, preliminary evidence suggests that pirinixic acid aminothiazole derivatives may also modulate other key metabolic regulators.
-
AMP-Activated Protein Kinase (AMPK): AMPK is a central energy sensor in cells. Its activation switches on catabolic pathways that generate ATP (like fatty acid oxidation) and switches off anabolic pathways that consume ATP (like lipogenesis). Some aminothiazole-containing compounds have been shown to activate AMPK, which would complement the effects of PPARα activation and further enhance the beneficial metabolic profile of these derivatives.
-
Protein Kinase CK2: CK2 is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism.[8] Aberrant CK2 activity has been linked to metabolic dysregulation in various diseases.[9][10] The potential for pirinixic acid aminothiazole derivatives to interact with CK2 is an active area of investigation that could reveal novel mechanisms of action.
Summary of Biological Activities
The polypharmacological nature of pirinixic acid aminothiazole derivatives is a key strength. The table below summarizes the activity of a representative compound from this class.
| Target | Assay Type | Potency (IC50/EC50) | Therapeutic Relevance in Metabolic Disease |
| PPARα | Luciferase Reporter | Low micromolar | ↑ Fatty Acid Oxidation, ↓ Triglycerides |
| PPARγ | Luciferase Reporter | Low micromolar | ↑ Insulin Sensitivity, ↑ Adiponectin |
| 5-Lipoxygenase | Cell-free | Sub-micromolar | ↓ Leukotriene Production, Anti-inflammatory |
| mPGES-1 | Cell-based | Sub-micromolar | ↓ Prostaglandin E2, Anti-inflammatory |
Note: Potency values are representative and can vary based on the specific chemical structure of the derivative.
Conclusion and Future Perspectives
Pirinixic acid aminothiazole derivatives represent a sophisticated class of compounds that have evolved from a single-target agent to a multi-faceted therapeutic candidate for metabolic diseases. Their ability to dually agonize PPARα and PPARγ, while simultaneously inhibiting the pro-inflammatory 5-LOX and mPGES-1 pathways, addresses both the metabolic and inflammatory underpinnings of conditions like metabolic syndrome and type 2 diabetes. The experimental workflows detailed in this guide provide a robust framework for the continued investigation and optimization of these promising molecules. Future research will likely focus on refining the selectivity and potency profiles of these compounds, exploring their effects on emerging targets like AMPK and CK2, and translating their preclinical efficacy into clinical success.
References
-
Hanke, T., Dehm, F., Liening, S., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9031-9044. [Link]
-
Koeberle, A., & Werz, O. (2015). Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders. Biochemical Pharmacology, 98(1), 1-15. [Link]
-
Merk, D., Zettl, M., Steinhilber, D., Werz, O., & Schubert-Zsilavecz, M. (2012). Pirinixic Acids: Flexible Fatty Acid Mimetics with Various Biological Activities. Archiv der Pharmazie, 345(10), 785-791. [Link]
-
Tu, W., & Li, S. (2024). Protein kinase CK2: An emerging regulator of cellular metabolism. BioFactors, 50(2), 235-245. [Link]
-
Axelrod, B., Cheesbrough, T. M., & Laakso, S. (1981). Lipoxygenase from soybeans. Methods in enzymology, 71, 441-451. [Link]
-
BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
Guerra, B., & Issinger, O. G. (2020). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology, 10, 1023. [Link]
-
Hanke, T., Lamers, C., Gomez, R. C., Schneider, G., Werz, O., & Schubert-Zsilavecz, M. (2014). Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3757-3760. [Link]
-
MBL Life Science. (n.d.). CycLex® AMPK Kinase Assay Kit. Retrieved from [Link]
-
Zettl, H., Dittrich, M., Steri, R., et al. (2009). Novel Pirinixic Acids as PPARα Preferential Dual PPARα/γ Agonists. QSAR & Combinatorial Science, 28(5), 576-586. [Link]
-
Hanke, T., Dehm, F., Liening, S., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed, 24171822. [Link]
-
Bas-Maldonado, F. J., et al. (2023). Pharmacological inhibition of casein kinase II attenuates metaflammation in a murine model of diet-induced metabolic dysfunction. International Journal of Molecular Medicine, 52(4), 130. [Link]
-
Koeberle, A., et al. (2008). Pirinixic Acid Derivatives as Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase. Journal of Medicinal Chemistry, 51(24), 8068-8076. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revvity.com [revvity.com]
- 5. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipoxygenase activity determination [protocols.io]
- 8. Protein kinase CK2: An emerging regulator of cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Experimental Investigation of Pirinixic Acid Aminothiazole Derivatives
Introduction: Unveiling the Therapeutic Potential of Pirinixic Acid Aminothiazole Derivatives
Pirinixic acid, also known as WY-14643, is a well-established synthetic ligand that potently activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][3] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[4][5] Its activation leads to the transcription of genes involved in fatty acid oxidation, thereby reducing lipid accumulation and exerting anti-inflammatory effects.[1][4] These properties have rendered pirinixic acid a valuable tool in experimental research, particularly for investigating therapeutic strategies for metabolic disorders and cardiovascular diseases.[1][6]
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to target a wide array of biological targets.[7] This heterocyclic moiety is known to enhance the pharmacological profile of compounds and has been featured in derivatives of pirinixic acid to create novel chemical entities with potentially improved potency and efficacy.[8][9] Specifically, aminothiazole-featured pirinixic acid derivatives have been investigated as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the inflammatory cascade.[8][9]
This document provides a comprehensive experimental research protocol for the preclinical evaluation of novel pirinixic acid aminothiazole derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. The protocols herein are structured to provide a logical workflow, from initial in vitro screening to more complex in vivo efficacy studies, while emphasizing the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Part 1: In Vitro Characterization of Pirinixic Acid Aminothiazole Derivatives
The initial phase of evaluation focuses on characterizing the fundamental pharmacological properties of the synthesized pirinixic acid aminothiazole derivatives in a controlled cellular environment. This includes assessing their ability to activate PPARα, determining their selectivity for different PPAR isoforms, and evaluating their general cytotoxicity.
PPARα Activation and Selectivity Assessment
The primary molecular target of pirinixic acid is PPARα. Therefore, the initial step is to determine if the novel aminothiazole derivatives retain or exceed the parent compound's ability to activate this receptor. A luciferase reporter gene assay is the gold standard for this purpose.[10]
This assay provides a quantitative measure of the transcriptional activity of PPARs. By co-transfecting cells with a plasmid containing the PPAR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain and a reporter plasmid with a luciferase gene under the control of a GAL4 upstream activation sequence, we can measure the light produced upon luciferase expression, which is directly proportional to the activation of the PPAR. Testing against PPARγ and PPARδ isoforms is crucial to establish the selectivity profile of the compounds.[10]
-
Cell Culture and Transfection:
-
Culture HEK293T or a similar suitable cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells using a suitable transfection reagent with the following plasmids:
-
pCMV-GAL4-PPARα-LBD (or PPARγ-LBD, PPARδ-LBD for selectivity testing)
-
pUAS-tk-luc (luciferase reporter plasmid)
-
pRL-SV40 (Renilla luciferase for normalization)
-
-
-
Compound Treatment:
-
Prepare a stock solution of the pirinixic acid aminothiazole derivatives and reference compounds (e.g., pirinixic acid, fenofibrate) in DMSO.[11]
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 0.5% charcoal-stripped FBS.
-
Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control (a known PPARα agonist).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curves and determine the EC₅₀ (half-maximal effective concentration) values for each compound using non-linear regression analysis.
-
| Compound | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARδ EC₅₀ (µM) | Selectivity (α vs γ) | Selectivity (α vs δ) |
| Pirinixic Acid | Value | Value | Value | Ratio | Ratio |
| Derivative 1 | Value | Value | Value | Ratio | Ratio |
| Derivative 2 | Value | Value | Value | Ratio | Ratio |
| ... | ... | ... | ... | ... | ... |
Target Gene Expression Analysis
To confirm that PPARα activation by the novel derivatives translates into the regulation of downstream target genes, quantitative real-time PCR (qRT-PCR) is performed.
Activation of PPARα leads to increased expression of genes involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1).[4] Measuring the mRNA levels of these genes in a relevant cell line, such as the human hepatoma cell line HepG2 which expresses high levels of PPARα, provides direct evidence of the compound's biological activity.[10]
-
Cell Culture and Treatment:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the test compounds at their respective EC₅₀ concentrations for 24 hours. Include vehicle and positive controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use validated primers for human CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The thermal cycling conditions should be optimized for the specific primers and instrument used.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change in mRNA levels compared to the vehicle-treated control.
-
In Vitro Cytotoxicity Assessment
It is essential to evaluate the potential toxicity of the novel compounds to ensure that the observed biological effects are not due to non-specific cytotoxicity.[12][13][14]
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[15] This assay helps to determine the concentration range at which the compounds are non-toxic and can be safely used in further experiments.
-
Cell Seeding and Treatment:
-
Seed HepG2 cells (or another relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
After 24 hours, treat the cells with a wide range of concentrations of the test compounds (e.g., from 0.1 µM to 200 µM) for 24 or 48 hours.
-
-
MTT Incubation and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC₅₀ (half-maximal cytotoxic concentration) for each compound.
-
Part 2: In Vivo Efficacy and Safety Evaluation
Following promising in vitro results, the next crucial step is to evaluate the efficacy and safety of the lead pirinixic acid aminothiazole derivatives in a relevant animal model of metabolic disease.
Animal Model Selection and Rationale
The choice of animal model is critical for the translational relevance of the study. A diet-induced obesity (DIO) mouse or rat model is a well-established and clinically relevant model for studying metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[16][17][18]
Caption: Workflow for in vivo efficacy studies.
Experimental Protocol: Efficacy in a Diet-Induced Obesity Model
-
Animals and Housing:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to water and either a standard chow diet or a high-fat diet (HFD, e.g., 60% kcal from fat).
-
-
Induction of Obesity and Treatment:
-
Feed the mice an HFD for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Randomly assign the obese mice to different treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., pirinixic acid, 10 mg/kg/day)
-
Pirinixic acid aminothiazole derivatives (e.g., at two different doses)
-
-
Administer the compounds daily via oral gavage for 4-6 weeks.
-
Monitor body weight and food intake weekly.
-
-
Metabolic Phenotyping:
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose homeostasis. After an overnight fast, administer a glucose bolus (2 g/kg) orally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): An ITT can also be performed to assess insulin sensitivity.
-
-
Terminal Procedures and Sample Collection:
-
At the end of the study, fast the animals overnight and collect terminal blood samples via cardiac puncture for biochemical analysis.
-
Euthanize the animals and collect liver, adipose tissue, and skeletal muscle. Weigh the tissues and snap-freeze them in liquid nitrogen or fix them in 10% neutral buffered formalin for histology.
-
-
Biochemical and Histological Analysis:
-
Plasma Analysis: Measure plasma levels of glucose, insulin, triglycerides, total cholesterol, ALT, and AST using commercial assay kits.
-
Liver Analysis:
-
Measure hepatic triglyceride and cholesterol content.
-
Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
-
Signaling Pathway Analysis
To elucidate the mechanism of action in vivo, it is important to analyze the key signaling pathways affected by the compound treatment.
Caption: PPARα signaling pathway activation.
-
Protein Extraction:
-
Homogenize frozen liver tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PPARα, p-AMPK, AMPK, ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The experimental protocols outlined in this document provide a robust framework for the preclinical evaluation of novel pirinixic acid aminothiazole derivatives. By systematically assessing their in vitro potency, selectivity, and cytotoxicity, followed by in vivo efficacy and safety studies in a relevant disease model, researchers can effectively identify and characterize promising new drug candidates for the treatment of metabolic and inflammatory diseases. Adherence to these detailed methodologies, coupled with a thorough understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs.
References
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation. (n.d.). Oxford Academic. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
-
Pirinixic acid. (n.d.). Wikipedia. [Link]
-
Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences. [Link]
-
Effect of treatment with WY-14643 (pirinixic acid) on the... (n.d.). ResearchGate. [Link]
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. (n.d.). ACS Publications. [Link]
-
Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (n.d.). PubMed Central. [Link]
-
A reverse translational study of PPAR-α agonist efficacy in human and rodent models relevant to alcohol use disorder. (n.d.). PubMed Central. [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PubMed Central. [Link]
-
Examining the safety of PPAR agonists. (2025). Current trends and future prospects. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
-
Metabolic Disease Models. (n.d.). Inotiv. [Link]
-
Therapeutic Potential of Peroxisome Proliferators–Activated Receptor-α/γ Dual Agonist With Alleviation of Endoplasmic Reticulum Stress for the Treatment of Diabetes. (n.d.). Diabetes. [Link]
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. (2025). ResearchGate. [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. [Link]
-
A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. (n.d.). PubMed Central. [Link]
-
WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice. (n.d.). PubMed. [Link]
-
Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. (n.d.). MDPI. [Link]
-
Metabolic Disorder Preclinical Disease Models. (n.d.). Syncrosome. [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.).
-
Metabolic Disease Models. (n.d.). Biocytogen. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PubMed Central. [Link]
-
Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. (n.d.). NIH. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). KTU ePubl. [Link]
-
Metabolic/Endocrine. (n.d.). Pharmacology Discovery Services. [Link]
-
Metabolic Models. (n.d.). Sygnature Discovery. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2025). ResearchGate. [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). (2024). YouTube. [Link]
Sources
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apexbt.com [apexbt.com]
- 12. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 15. mdpi.com [mdpi.com]
- 16. inotiv.com [inotiv.com]
- 17. biocytogen.com [biocytogen.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols for Pirinixic Acid Aminothiazole Derivatives in Cell Culture Assays
Authored by: A Senior Application Scientist
Introduction: A New Frontier in Anti-Inflammatory Research
The landscape of anti-inflammatory drug discovery is in a constant state of evolution, moving beyond broad-spectrum agents to targeted therapies with improved safety profiles. Within this evolving paradigm, a novel class of compounds, pirinixic acid aminothiazole derivatives, has emerged as a promising area of investigation. These compounds are distinguished by their dual-inhibition mechanism, targeting both 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] This dual action allows for a more focused suppression of pro-inflammatory pathways, potentially mitigating the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes.[3][4]
This guide provides a comprehensive overview of the application of pirinixic acid aminothiazole derivatives in cell culture-based assays. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the experimental design.
Mechanism of Action: Dual Inhibition of 5-LO and mPGES-1
Pirinixic acid aminothiazole derivatives exert their anti-inflammatory effects by concurrently inhibiting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2]
-
5-Lipoxygenase (5-LO): This enzyme is responsible for the initial step in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in attracting and activating immune cells.
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This is a terminal synthase that specifically catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.[5]
By inhibiting both pathways, these compounds can effectively reduce the production of two major classes of inflammatory molecules. Some derivatives of pirinixic acid also exhibit agonist activity towards Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), which are nuclear receptors that play a role in the regulation of inflammation and metabolism.[6]
The following diagram illustrates the signaling pathway targeted by pirinixic acid aminothiazole derivatives:
Caption: Signaling pathway showing dual inhibition of mPGES-1 and 5-LO by pirinixic acid aminothiazole derivatives.
Experimental Protocols
Preparation of Stock Solutions
The solubility and stability of the pirinixic acid aminothiazole derivative are critical for reproducible results.
Rationale: Most of these compounds are hydrophobic and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[7] It is crucial to minimize the final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity or off-target effects.
Protocol:
-
Weigh out the desired amount of the pirinixic acid aminothiazole derivative powder in a sterile microfuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or sonication can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell-Based Assay for Anti-Inflammatory Activity in Macrophages
This protocol details a method to assess the ability of a pirinixic acid aminothiazole derivative to inhibit the production of PGE2 and leukotrienes in lipopolysaccharide (LPS)-stimulated macrophages. The human monocytic cell line THP-1 or the murine macrophage cell line J774A.1 are suitable models.[8][9]
Rationale: Macrophages are key players in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of various inflammatory mediators, including PGE2 and leukotrienes. By measuring the levels of these mediators in the presence and absence of the test compound, its anti-inflammatory efficacy can be quantified.
Experimental Workflow:
Caption: Workflow for assessing the anti-inflammatory activity of pirinixic acid aminothiazole derivatives.
Detailed Protocol:
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation (for THP-1 cells): Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL to differentiate the monocytic THP-1 cells into adherent macrophages. Incubate for 48-72 hours.
-
Pre-treatment: After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Add the pirinixic acid aminothiazole derivative at various concentrations (e.g., 0.01 µM to 100 µM) to the respective wells. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for analysis and store at -80°C if not used immediately.
-
Quantification of Inflammatory Mediators:
-
PGE2 Measurement: Use a commercially available PGE2 ELISA kit and follow the manufacturer's instructions to determine the concentration of PGE2 in the supernatant.
-
Leukotriene B4 (LTB4) Measurement: Use a commercially available LTB4 ELISA kit to measure the LTB4 concentration in the supernatant.
-
-
Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.[10]
Data Analysis and Interpretation
The primary endpoint of this assay is the concentration-dependent inhibition of PGE2 and LTB4 production. The results should be expressed as a percentage of the LPS-stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition, should be calculated using a suitable non-linear regression analysis.
Table of Expected Quantitative Data:
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 16 | 5-LO | 0.3 | Not specified | [2] |
| Compound 16 | mPGES-1 | 0.4 | Not specified | [2] |
| Pirinixic Acid (WY-14643) | PPARα (human) | 5.0 | Not specified | [11] |
| Pirinixic Acid (WY-14643) | PPARγ (human) | 60 | Not specified | [11] |
*Compound 16 is a specific aminothiazole-featured pirinixic acid derivative: 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid.[2]
Conclusion
Pirinixic acid aminothiazole derivatives represent a promising class of targeted anti-inflammatory agents. The protocols outlined in this application note provide a robust framework for evaluating their efficacy and mechanism of action in a cell culture setting. By carefully controlling experimental variables and understanding the underlying biological pathways, researchers can effectively characterize these novel compounds and advance their potential for therapeutic development.
References
-
Hanke, T., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(23), 9475-9489. Available at: [Link]
-
Cheemarla, N. R., et al. (2020). Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases. Journal of Inflammation Research, 13, 767-783. Available at: [Link]
-
Javed, I., et al. (2021). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 26(11), 3192. Available at: [Link]
-
den Hartog, G. J. M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 148-154. Available at: [Link]
-
Rao, C. V., et al. (2020). Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases. Journal of Inflammation Research, 13, 767-783. Available at: [Link]
-
Hanke, T., et al. (2014). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. Available at: [Link]
-
Rogue, A., et al. (2010). Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. PPAR Research, 2010, 364184. Available at: [Link]
-
Bruno, G., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters, 11(5), 841-847. Available at: [Link]
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
-
Grantome. (n.d.). LFA-9 (mPGES-1/5-LOX Inhibitor): Preclinical Studies to Support a Clinical Trial. Retrieved from [Link]
-
Cimini, A., et al. (2013). PPAR-γ impairment alters peroxisome functionality in primary astrocyte cell cultures. Biochimie, 95(10), 1895-1902. Available at: [Link]
-
Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21-31. Available at: [Link]
-
Hanke, T., et al. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. PubMed. Available at: [Link]
-
Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]
-
Skrovankova, S., et al. (2022). Antioxidant, Anti-Inflammatory, and Cytotoxic Activity of Extracts from Some Commercial Apple Cultivars in Two Colorectal and Glioblastoma Human Cell Lines. Molecules, 27(15), 4987. Available at: [Link]
-
Friesen, R. W., & Riendeau, D. (2010). Identification and development of mPGES-1 inhibitors: where we are at?. Future Medicinal Chemistry, 2(4), 565-585. Available at: [Link]
-
Al-Malki, A. L., et al. (2021). Prophylactic and Ameliorative Effects of PPAR-γ Agonist Pioglitazone in Improving Oxidative Stress, Germ Cell Apoptosis and Inflammation in Gentamycin-Induced Testicular Damage in Adult Male Albino Rats. International Journal of Molecular Sciences, 22(16), 8856. Available at: [Link]
-
Shibuya, K., et al. (2000). A new thiazolidinedione, NC-2100, which is a weak PPAR-gamma activator, exhibits potent antidiabetic effects and induces uncoupling protein 1 in white adipose tissue of KKAy obese mice. Diabetes, 49(5), 759-767. Available at: [Link]
-
Dembinski, J. L., et al. (2017). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Oncotarget, 8(3), 4551-4564. Available at: [Link]
-
Michaelis, M., et al. (2015). Effects of pirinixic acid and selected derivatives on the viability of... ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 9. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Animal Studies with Aminothiazole Pirinixic Acid Derivatives
Introduction: Unraveling the Therapeutic Potential of Aminothiazole Pirinixic Acid Derivatives
Pirinixic acid and its derivatives have emerged as a compelling class of molecules, primarily recognized for their role as peroxisome proliferator-activated receptor (PPAR) agonists.[1][2] The incorporation of an aminothiazole moiety has given rise to a new generation of derivatives with multifaceted pharmacological profiles.[3][4] These compounds not only retain the PPAR agonistic activity, crucial for regulating lipid metabolism and inflammation, but also exhibit inhibitory effects on key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5][6][7] This dual mechanism of action positions aminothiazole pirinixic acid derivatives as promising candidates for a range of pathologies, including dyslipidemia, atherosclerosis, and chronic inflammatory diseases.
These application notes provide a comprehensive guide for researchers designing and executing in vivo animal studies to evaluate the efficacy and mechanism of action of novel aminothiazole pirinixic acid derivatives. The protocols detailed herein are grounded in established methodologies and offer insights into the rationale behind experimental choices, ensuring scientific rigor and reproducibility.
I. Foundational Concepts: Mechanism of Action and Rationale for In Vivo Studies
The therapeutic potential of aminothiazole pirinixic acid derivatives stems from their ability to modulate two critical pathways:
-
PPAR Agonism: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, as well as inflammation.[2][8] PPARα, in particular, is a key regulator of fatty acid oxidation.[9] Agonism of PPARα by these derivatives is expected to lead to a reduction in plasma triglycerides and cholesterol, making them attractive for the treatment of dyslipidemia. Some derivatives may also exhibit dual PPARα/γ activity, offering additional benefits in glucose homeostasis.[4]
-
Anti-Inflammatory Activity: Chronic inflammation is a key driver of many diseases, including atherosclerosis. By inhibiting 5-LOX and mPGES-1, aminothiazole pirinixic acid derivatives can reduce the production of pro-inflammatory leukotrienes and prostaglandin E2, respectively.[5][6][7] This dual inhibitory action provides a potent anti-inflammatory effect.
In vivo animal studies are indispensable for validating the therapeutic hypotheses generated from in vitro data. These studies allow for the assessment of a compound's pharmacokinetic and pharmacodynamic properties, its efficacy in a complex biological system, and its overall safety profile.
Signaling Pathway Overview
Caption: Mechanism of Action of Aminothiazole Pirinixic Acid Derivatives.
II. Experimental Design and Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of aminothiazole pirinixic acid derivatives. The choice of model will depend on the specific therapeutic indication being investigated.
A. Models for Dyslipidemia and Atherosclerosis
For studying the effects on lipid metabolism and the development of atherosclerosis, several well-established mouse models are recommended.[10][11][12][13]
| Animal Model | Key Characteristics | Rationale for Use |
| ApoE-/- Mouse | Deficient in apolipoprotein E, leading to spontaneous hypercholesterolemia and development of atherosclerotic plaques, especially on a high-fat diet.[10] | Gold standard for studying atherosclerosis. Allows for the evaluation of a compound's ability to reduce plaque formation. |
| LDLR-/- Mouse | Deficient in the low-density lipoprotein receptor, resulting in elevated LDL cholesterol levels and diet-induced atherosclerosis.[10] | Another widely used model for atherosclerosis research. Particularly relevant for studying compounds that modulate LDL metabolism. |
| C57BL/6 Mouse | Wild-type mouse that develops diet-induced obesity, insulin resistance, and moderate hyperlipidemia on a high-fat diet. | Useful for initial screening of compounds for their effects on metabolic parameters in a more physiologically normal context. |
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
III. Detailed Protocols
The following protocols provide step-by-step guidance for key procedures in an in vivo study evaluating aminothiazole pirinixic acid derivatives.
A. Compound Formulation and Administration
Objective: To prepare a stable and homogenous formulation for oral administration.
Materials:
-
Aminothiazole pirinixic acid derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)
-
Homogenizer
-
Analytical balance
-
Sterile tubes
-
Animal feeding needles (gavage needles)
Protocol:
-
Calculate the required amount of the test compound based on the desired dose and the number of animals.
-
Weigh the compound accurately using an analytical balance.
-
Suspend or dissolve the compound in the chosen vehicle. For suspensions, use a homogenizer to ensure a uniform particle size.
-
Prepare a fresh formulation daily, unless stability data indicates otherwise.
-
Administer the formulation to the animals via oral gavage using an appropriate size feeding needle. The volume administered should be based on the animal's body weight.
Causality Behind Choices: Oral gavage is a common and reliable method for ensuring accurate dosing in preclinical rodent studies. The choice of vehicle is critical and should be inert, non-toxic, and capable of producing a stable suspension or solution of the test compound.
B. Blood Collection and Plasma Analysis
Objective: To collect blood samples for the analysis of plasma lipids and other biomarkers.
Materials:
-
Microhematocrit tubes (heparinized)
-
Microcentrifuge
-
Pipettes and tips
-
Sterile collection tubes
Protocol (Retro-orbital Bleeding):
-
Anesthetize the mouse according to the IACUC-approved protocol.
-
Gently restrain the mouse and apply slight pressure to the neck to cause the eye to bulge slightly.
-
Insert a heparinized microhematocrit tube into the medial canthus of the eye and gently rotate it to puncture the retro-orbital sinus.[14]
-
Collect the desired volume of blood.
-
Remove the tube and apply gentle pressure to the eye with a sterile gauze pad to ensure hemostasis.
-
Transfer the blood to a collection tube and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
Plasma Analysis:
-
Lipids: Total cholesterol, triglycerides, HDL, and LDL can be measured using commercially available enzymatic assay kits.
-
Inflammatory Markers: Levels of cytokines and other inflammatory markers can be quantified using ELISA or multiplex assays.
C. Tissue Collection and Processing
Objective: To collect tissues for histological and molecular analysis.
Protocol:
-
At the end of the study, euthanize the animals using an approved method.
-
Perform a cardiac perfusion with saline to flush the blood from the tissues.
-
Carefully dissect the liver and aorta.
-
For the liver, take a small piece for RNA/protein analysis and fix the remaining tissue in 10% neutral buffered formalin for histology.
-
For the aorta, carefully remove the surrounding adipose tissue and fix it in 10% neutral buffered formalin.
D. Histological Analysis of Liver Steatosis
Objective: To assess the extent of lipid accumulation in the liver.
Materials:
-
Formalin-fixed liver tissue
-
Paraffin embedding materials
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Oil Red O stain (for frozen sections)
Protocol (H&E Staining):
-
Process the formalin-fixed liver tissue through graded alcohols and xylene and embed in paraffin.
-
Cut 5 µm sections using a microtome and mount them on glass slides.[15]
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate and mount with a coverslip.
-
Examine the slides under a microscope to assess the degree of steatosis (lipid droplet accumulation). A semi-quantitative scoring system can be used.[16]
Protocol (Oil Red O Staining for Lipid Quantification):
-
Embed fresh-frozen liver tissue in OCT compound.
-
Cut 10 µm cryosections and mount them on slides.
-
Fix the sections in formalin.
-
Stain with a filtered Oil Red O solution.
-
Counterstain with hematoxylin.
-
Quantify the stained lipid droplets using digital image analysis software to determine the percentage of the stained area.[17]
E. Gene Expression Analysis in Liver Tissue
Objective: To quantify the expression of target genes involved in lipid metabolism and inflammation.
Materials:
-
Liver tissue stored in RNAlater or snap-frozen
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., Ppara, Scd1, Fasn, Cpt1a) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Protocol (qRT-PCR):
-
Extract total RNA from the liver tissue using a commercial kit.
-
Assess the quantity and quality of the RNA using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[18]
-
Perform real-time PCR using a qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.[19]
-
Calculate the relative gene expression using the 2-ΔΔCT method.
IV. Data Analysis and Interpretation
| Parameter | Statistical Test | Interpretation |
| Body Weight, Plasma Lipids | One-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) | Determines if the test compound significantly alters these parameters compared to the vehicle control. |
| Atherosclerotic Lesion Area | One-way ANOVA or Kruskal-Wallis test (for non-parametric data) | Assesses the efficacy of the compound in reducing plaque formation. |
| Gene Expression | One-way ANOVA on log-transformed data | Evaluates the compound's effect on the expression of target genes, providing mechanistic insights. |
Trustworthiness of Protocols: The protocols outlined above are based on standard, validated methodologies widely used in the field of metabolic and cardiovascular research. Adherence to these protocols, along with appropriate controls and blinding during data analysis, will ensure the generation of reliable and reproducible results.
V. Conclusion
The multifaceted nature of aminothiazole pirinixic acid derivatives, with their combined PPAR agonistic and anti-inflammatory properties, presents a promising therapeutic strategy for complex metabolic and inflammatory diseases. The successful execution of well-designed in vivo animal studies, as detailed in these application notes, is paramount to translating the potential of these compounds into novel therapies.
References
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo | Journal of Medicinal Chemistry - ACS Publications. (2013, October 30). ACS Publications. Retrieved from [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. (2020, February 6). ACS Publications. Retrieved from [Link]
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo - ResearchGate. (2025, May 4). ResearchGate. Retrieved from [Link]
-
2-aminothiazole, 96-50-4 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors | ACS Medicinal Chemistry Letters. (2022, December 9). ACS Publications. Retrieved from [Link]
-
Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
-
In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]
-
Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis and evaluation of aminothiazole derivatives as potential anti-Alzheimer's candidates - PubMed. (2024, February 20). PubMed. Retrieved from [Link]
-
Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]
-
In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SOP: Blood Collection in the Mouse, Retro-orbital Bleed - Research and Innovation | Virginia Tech. (2017, December 12). Virginia Tech. Retrieved from [Link]
-
Dyslipidemia and Atherosclerosis Mouse Models - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Role of PPAR-y Agonists in Immunomodulation and Vascular Prevention in SLE (PPAR-SLE) - ClinicalTrials.gov. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
How to evaluate liver lipid accumulation using liver paraffin-wax sections? - ResearchGate. (2023, August 11). ResearchGate. Retrieved from [Link]
-
A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]
-
Advances in experimental dyslipidemia and atherosclerosis - PubMed. (2001, September 15). PubMed. Retrieved from [Link]
-
2.6. RT‐qPCR - Bio-protocol. (n.d.). Bio-protocol. Retrieved from [Link]
-
2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma - MDPI. (2023, October 10). MDPI. Retrieved from [Link]
-
In vivo multi-tissue efficacy of peroxisome proliferator-activated receptor-γ therapy on glucose and fatty acid metabolism in obese type 2 diabetic rats - PubMed. (2013, December 15). PubMed. Retrieved from [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. (2023, November 7). ACS Publications. Retrieved from [Link]
-
Biochemical determination of lipid content in hepatic steatosis by the Soxtec method - NIH. (2010, March 28). National Institutes of Health. Retrieved from [Link]
-
Pirinixic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade | Circulation Research - American Heart Association Journals. (2022, June 9). AHA Journals. Retrieved from [Link]
-
PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - Frontiers. (2022, December 16). Frontiers. Retrieved from [Link] PPARα/full
-
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments - ResearchGate. (2025, August 8). ResearchGate. Retrieved from [Link]
-
4.3. Histological Assessment of Liver Lipid Content - Bio-protocol. (n.d.). Bio-protocol. Retrieved from [Link]
-
Preclinical models of atherosclerosis: An overview - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pirinixic Acid Derivatives as Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase | Journal of Medicinal Chemistry - ACS Publications. (2008, November 19). ACS Publications. Retrieved from [Link]
-
In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents. (n.d.). Google Patents.
-
Assessment of Efficacy and Safety Using PPAR-γ Agonist-Loaded Nanocarriers for Inflammatory Eye Diseases - MDPI. (2022, September 23). MDPI. Retrieved from [Link]
-
Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice - MDPI. (2023, February 17). MDPI. Retrieved from [Link]
-
Zebrafish Models for Dyslipidemia and Atherosclerosis Research - Frontiers. (2016, December 16). Frontiers. Retrieved from [Link]
Sources
- 1. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 3. 2-aminothiazole, 96-50-4 [thegoodscentscompany.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 10. criver.com [criver.com]
- 11. Advances in experimental dyslipidemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.vt.edu [research.vt.edu]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
Application Note & Protocols: Evaluating 5-Lipoxygenase Inhibition by Pirinixic Acid Aminothiazole
Introduction: Targeting the Nexus of Inflammation
5-Lipoxygenase (5-LO) is a pivotal enzyme in the biosynthesis of leukotrienes, a class of potent lipid mediators that orchestrate inflammatory responses.[1][2] The enzymatic cascade initiated by 5-LO involves the conversion of arachidonic acid (AA) into bioactive leukotrienes, such as Leukotriene B4 (LTB4), which are implicated in the pathophysiology of numerous inflammatory diseases including asthma, rheumatoid arthritis, and atherosclerosis.[1][3] Consequently, the inhibition of 5-LO presents a compelling therapeutic strategy for mitigating inflammation-driven pathologies.[1][4][5] Pirinixic acid derivatives, particularly those incorporating an aminothiazole moiety, have emerged as a promising class of potent 5-LO inhibitors.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust testing of 5-LO inhibition by pirinixic acid aminothiazole (PAA), encompassing both cell-free and cell-based assay systems.
The 5-Lipoxygenase Pathway: A Brief Overview
The 5-LO pathway is a critical branch of the arachidonic acid cascade. In response to inflammatory stimuli, cytosolic 5-LO translocates to the nuclear envelope where it associates with the 5-lipoxygenase-activating protein (FLAP).[2][6] FLAP, an integral membrane protein, binds arachidonic acid and presents it to 5-LO.[2][6] 5-LO then catalyzes a two-step reaction: the initial oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by the dehydration of 5-HPETE to the unstable epoxide, Leukotriene A4 (LTA4).[1][2][7] LTA4 is subsequently converted to the potent chemoattractant LTB4 by LTA4 hydrolase or conjugated with glutathione to form cysteinyl leukotrienes.[1]
Figure 1: Simplified schematic of the 5-Lipoxygenase signaling pathway.
Pirinixic Acid Aminothiazole (PAA) as a 5-LO Inhibitor
Pirinixic acid and its derivatives have been identified as potent modulators of lipid metabolism and inflammatory pathways.[8][9] The incorporation of an aminothiazole group into the pirinixic acid scaffold has been shown to yield compounds with significant inhibitory activity against 5-LO.[4][5] While the precise binding mode can be elucidated through computational modeling, these compounds are designed to interact with key residues within the catalytic domain of 5-LO, thereby preventing the binding and/or conversion of arachidonic acid.[5] Some pirinixic acid derivatives have also been shown to be dual inhibitors of both 5-LO and microsomal prostaglandin E2 synthase-1 (mPGES-1), offering a broader anti-inflammatory profile.[4][8]
Experimental Protocols for Assessing 5-LO Inhibition
A multi-tiered approach employing both cell-free and cell-based assays is crucial for a comprehensive evaluation of a putative 5-LO inhibitor. Cell-free assays provide a direct measure of enzyme inhibition, while cell-based assays offer insights into cellular permeability, target engagement in a physiological context, and potential off-target effects.[2]
Protocol 1: Cell-Free 5-LO Enzymatic Assay
This protocol details a direct enzymatic assay using recombinant human 5-LO to determine the inhibitory potential of PAA. The assay measures the formation of 5-LO products from arachidonic acid.
Principle: Recombinant human 5-LO is incubated with the test compound (PAA) before the addition of the substrate, arachidonic acid. The enzymatic reaction is initiated, and the formation of 5-LO metabolites is quantified, typically by spectrophotometry or HPLC. A decrease in product formation in the presence of the test compound indicates inhibition.
Materials and Reagents:
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Storage |
| Recombinant Human 5-LO | Cayman Chemical | 10006988 | -80°C |
| Arachidonic Acid | Cayman Chemical | 90010 | -20°C |
| Pirinixic Acid Aminothiazole (PAA) | Synthesized/Custom | N/A | -20°C |
| Zileuton (Positive Control) | Sigma-Aldrich | SML0394 | -20°C |
| Tris-HCl | Thermo Fisher Scientific | 15567027 | Room Temp |
| CaCl2 | Sigma-Aldrich | C1016 | Room Temp |
| EDTA | Sigma-Aldrich | E9884 | Room Temp |
| ATP | Sigma-Aldrich | A2383 | -20°C |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| Methanol (HPLC Grade) | Fisher Scientific | A452-4 | Room Temp |
| 96-well UV-transparent microplate | Corning | 3635 | Room Temp |
| Spectrophotometer/Plate Reader | Molecular Devices | SpectraMax M5 | N/A |
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA. Prepare fresh and keep on ice.
-
Enzyme Solution: Dilute recombinant human 5-LO in ice-cold Assay Buffer to the desired final concentration (e.g., 20,000 units/mL, followed by a 1:4000 dilution as a starting point).[10]
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. For the assay, dilute to the desired final concentration in Assay Buffer.
-
Test Compound (PAA) and Control Stock Solutions: Prepare 10 mM stock solutions of PAA and Zileuton in DMSO. Create a dilution series in DMSO to achieve the desired final assay concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
790 µL of Assay Buffer
-
100 µL of 2 mM ATP
-
100 µL of the test compound (PAA) or control (Zileuton) at various concentrations (or DMSO for the vehicle control).
-
-
Add 1 mL of the diluted enzyme solution to each well.
-
Pre-incubate the plate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to each well.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a spectrophotometer. This wavelength corresponds to the formation of conjugated dienes in the 5-LO products.[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of PAA and the controls.
-
Determine the percentage of inhibition for each PAA concentration relative to the vehicle control: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the PAA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Figure 2: Workflow for the cell-free 5-LO enzymatic assay.
Protocol 2: Cell-Based 5-LO Activity Assay in Human Polymorphonuclear Neutrophils (PMNs)
This protocol assesses the ability of PAA to inhibit 5-LO activity within a cellular environment using primary human PMNs.
Principle: Isolated human PMNs are pre-incubated with PAA before being stimulated with a calcium ionophore (A23187) to activate the 5-LO pathway. The production of LTB4, a downstream product of 5-LO, is then quantified using an ELISA kit. A reduction in LTB4 levels indicates cellular 5-LO inhibition.
Materials and Reagents:
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Storage |
| Human Polymorphonuclear Neutrophils (PMNs) | Isolated from fresh human blood | N/A | Use immediately |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 | 4°C |
| RPMI 1640 Medium | Gibco | 11875093 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Calcium Ionophore A23187 | Sigma-Aldrich | C7522 | -20°C |
| Pirinixic Acid Aminothiazole (PAA) | Synthesized/Custom | N/A | -20°C |
| LTB4 ELISA Kit | Cayman Chemical | 520111 | 4°C |
| DMSO | Sigma-Aldrich | D8418 | Room Temp |
| Hank's Balanced Salt Solution (HBSS) | Gibco | 14025092 | 4°C |
Step-by-Step Protocol:
-
Isolation of Human PMNs:
-
Isolate PMNs from fresh human venous blood from healthy, consenting donors using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated PMNs in HBSS or other suitable buffer at a concentration of 5 x 10^6 cells/mL.[12]
-
-
Cell Treatment:
-
In a microcentrifuge tube, pre-incubate 1 mL of the PMN suspension with various concentrations of PAA (or DMSO for vehicle control) for 15 minutes at 37°C.[12]
-
-
Cell Stimulation:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by placing the tubes on ice and adding an equal volume of ice-cold methanol.[12]
-
Centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for LTB4 analysis.
-
-
Quantification of LTB4 by ELISA:
-
Data Analysis:
-
Construct a standard curve using the LTB4 standards provided in the ELISA kit.
-
Calculate the concentration of LTB4 in each sample from the standard curve.
-
Determine the percentage of LTB4 production inhibition for each PAA concentration relative to the vehicle control.
-
Plot the % Inhibition against the logarithm of the PAA concentration and determine the IC50 value.
-
Figure 3: Workflow for the cell-based 5-LO activity assay.
Data Interpretation and Considerations
Expected Outcomes:
| Assay Type | Parameter Measured | Expected Result for an Effective Inhibitor |
| Cell-Free Enzymatic Assay | Rate of 5-LO product formation | Dose-dependent decrease in reaction rate; low IC50 value |
| Cell-Based Assay | LTB4 concentration | Dose-dependent decrease in LTB4 levels; low IC50 value |
Key Considerations:
-
Solubility: Pirinixic acid derivatives can have limited aqueous solubility.[4] Ensure PAA is fully dissolved in DMSO before preparing dilutions for the assays. It is also advisable to assess the solubility of PAA in the final assay buffer to avoid precipitation.
-
Cytotoxicity: When performing cell-based assays, it is essential to evaluate the cytotoxicity of PAA at the tested concentrations to ensure that the observed inhibition of LTB4 production is not due to cell death. This can be assessed using standard assays such as MTT or LDH release.[4]
-
Off-Target Effects: Be aware that pirinixic acid derivatives may inhibit other enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) or mPGES-1.[4][8][17] Consider performing selectivity assays to characterize the inhibitory profile of PAA.
-
FLAP Interaction: 5-LO activity in cells is dependent on its interaction with FLAP.[2][18] Cell-based assays provide a more physiologically relevant system for evaluating inhibitors that may interfere with the 5-LO/FLAP complex.
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of pirinixic acid aminothiazole as a 5-lipoxygenase inhibitor. By employing a combination of cell-free and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, cellular efficacy, and mechanism of action. This systematic approach is integral to the successful development of novel anti-inflammatory therapeutics targeting the 5-LO pathway.
References
-
Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. MDPI. Available at: [Link]
-
5-Lipoxygenase: mechanisms of regulation. PMC - NIH. Available at: [Link]
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. PMC. Available at: [Link]
-
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. Available at: [Link]
-
Lipoxygenase activity determination. Protocols.io. Available at: [Link]
-
Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. Available at: [Link]
-
Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. MDPI. Available at: [Link]
-
Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. PubMed. Available at: [Link]
-
A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. PubMed. Available at: [Link]
-
5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation. PMC - NIH. Available at: [Link]
-
A cell-based assay for screening lipoxygenase inhibitors. PubMed. Available at: [Link]
-
FLAP Inhibitors for the Treatment of Inflammatory Diseases. PubMed. Available at: [Link]
-
Pirinixic Acid Derivatives as Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
The Molecular Biology and Regulation of 5-Lipoxygenase. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
Cell Biology of the 5-Lipoxygenase Pathway. American Journal of Respiratory and Critical Care Medicine. Available at: [Link]
-
What are FLAP inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. Available at: [Link]
-
Novel and Potent Inhibitors of 5-lipoxygenase Product Synthesis Based on the Structure of Pirinixic Acid. PubMed. Available at: [Link]
-
Arachidonate 5-lipoxygenase. Wikipedia. Available at: [Link]
-
FLAP inhibitor | BI 665915. opnMe | Boehringer Ingelheim. Available at: [Link]
-
5-Lipoxygenase: Mechanisms of regulation. ResearchGate. Available at: [Link]
-
A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. PMC - PubMed Central. Available at: [Link]
-
LTB4(Leukotriene B4) ELISA Kit (E-EL-0061). Elabscience. Available at: [Link]
-
The pathogenetic roles of arachidonate 5-lipoxygenase, xanthine oxidase and hyaluronidase in inflammatory diseases: A review. ProBiologists. Available at: [Link]
-
A cell-based assay for screening lipoxygenase inhibitors. ResearchGate. Available at: [Link]
-
FLAP (5-Lipoxygenase-activating protein) Inhibitors. CD Biosynsis. Available at: [Link]
-
Leukotriene B4/LTB4: ELISA Kits. Bio-Techne. Available at: [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link]
Sources
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]
- 11. Lipoxygenase activity determination [protocols.io]
- 12. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase | MDPI [mdpi.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Leukotriene B4 ELISA Kit (ab285324) | Abcam [abcam.com]
- 15. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 16. LTB4(Leukotriene B4) ELISA Kit - Elabscience® [elabscience.com]
- 17. A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Evaluating Pirinixic Acid Aminothiazole Derivatives in Murine Models of Inflammation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of pirinixic acid aminothiazole (PAT) derivatives to investigate their anti-inflammatory properties in established mouse models. This document outlines the scientific rationale, detailed experimental protocols, and key considerations for data acquisition and interpretation.
Introduction: A Novel Approach to Inflammation Modulation
Pirinixic acid and its derivatives have emerged as significant molecules in pharmacological research. While pirinixic acid itself is recognized as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, a class of compounds known for their roles in lipid metabolism and inflammation, recent advancements have focused on aminothiazole-featured derivatives.[1][2] These novel compounds exhibit a potent dual-inhibitory mechanism targeting 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][4][5] This dual action allows for the targeted suppression of pro-inflammatory leukotrienes and prostaglandin E2, key mediators in the inflammatory cascade, offering a promising therapeutic strategy for a range of inflammatory conditions.[3][4][5]
This guide will focus on the practical application of these aminothiazole-featured pirinixic acid derivatives, using a representative compound (referred to herein as 'Compound 16' based on published literature) as a model for protocol development.[3][4][5] We will detail two widely used and robust murine models of acute inflammation: lipopolysaccharide (LPS)-induced systemic inflammation and carrageenan-induced paw edema.
Mechanism of Action: Dual Inhibition of Eicosanoid Synthesis
The primary anti-inflammatory effect of aminothiazole-featured pirinixic acid derivatives, such as Compound 16, is attributed to their ability to dually inhibit 5-LO and mPGES-1.[3][4][5] This mechanism is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.
-
5-Lipoxygenase (5-LO): This enzyme is crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation, contributing to neutrophil chemotaxis, increased vascular permeability, and bronchoconstriction.
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): This is a key enzyme in the production of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.
By inhibiting both pathways, these compounds can significantly reduce the production of key inflammatory mediators. Computational analyses suggest that these derivatives bind to the catalytic domain of 5-LO and a subpocket of the mPGES-1 active site.[4] Notably, compounds like 'Compound 16' have been shown to have minimal activity against COX-1 and COX-2, suggesting a more targeted anti-inflammatory profile with a potentially reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[3][4]
While the parent pirinixic acid acts as a PPARα agonist, the direct anti-inflammatory action of the aminothiazole derivatives appears to be predominantly through the dual 5-LO/mPGES-1 inhibition.[1][2][6] However, potential synergistic or complementary effects via PPARα activation cannot be entirely excluded and may warrant further investigation.
Figure 1: Simplified signaling pathway illustrating the dual inhibitory action of pirinixic acid aminothiazole derivatives on 5-LO and mPGES-1.
Materials and Reagents
3.1. Animals
-
Male C57BL/6 or BALB/c mice, 8-10 weeks old, weighing 20-25g.[7] (Note: The choice of strain may influence the immune response. C57BL/6 mice typically exhibit a strong Th1 response, while BALB/c mice have a predominant Th2 response).[7]
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
3.2. Test Compound and Reagents
-
Pirinixic Acid Aminothiazole Derivative (e.g., Compound 16)
-
Vehicle: 2% Dimethyl sulfoxide (DMSO) in sterile saline
-
Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4 or similar)
-
λ-Carrageenan (Type IV)
-
Sterile, pyrogen-free 0.9% saline
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Positive control (optional, e.g., indomethacin or dexamethasone)
3.3. Equipment
-
Parenteral administration supplies (syringes, needles)
-
Plethysmometer or digital calipers for paw volume/thickness measurement
-
Animal balance
-
Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
ELISA reader and kits for cytokine analysis (e.g., TNF-α, IL-6, IL-1β)
-
Homogenizer for tissue processing
-
Centrifuge
-
Vortex mixer
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific pirinixic acid aminothiazole derivative being tested and laboratory conditions.
Figure 2: General experimental workflow for evaluating the anti-inflammatory effects of pirinixic acid aminothiazole derivatives in mouse models.
4.1. Preparation of Pirinixic Acid Aminothiazole (PAT) Formulation
-
Prepare a stock solution of the PAT derivative in DMSO.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO in the vehicle should not exceed 2%.
-
For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL injection volume:
-
Required dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL
-
-
Vortex the solution thoroughly before administration to ensure homogeneity.
4.2. Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to assess the compound's ability to mitigate a systemic inflammatory response, often referred to as a model for sepsis-like conditions.[8][9][10][11]
-
Animal Grouping: Randomly divide mice into at least three groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle only.
-
LPS + Vehicle: Receives vehicle followed by LPS.
-
LPS + PAT Derivative: Receives the PAT derivative followed by LPS.
-
-
Dosing:
-
Inflammation Induction:
-
Inject LPS (e.g., 0.5 - 5 mg/kg, i.p.). The dose of LPS should be optimized in preliminary studies to induce a robust but sublethal inflammatory response.[9]
-
-
Monitoring and Sample Collection:
-
Monitor mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling.[12]
-
At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS injection), euthanize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C for cytokine analysis.
-
Peritoneal lavage can be performed to collect peritoneal inflammatory cells.
-
Harvest organs (e.g., liver, lungs, spleen) for histological analysis or to measure local cytokine levels.
-
4.3. Protocol 2: Carrageenan-Induced Paw Edema
This is a widely used model of acute, localized inflammation, particularly useful for screening anti-inflammatory drugs.[13][14][15][16]
-
Animal Grouping: Randomly divide mice into at least three groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle only.
-
Carrageenan + Vehicle: Receives vehicle followed by carrageenan.
-
Carrageenan + PAT Derivative: Receives the PAT derivative followed by carrageenan.
-
-
Baseline Measurement:
-
Measure the initial volume or thickness of the right hind paw of each mouse using a plethysmometer or digital calipers. This is the baseline reading (V₀).
-
-
Dosing:
-
Administer the PAT derivative (e.g., 10 mg/kg, i.p.) or vehicle.
-
Wait for 30 minutes to 1 hour.[14]
-
-
Inflammation Induction:
-
Edema Measurement:
-
Euthanasia and Tissue Collection:
-
At the end of the experiment (e.g., 6 hours), euthanize the mice.
-
The inflamed paw can be collected for histological analysis or measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Collection and Analysis
5.1. Paw Edema Calculation
-
Calculate the increase in paw volume (edema) for each animal at each time point:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate the percentage of edema inhibition for the treated group compared to the vehicle-treated carrageenan group:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
5.2. Cytokine Analysis
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma or tissue homogenates using commercially available ELISA kits, following the manufacturer's instructions.
5.3. Statistical Analysis
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between groups can be determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is generally considered statistically significant.
Table 1: Summary of Expected Quantitative Data
| Model | Parameter | Vehicle Control | Inflammation + Vehicle | Inflammation + PAT Derivative |
| LPS-Induced Inflammation | Plasma TNF-α (pg/mL) | Low/Undetectable | High | Significantly Reduced |
| Plasma IL-6 (pg/mL) | Low/Undetectable | High | Significantly Reduced | |
| Carrageenan-Induced Edema | Paw Volume Increase (mL) | Minimal | High | Significantly Reduced |
| Edema Inhibition (%) | N/A | 0% (Reference) | > 40% |
Note: The values in this table are illustrative. Actual results will vary depending on the specific compound, dose, and experimental conditions.
Troubleshooting and Considerations
-
Compound Solubility: Pirinixic acid derivatives can be hydrophobic. Ensure complete solubilization in the vehicle. Sonication may be required.
-
LPS Potency: The potency of LPS can vary between lots. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
-
Timing of Administration: The time interval between compound administration and the inflammatory stimulus is critical and may need to be optimized based on the pharmacokinetic profile of the specific PAT derivative.
-
Animal Welfare: Closely monitor animals, especially in the LPS model, for signs of excessive distress. Provide supportive care as needed and adhere to humane endpoints.
-
Mechanism of Action Confirmation: To confirm that the anti-inflammatory effects are mediated by the proposed mechanism, consider including experiments with 5-LO or mPGES-1 knockout mice, or measuring the levels of leukotrienes and PGE2 in relevant biological samples.
Safety and Handling
-
Pirinixic acid aminothiazole derivatives are research compounds with potentially unknown toxicity. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The 2-aminothiazole moiety has been identified as a potential structural alert or toxicophore in some contexts, warranting caution in drug design and handling.[18]
-
LPS (endotoxin) is a potent inflammatory agent. Avoid inhalation of the powder and handle with care.
-
Follow all institutional and national safety guidelines for handling chemicals and working with laboratory animals.
References
-
Hanke, T., et al. (2014). Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. Bioorganic & Medicinal Chemistry Letters, 24(16), 3757-3763. [Link]
-
Garscha, U., et al. (2014). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 57(4), 1345-1359. [Link]
-
Garscha, U., et al. (2014). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]
-
Wikipedia. (2023). Pirinixic acid. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
-
Ricote, M., et al. (2004). Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control. Journal of the American Society of Nephrology, 15(11), 2767-2776. [Link]
-
Ghahremanloo, A., et al. (2023). Experimental animal models of chronic inflammation. Journal of Inflammation Research, 16, 2827-2843. [Link]
-
Basta-Kaim, A., et al. (2014). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 12(2), 169-178. [Link]
-
Laskin, D. L., et al. (2011). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Journal of Neuroinflammation, 8, 148. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Kerage, D., et al. (2022). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. Journal of Clinical Medicine, 11(19), 5859. [Link]
-
Kersten, S. (2016). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 37(4), 365-397. [Link]
-
ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. [Link]
-
Kostadinova, R., et al. (2019). The Role of PPAR Alpha in the Modulation of Innate Immunity. International Journal of Molecular Sciences, 20(18), 4567. [Link]
-
Wirtz, S., et al. (2017). Chemically induced mouse models of acute and chronic intestinal inflammation. Nature Protocols, 12(7), 1295-1309. [Link]
-
Iadarola, M. J., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
-
Liu, M., et al. (2022). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Psychiatry, 13, 1008226. [Link]
-
O'Neill, L. A. J., & Netea, M. G. (2022). The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation. The Journal of Pathology, 256(2), 146-159. [Link]
-
Di Paola, R., & Cuzzocrea, S. (2020). Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases. Frontiers in Pharmacology, 11, 763. [Link]
-
Wahnou, H. (2023). Animal Models of Acute Inflammation. MDPI Encyclopedia. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Yamamoto, M., et al. (2022). Anti-inflammatory and Insulin Signaling Phenotype Induced by Repeated Lipopolysaccharide Stimulation in 3T3-L1 Adipocytes. Anticancer Research, 42(8), 3897-3904. [Link]
-
Wang, Y., et al. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. International Journal of Molecular Sciences, 25(9), 5009. [Link]
- Google Patents. (n.d.).
-
Itagaki, K., et al. (2013). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 182(5), 1644-1656. [Link]
-
Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]
-
ResearchGate. (n.d.). Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR α/γ Agonists. [Link]
-
YouTube. (2012). Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. [Link]
-
Gallastegui, A., et al. (2011). 2-Aminothiazoles as therapeutic leads for prion diseases. Journal of Medicinal Chemistry, 54(6), 1983-1994. [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. [Link]
-
Jing, K., et al. (2015). Omega-3 Fatty Acid Intervention Suppresses Lipopolysaccharide-Induced Inflammation and Weight Loss in Mice. International Journal of Molecular Sciences, 16(2), 4059-4074. [Link]
-
Fleming, I., et al. (2012). A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. British Journal of Pharmacology, 165(5), 1436-1449. [Link]
Sources
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 10. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 11. Omega-3 Fatty Acid Intervention Suppresses Lipopolysaccharide-Induced Inflammation and Weight Loss in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Elucidating Ligand-Receptor Interactions through In Silico Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Topic: Molecular Docking Studies of a Pirinixic Acid Aminothiazole Derivative on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Abstract
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making it a pivotal target for metabolic disease therapies.[1][2][3] Pirinixic acid and its derivatives are known to interact with PPARs, while the aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules.[4][5][6][7] This application note provides a detailed, step-by-step protocol for performing a molecular docking study of a hypothetical pirinixic acid aminothiazole derivative against the PPARγ ligand-binding domain (LBD). We delve into the causality behind each procedural step, from receptor and ligand preparation to the execution and validation of the docking simulation using AutoDock Vina, and the subsequent analysis of results. This guide is designed to provide researchers with a robust framework for conducting predictive in silico experiments to assess potential therapeutic candidates.
Introduction: The Significance of Targeting PPARγ
PPARγ is a member of the nuclear receptor superfamily that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This action modulates the transcription of a network of genes involved in critical metabolic processes, including fatty acid storage, glucose homeostasis, and adipocyte differentiation.[1][2][8] Dysregulation of the PPARγ signaling pathway is strongly implicated in metabolic disorders such as type 2 diabetes and obesity.[2][9]
The thiazolidinedione (TZD) class of drugs, potent PPARγ agonists, are effective insulin sensitizers but are associated with adverse side effects, necessitating the search for new classes of safer PPARγ modulators.[1] Pirinixic acid derivatives have been identified as PPAR agonists, serving as valuable lead compounds for structural modification.[7][10][11] The 2-aminothiazole moiety is a versatile scaffold in drug discovery, known for its wide range of biological activities and presence in clinically approved drugs.[4][6][12] Combining these structural features presents a rational strategy for designing novel PPARγ modulators.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), forming a stable complex.[13][14] Its primary goal is to predict the ligand-receptor complex structure and estimate the binding affinity, providing invaluable insights at the atomic level to guide drug discovery efforts.[13][15]
The PPARγ Signaling Pathway
Activation of PPARγ initiates a cascade that regulates gene expression. Understanding this pathway provides the biological context for the molecular docking study. The ligand must access the nuclear receptor to initiate transcription.
Caption: Simplified PPARγ signaling pathway.
Experimental Design & Workflow
A successful molecular docking experiment is a systematic process. Each stage, from data acquisition to final analysis, is critical for generating a reliable and reproducible outcome. The workflow is designed to ensure the structural integrity of both the receptor and the ligand before simulating their interaction.
Caption: Molecular docking experimental workflow.
Detailed Protocols
This section provides a comprehensive, step-by-step methodology for the docking study. The use of specific software (e.g., AutoDockTools, Avogadro, BIOVIA Discovery Studio Visualizer) is illustrative of a typical workflow.
Protocol 1: Receptor Preparation
The goal is to prepare the PPARγ protein structure for docking. This involves cleaning the crystal structure to remove non-essential molecules and adding parameters required by the docking algorithm.
-
Rationale: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that can interfere with the docking calculation. Adding hydrogen atoms and assigning atomic charges is essential for the force field calculations used by the docking software to estimate binding energy.[16][17]
Steps:
-
Obtain Receptor Structure: Download the crystal structure of the human PPARγ Ligand Binding Domain (LBD) from the Protein Data Bank (RCSB PDB). For this example, we will use PDB ID: 2PRG, which is complexed with a known agonist.[18]
-
Clean the PDB File:
-
Open the downloaded .pdb file in a molecular visualization tool (e.g., BIOVIA Discovery Studio, UCSF Chimera, or PyMOL).
-
Remove all water molecules (HOH). This is because the role of specific water molecules in mediating binding is complex and often excluded in standard docking protocols to reduce computational complexity.
-
Remove any co-crystallized ligands and other heteroatoms not essential to the protein's structure.[16] The original ligand is removed to make the binding site available for our test compound, but its original position should be noted to define the search space (Grid Box) later.
-
Save the cleaned protein structure as a new .pdb file (e.g., pparg_clean.pdb).
-
-
Prepare for AutoDock:
-
Open AutoDockTools (ADT).
-
Go to File > Read Molecule and open pparg_clean.pdb.
-
Add hydrogen atoms: Edit > Hydrogens > Add. Select 'Polar only' and click 'OK'. This is crucial for defining correct hydrogen bond donors and acceptors.
-
Compute charges: Edit > Charges > Compute Gasteiger. This assigns partial atomic charges necessary for electrostatic interaction calculations.
-
Save the prepared receptor in the required format: Grid > Macromolecule > Choose. Select the PPARγ molecule and save it as pparg.pdbqt. The PDBQT format includes atomic charges, atom types, and torsional degrees of freedom information.[18][19]
-
Protocol 2: Ligand Preparation
This protocol details the creation and optimization of the 3D structure of our pirinixic acid aminothiazole derivative.
-
Rationale: A ligand's 3D conformation and charge distribution are critical for accurate docking. Starting with a 2D structure, we generate a 3D conformation and then perform energy minimization to find a low-energy, stable structure. Defining rotatable bonds allows the docking algorithm to explore conformational flexibility during the simulation.[13][20]
Steps:
-
Create 2D Structure: Draw the pirinixic acid aminothiazole derivative using a chemical drawing tool like ChemDraw or the free Avogadro software.
-
Generate 3D Coordinates: Convert the 2D drawing into a 3D structure. Most chemical editors can do this automatically.
-
Energy Minimization:
-
Using a program with force fields (e.g., Avogadro, ArgusLab), perform a geometry optimization/energy minimization. This step resolves any steric clashes and finds a more realistic, low-energy conformation of the ligand. Use a standard force field like MMFF94 or UFF.
-
Save the optimized structure as a .pdb or .mol2 file (e.g., ligand.pdb).
-
-
Prepare for AutoDock:
-
Open ADT.
-
Go to Ligand > Input > Open and select ligand.pdb.
-
Define the torsion root and rotatable bonds: Ligand > Torsion Tree > Detect Root and Ligand > Torsion Tree > Choose Torsions. This defines the ligand's flexibility.
-
Save the prepared ligand as ligand.pdbqt: Ligand > Output > Save as PDBQT.
-
Protocol 3: Docking Execution with AutoDock Vina
This protocol describes setting up the search space and running the docking simulation.
-
Rationale: The "Grid Box" defines the three-dimensional space where the docking algorithm will search for binding poses.[16] Centering this box on the known binding site (where the original ligand was located) focuses the computational effort, increasing efficiency and accuracy. AutoDock Vina uses a sophisticated scoring function and search algorithm to explore possible binding modes and rank them.[21]
Steps:
-
Define the Grid Box:
-
In ADT, with pparg.pdbqt loaded, go to Grid > Grid Box.
-
Adjust the center and dimensions of the box to encompass the entire binding pocket. A good practice is to center the box on the coordinates of the co-crystallized ligand that was removed in Protocol 1. The box should be large enough to allow the ligand to move and rotate freely within the site, typically with a 10-15 Å buffer around the site.
-
Note the coordinates for the grid center and the number of points in each dimension (x, y, z).
-
-
Create Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the values with those from the previous step:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your .pdbqt and conf.txt files.
-
Execute the command: vina --config conf.txt --log results.log
-
Results: Analysis and Interpretation
-
Rationale: The binding affinity score is a numerical estimate of the ligand-receptor binding strength, with more negative values indicating stronger binding. The Root Mean Square Deviation (RMSD) is used in validation to measure how well the docking protocol reproduces a known binding pose.[14] Visual inspection is crucial to ensure that the predicted interactions are chemically sensible and to identify key residues involved in the binding.[22][23]
Key Metrics to Analyze:
-
Binding Affinity (kcal/mol): Found in the results.log or results.pdbqt file. AutoDock Vina provides scores for the top predicted binding modes. The top-ranked pose (lowest energy) is generally considered the most probable.
-
Binding Pose and Interactions:
-
Use a visualization tool to open the receptor (pparg.pdbqt) and the results file (results.pdbqt). The results file contains multiple predicted binding poses.
-
Analyze the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and amino acid residues in the PPARγ binding pocket. Key interacting residues for PPARγ agonists often include Tyr473, Arg288, and others within the Y-shaped ligand-binding pocket.[24]
-
-
Docking Validation (Self-Validating Protocol):
-
To ensure the docking parameters are reliable, a re-docking experiment is essential.[25]
-
Prepare the co-crystallized ligand (from PDB ID: 2PRG) using Protocol 2.
-
Dock this known ligand back into the PPARγ binding site using the exact same grid box and docking parameters.
-
Calculate the RMSD between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce a known binding mode.[26]
-
Table 1: Sample Docking Results
| Ligand | Binding Affinity (kcal/mol) | RMSD (Å) (from crystal pose) | Key Interacting Residues |
| Known Agonist (Validation) | -10.5 | 1.25 | Tyr473 (H-bond), Arg288 (Salt Bridge), Phe363 (Hydrophobic) |
| Pirinixic Acid Aminothiazole | -9.8 | N/A | Tyr473 (H-bond), Cys285 (Hydrophobic), Ile326 (Hydrophobic) |
Conclusion
This application note outlines a comprehensive and validated protocol for conducting molecular docking studies of novel ligands against the PPARγ receptor. By following these detailed steps, researchers can generate predictive models of ligand-protein interactions, estimate binding affinities, and identify key structural determinants of binding. These in silico insights are fundamental in modern drug discovery, enabling the rational design and prioritization of compounds for further experimental validation, ultimately accelerating the development of new therapeutics for metabolic diseases.
References
-
Cho, N., et al. (2015). PPARγ signaling and metabolism: the good, the bad and the future. Nature Medicine. Available at: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Progress in Biophysics and Molecular Biology. Available at: [Link]
-
Massive Bio. (2026). Ppar Gamma Pathway. Massive Bio. Available at: [Link]
-
Sijid, S.A., et al. (2025). GC-MS profiling and molecular docking of bioactive compounds from Strychnos lucida on reproductive protein targets. Biodiversitas Journal of Biological Diversity. Available at: [Link]
-
Swiss Institute of Bioinformatics. SwissDock. Available at: [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
El-Malah, A.A., et al. (2023). Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]
-
Creative Diagnostics. PPAR Signaling Pathway. Available at: [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link]
-
Tyagi, S., et al. (2011). Revisiting PPARγ as a target for the treatment of metabolic disorders. Nutrition & Metabolism. Available at: [Link]
-
Ghorab, M.M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie. Available at: [Link]
-
Gerstmeier, J., et al. (2017). A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. British Journal of Pharmacology. Available at: [Link]
-
Uhlenhuth, M., et al. (2012). PPARγ REGULATION IN HYPERTENSION AND METABOLIC SYNDROME. Current Hypertension Reviews. Available at: [Link]
-
Your Biochem Guide. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]
-
Seeliger, D., et al. (2012). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Bali, S., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (2025). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. Available at: [Link]
-
Gerstmeier, J., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Salzemann, J., et al. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in Molecular Biology. Available at: [Link]
-
CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]
-
Michigan State University. Lessons from Docking Validation. Available at: [Link]
-
ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]
-
Barroso, I., et al. (2006). PPARγ and human metabolic disease. The Journal of Clinical Investigation. Available at: [Link]
-
Wikipedia. Peroxisome proliferator-activated receptor gamma. Available at: [Link]
-
GSC Biological and Pharmaceutical Sciences. (2020). In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Rajagopal, S., et al. (2021). Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum. Bioinformation. Available at: [Link]
-
Wikipedia. Pirinixic acid. Available at: [Link]
-
Zhao, W., et al. (2016). Role of PPARγ in the nutritional and pharmacological actions of carotenoids. Journal of Nutrition & Intermediary Metabolism. Available at: [Link]
-
Aby Jimson. (2023). Docking Result Analysis and Validation with Discovery Studio. YouTube. Available at: [Link]
-
QIAGEN. PPAR Signaling. Available at: [Link]
-
Otay, F.E., et al. (2023). From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics. ACS Omega. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Research in Toxicology. Available at: [Link]
-
Diller, D.J., et al. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR α/γ Agonists. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). 2‐Aminothiazoles containing biological active molecules in recent drug discovery and development process. ResearchGate. Available at: [Link]
-
Rau, O., et al. (2007). Quinoline-based Derivatives of Pirinixic Acid as Dual PPAR alpha/gamma Agonists. Archiv der Pharmazie. Available at: [Link]
-
Rollinger, J.M., et al. (2016). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica. Available at: [Link]
-
Al-Ostath, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
Sources
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - PPARγ and human metabolic disease [jci.org]
- 9. PPARγ REGULATION IN HYPERTENSION AND METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quinoline-based derivatives of pirinixic acid as dual PPAR alpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dasher.wustl.edu [dasher.wustl.edu]
- 20. youtube.com [youtube.com]
- 21. In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ) | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pirinixic Acid Aminothiazole in Lipid Metabolism Research: Technical Guide and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Lipid Metabolism with Pirinixic Acid Aminothiazole
Pirinixic acid and its derivatives represent a class of potent modulators of lipid metabolism. Originally developed to treat hyperlipidemia, the parent compound, also known as WY-14643, is a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in fatty acid transport and oxidation[3][4]. The aminothiazole derivatives of pirinixic acid are being explored for their enhanced and sometimes dual activities, making them valuable tools for investigating complex metabolic pathways.
This technical guide provides a comprehensive overview of the application of pirinixic acid aminothiazole in lipid metabolism research. It details the underlying mechanism of action, provides validated protocols for both in vitro and in vivo studies, and offers insights into data interpretation and expected outcomes.
Mechanism of Action: The PPARα Signaling Pathway
Pirinixic acid aminothiazole exerts its effects on lipid metabolism primarily by activating PPARα. As a fatty acid mimetic, it binds to the ligand-binding domain of PPARα. This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins, initiating the transcription of genes that govern fatty acid catabolism[2].
The key outcomes of PPARα activation in the liver include:
-
Increased Fatty Acid Uptake: Upregulation of fatty acid transport proteins.
-
Enhanced Mitochondrial and Peroxisomal β-oxidation: Increased expression of enzymes essential for breaking down fatty acids.
-
Reduced Triglyceride Levels: Decreased synthesis and increased clearance of very-low-density lipoproteins (VLDL).
The following diagram illustrates the signaling cascade initiated by pirinixic acid aminothiazole.
Caption: PPARα signaling pathway activated by Pirinixic Acid Aminothiazole.
Applications in Lipid Metabolism Research
Pirinixic acid aminothiazole is a versatile tool for a range of applications in metabolic research:
-
Studying Fatty Acid Oxidation: Elucidating the molecular machinery of mitochondrial and peroxisomal fatty acid breakdown.
-
Modeling Dyslipidemia: Investigating the therapeutic potential of PPARα agonists in conditions like hypertriglyceridemia.
-
Non-alcoholic Fatty Liver Disease (NAFLD) Research: Exploring interventions that can reduce hepatic steatosis by enhancing fat disposal[1].
-
Drug Discovery: Serving as a reference compound for the screening and development of novel metabolic modulators.
Experimental Protocols
In Vitro Protocol: Gene Expression Analysis in HepG2 Cells
This protocol describes the treatment of the human hepatoma cell line HepG2 with pirinixic acid aminothiazole to assess the upregulation of PPARα target genes.
Materials:
-
Pirinixic acid aminothiazole (CAS No. 1492060-44-2)[5]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents and primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH).
Workflow Diagram:
Caption: Workflow for in vitro analysis of PPARα target gene expression.
Step-by-Step Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of pirinixic acid aminothiazole in DMSO. Further dilute this stock in culture medium to achieve the final desired concentrations (e.g., 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of pirinixic acid aminothiazole or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Proceed with total RNA extraction using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers for PPARα target genes (CPT1A, ACOX1) and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vivo Protocol: Evaluation of Hypolipidemic Effects in Mice
This protocol outlines an acute study in C57BL/6J mice to assess the impact of pirinixic acid aminothiazole on plasma lipid levels.
Materials:
-
Pirinixic acid aminothiazole
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Commercial kits for measuring plasma triglycerides and cholesterol.
Workflow Diagram:
Caption: Workflow for in vivo assessment of hypolipidemic effects.
Step-by-Step Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Group Allocation: Randomly assign mice to a vehicle control group and one or more treatment groups (n=6-8 mice per group).
-
Compound Formulation: Prepare a suspension of pirinixic acid aminothiazole in the vehicle (e.g., 0.5% CMC). A typical dose for pirinixic acid derivatives is in the range of 5-40 mg/kg body weight[6]. For this protocol, a dose of 10 mg/kg is suggested.
-
Administration: Administer the compound or vehicle daily via oral gavage for 7 consecutive days.
-
Sample Collection: At the end of the treatment period (e.g., 4 hours after the last dose), collect blood via a terminal procedure like cardiac puncture under anesthesia. Collect the blood into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Measure the concentrations of triglycerides and total cholesterol in the plasma samples using commercially available colorimetric assay kits.
Data Interpretation and Expected Outcomes
Treatment with pirinixic acid aminothiazole is expected to induce significant changes in the expression of genes related to lipid metabolism and in plasma lipid profiles. The table below summarizes potential quantitative outcomes based on published data for PPARα agonists.
| Parameter | Assay | Model System | Expected Outcome (vs. Control) |
| CPT1A Gene Expression | qRT-PCR | HepG2 Cells | 2 to 5-fold increase |
| ACOX1 Gene Expression | qRT-PCR | HepG2 Cells | 3 to 8-fold increase |
| Plasma Triglycerides | Colorimetric Assay | C57BL/6J Mice | 25% to 50% decrease |
| Plasma Cholesterol | Colorimetric Assay | C57BL/6J Mice | 10% to 20% decrease |
Troubleshooting
| Issue | Potential Cause | Recommendation |
| No change in gene expression (in vitro) | Compound inactivity/degradation | Verify compound integrity and purity. |
| Low compound concentration | Perform a dose-response experiment with higher concentrations. | |
| Cell line is unresponsive | Use a different cell line known to express high levels of PPARα (e.g., primary hepatocytes). | |
| High variability in animal data (in vivo) | Inconsistent gavage technique | Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dosing. |
| Animal stress | Handle animals minimally and maintain a consistent light/dark cycle and environment. | |
| Compound insolubility | Poor solubility in vehicle | Test alternative vehicles (e.g., corn oil, PEG400). Sonication may aid in creating a uniform suspension. |
Safety and Handling
Pirinixic acid and its derivatives are for research use only. They may cause skin and eye irritation and may be harmful if swallowed[7]. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Consult the Safety Data Sheet (SDS) for detailed information.
References
-
Hanke, T., Dehm, F., Liening, S., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9031-9044. [Link]
-
Hanke, T., Garscha, U., Werz, O., et al. (2013). A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. British Journal of Pharmacology, 170(3), 633-646. [Link]
-
Hanke, T., Lamers, C., Carrasco Gomez, R., et al. (2015). Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. Bioorganic & Medicinal Chemistry Letters, 25(2), 270-275. [Link]
-
Merk, D., Zettl, H., Steinhilber, D., et al. (2015). Pirinixic acids: flexible fatty acid mimetics with various biological activities. Future Medicinal Chemistry, 7(12), 1597-1616. [Link]
-
Pallisson, R., et al. (2017). Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. Journal of Biological Chemistry, 292(5), 1759-1769. [Link]
-
Pawlak, M., Lefebvre, P., & Staels, B. (2022). PPARα in obesity-associated metabolic disorders and non-alcoholic fatty liver disease. International Journal of Molecular Sciences, 23(24), 15949. [Link]
-
ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα. [Link]
-
Wikipedia. (2023). Pirinixic acid. [Link]
-
Ji, L., et al. (2013). Possible Role of Intestinal Fatty Acid Oxidation in the Eating-Inhibitory Effect of the PPAR-α Agonist Wy-14643 in High-Fat Diet Fed Rats. PLOS ONE, 8(9), e74558. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 5. Pirinixic Acid Aminothiazole CAS#: 1492060-44-2 [m.chemicalbook.com]
- 6. Possible Role of Intestinal Fatty Acid Oxidation in the Eating-Inhibitory Effect of the PPAR-α Agonist Wy-14643 in High-Fat Diet Fed Rats | PLOS One [journals.plos.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Note & Protocols: Establishing Dose-Response Relationships for Pirinixic Acid and its Aminothiazole Analogs as PPARα Modulators
Abstract
This comprehensive guide details the principles and methodologies for characterizing the dose-response relationship of pirinixic acid (Wy-14643) and its novel aminothiazole derivatives as modulators of Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a key regulator of lipid metabolism and inflammation, PPARα is a critical target in drug discovery. This document provides not just step-by-step protocols for essential in vitro assays, but also the scientific rationale behind experimental design, enabling researchers to generate robust and reproducible data for assessing compound potency and efficacy.
Introduction: The Significance of PPARα and its Ligands
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in metabolic processes.[1][2] The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2] Its activation leads to the transcription of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.[1][3]
Pirinixic acid, also known as Wy-14643, is a potent synthetic agonist of PPARα.[1][3] It serves as a crucial tool for investigating the physiological functions of PPARα and as a reference compound in the development of new therapeutics for conditions like dyslipidemia and non-alcoholic fatty liver disease (NAFLD). The core structure of pirinixic acid can be chemically modified, for instance by incorporating an aminothiazole moiety, to explore new pharmacological profiles and potentially create dual-activity ligands or compounds with altered selectivity.[4][5]
Understanding the dose-response relationship is fundamental to characterizing any new compound. It allows for the determination of key parameters such as the half-maximal effective concentration (EC₅₀), which is a critical measure of a compound's potency. This guide will walk through the necessary steps to establish this relationship for pirinixic acid and its aminothiazole analogs.
The PPARα Signaling Pathway: A Mechanistic Overview
Upon binding to a ligand like pirinixic acid, PPARα undergoes a conformational change. This allows it to heterodimerize with the Retinoid X Receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[6] This binding event recruits co-activator proteins, initiating the transcription of genes that regulate lipid and glucose homeostasis and inflammation.
Caption: PPARα signaling pathway upon ligand activation.
Experimental Design for Dose-Response Studies
A robust dose-response study requires careful planning from cell line selection to the choice of endpoints. The following protocols are designed for a comprehensive in vitro evaluation.
Cell Line Selection and Culture
Rationale: The choice of cell line is critical. Human hepatoblastoma cells, such as HepG2, are frequently used as they endogenously express PPARα and are relevant to liver metabolism, a primary site of pirinixic acid's action.[3][7]
Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency to ensure logarithmic growth and viability.
Compound Preparation and Dilution Series
Rationale: A serial dilution is essential to test the compound over a wide range of concentrations, which is necessary to define the full dose-response curve, including the baseline, the rising portion, and the plateau.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of pirinixic acid and its aminothiazole analogs in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution (e.g., 1:2 or 1:3) in cell culture medium to create a range of concentrations. A typical starting point for pirinixic acid could be 100 µM, with dilutions down to the nanomolar range.[3]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration to account for any solvent effects.
Core Assays for Functional Characterization
The following assays provide a multi-faceted approach to understanding the dose-dependent activity of your compounds.
Assay 1: PPARα Reporter Gene Assay
Rationale: This is the gold standard for quantifying the activation of a specific nuclear receptor. The assay measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) that is under the control of a PPRE.[8][9] This provides a direct measure of receptor agonism.
Protocol:
-
Transfection: Co-transfect HepG2 cells in a 96-well plate with a PPRE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the serially diluted compounds or vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Lysis and Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized relative light units (RLUs) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.
Caption: Workflow for a PPARα reporter gene assay.
Assay 2: Quantitative PCR (qPCR) for Target Gene Expression
Rationale: To confirm that receptor activation translates into the regulation of endogenous genes, qPCR is performed. This measures changes in the mRNA levels of known PPARα target genes, providing physiological context to the reporter assay results.[3][10]
Protocol:
-
Cell Treatment: Seed HepG2 cells in a 6-well plate. Once they reach ~70% confluency, treat them with various concentrations of the test compounds for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA, and primers for PPARα target genes (e.g., CPT1A, CD36) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[10] Plot the fold change in gene expression against the compound concentration.
| Target Gene | Function in Lipid Metabolism | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CPT1A | Carnitine Palmitoyltransferase 1A; Rate-limiting step in mitochondrial fatty acid oxidation.[1] | TCATGGCACCAAGGAGTTCT | GCTGTGGACATCACAGAGGA |
| CD36 | Fatty Acid Translocase; Facilitates fatty acid uptake into cells.[3] | GCAAGTAGTGGAGACATTTG | ATCCGTTGACAGGAAAGTAG |
| GAPDH | Housekeeping gene for normalization. | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
(Disclaimer: Primer sequences are examples and should be validated for specificity and efficiency before use.)
Data Interpretation and Presentation
A successful dose-response study will yield data that can be clearly presented to demonstrate the potency and efficacy of the tested compounds.
Dose-Response Curve
The relationship between the compound concentration and the biological response should be plotted. This typically results in a sigmoidal curve from which the EC₅₀, Emax (maximum effect), and Hill slope can be derived.
Tabulated Results
Summarize the key quantitative data in a table for easy comparison between pirinixic acid and its aminothiazole analogs.
| Compound | Assay Type | Endpoint | EC₅₀ (µM) [95% CI] | Max Fold Induction (Emax) |
| Pirinixic Acid | Reporter Assay | Luciferase Activity | 0.04 [0.03-0.05] | 15.2 |
| qPCR | CPT1A mRNA | 0.12 [0.10-0.15] | 8.5 | |
| Analog ATZ-1 | Reporter Assay | Luciferase Activity | 1.5 [1.2-1.9] | 12.8 |
| qPCR | CPT1A mRNA | 2.1 [1.8-2.5] | 7.9 | |
| Analog ATZ-2 | Reporter Assay | Luciferase Activity | > 50 | 1.8 |
| qPCR | CPT1A mRNA | > 50 | 1.5 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. The EC₅₀ for Pirinixic Acid is based on literature values.)[3]
Conclusion and Future Directions
This guide provides a robust framework for conducting dose-response studies of pirinixic acid and its aminothiazole analogs on PPARα. By combining reporter gene assays with the analysis of endogenous target gene expression, researchers can confidently determine the potency and efficacy of their compounds. These in vitro studies are a critical first step, and promising compounds should be advanced to more complex cellular models and eventually to in vivo studies to assess their full therapeutic potential.[3]
References
-
National Center for Biotechnology Information (2024). Pirinixic acid. PubChem Compound Summary for CID 5694. Available at: [Link]
-
Lamb, L. E., et al. (2020). Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. Journal of Biological Chemistry, 295(30), 10339-10351. Available at: [Link]
-
Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2538-2552. Available at: [Link]
-
Wikipedia (2023). Pirinixic acid. Available at: [Link]
-
Peters, J. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCast. Available at: [Link]
-
Gerstmeier, J., et al. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry, 56(24), 9895-9906. Available at: [Link]
-
Sun, L., et al. (2024). Ursodeoxycholic acid alleviates high-fat diet-induced liver injury by modulating gut microbiota-mediated bile acid metabolism: an integrated microbiota-metabolomics analysis. Frontiers in Microbiology, 15, 1368035. Available at: [Link]
-
Gerstmeier, J., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. Available at: [Link]
-
INDIGO Biosciences (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available at: [Link]
-
Nakajima, M., et al. (2012). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin, 35(10), 1735-1741. Available at: [Link]
Sources
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. korambiotech.com [korambiotech.com]
- 10. Frontiers | Ursodeoxycholic acid alleviates high-fat diet-induced liver injury by modulating gut microbiota-mediated bile acid metabolism: an integrated microbiota-metabolomics analysis [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Pirinixic Acid Aminothiazole Analogs
Abstract
This document provides a comprehensive guide to the high-throughput screening (HTS) of pirinixic acid aminothiazole analogs, a promising class of molecules with potential therapeutic applications. Pirinixic acid and its derivatives are known to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear hormone receptors that play crucial roles in lipid metabolism, inflammation, and cellular differentiation.[1][2][3] The incorporation of the 2-aminothiazole moiety, a privileged structure in medicinal chemistry, offers opportunities for developing novel therapeutics with enhanced potency and selectivity.[4][5][6] This guide details robust and validated HTS methodologies for identifying and characterizing the bioactivity of these analogs, with a focus on biochemical and cell-based assays tailored for PPAR modulation.
Introduction: The Scientific Imperative for Screening Pirinixic Acid Aminothiazole Analogs
Pirinixic acid (also known as Wy-14,643) is a potent agonist of PPARα, a key regulator of fatty acid oxidation.[1][3][7] By activating PPARα, pirinixic acid can influence the expression of genes involved in lipid metabolism, making it a valuable tool for studying metabolic disorders.[1][2][3] The aminothiazole scaffold is a versatile building block in drug discovery, known to interact with a wide range of biological targets.[4][5][6] The strategic combination of the pirinixic acid pharmacophore with aminothiazole moieties presents a rich chemical space for the discovery of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.[8][9]
High-throughput screening provides the necessary scalability and efficiency to explore large libraries of these analogs, enabling the identification of "hit" compounds with desired biological activities.[10][11] This document outlines a tiered screening approach, commencing with primary biochemical assays to identify direct binders and modulators of PPARs, followed by secondary cell-based assays to confirm on-target activity in a more physiologically relevant context.
The Target: Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[2] They form heterodimers with the retinoid X receptor (RXR) and, upon ligand binding, modulate the transcription of target genes by binding to specific DNA sequences called peroxisome proliferator response elements (PPREs).[7][12][13] There are three main isotypes of PPARs:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[2] It is a primary target for the treatment of dyslipidemia.
-
PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and glucose homeostasis.
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.
The screening cascade for pirinixic acid aminothiazole analogs will primarily focus on their interaction with PPARα, while also considering potential off-target effects on PPARγ and PPARδ.
Signaling Pathway Overview
Caption: PPAR Signaling Pathway.
High-Throughput Screening (HTS) Workflow
A robust HTS campaign follows a structured workflow to ensure data quality and efficient hit identification.[10][14]
Caption: General HTS Workflow.
Primary Screening Assays: Identifying Direct Binders and Modulators
The primary screen aims to rapidly identify compounds that directly interact with the PPARα protein. Homogeneous, miniaturized assays are preferred for their speed and low reagent consumption.
Fluorescence Polarization (FP) Ligand Displacement Assay
Principle: This competitive binding assay measures the displacement of a fluorescently labeled PPARα ligand (tracer) by a test compound.[15][16] When the tracer is bound to the larger PPARα protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. If a test compound binds to PPARα and displaces the tracer, the smaller, freely tumbling tracer will have a low polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PPARα ligand-binding domain (LBD).
-
Prepare a stock solution of a fluorescently labeled PPARα ligand (e.g., a Bodipy-labeled pirinixic acid analog).
-
Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (384-well format):
-
Add 5 µL of assay buffer to each well.
-
Add 50 nL of test compound solution or control (DMSO for negative control, unlabeled pirinixic acid for positive control).
-
Add 5 µL of a pre-mixed solution of PPARα-LBD and the fluorescent tracer.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound.
-
Determine the IC50 value for active compounds (the concentration at which 50% of the tracer is displaced).
-
Data Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| Signal Window | The difference in polarization between the bound and free tracer. | > 100 mP |
| IC50 | The concentration of a compound that displaces 50% of the fluorescent tracer. | Varies |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
Principle: This assay measures the ability of a test compound to promote the interaction between PPARα and a co-activator peptide.[17][18] The PPARα protein is typically tagged (e.g., with GST) and recognized by a terbium-labeled antibody (the donor fluorophore). The co-activator peptide is labeled with a fluorescent acceptor (e.g., fluorescein).[17] When an agonist compound binds to PPARα, it induces a conformational change that promotes the recruitment of the co-activator peptide.[19] This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.[20]
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody, and a fluorescein-labeled co-activator peptide (containing an LXXLL motif).
-
Prepare a serial dilution of the test compounds.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of assay buffer to each well.
-
Add 50 nL of test compound or control.
-
Add 5 µL of a solution containing GST-PPARα-LBD and the terbium-labeled anti-GST antibody.
-
Add 5 µL of the fluorescein-labeled co-activator peptide.
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the EC50 value for active compounds (the concentration at which 50% of the maximal co-activator recruitment is observed).
-
Data Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| S/B Ratio | Signal-to-background ratio. | > 3 |
| EC50 | The concentration of a compound that produces 50% of the maximal response. | Varies |
Secondary Screening Assays: Confirming On-Target Cellular Activity
Compounds identified as "hits" in the primary screens should be further evaluated in cell-based assays to confirm their activity in a more physiological environment and to assess their functional effects.
PPARα Reporter Gene Assay
Principle: This assay measures the ability of a test compound to activate the transcriptional activity of PPARα in living cells.[21][22] A reporter cell line is engineered to stably or transiently express full-length PPARα and a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs.[2][21][23] When an agonist binds to PPARα, it activates the transcription of the reporter gene, leading to an increase in the reporter protein's activity, which can be quantified.[24]
Protocol:
-
Cell Culture and Transfection (if necessary):
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
If using a transient transfection system, co-transfect the cells with a PPARα expression vector and a PPRE-driven luciferase reporter vector.
-
-
Assay Procedure (96-well format):
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds or controls.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay).
-
Determine the EC50 value for active compounds.
-
Data Interpretation:
| Parameter | Description | Typical Value |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| Fold Activation | The increase in reporter gene activity in the presence of the compound compared to the vehicle control. | > 2 |
| EC50 | The concentration of a compound that produces 50% of the maximal reporter gene activation. | Varies |
Counter-Screening and Selectivity Profiling
To eliminate false positives and assess the selectivity of the hit compounds, a series of counter-screens should be performed.
-
Promiscuous Inhibitor Assays: Screen against unrelated targets to identify compounds that non-specifically interfere with assay technologies.
-
PPARγ and PPARδ Reporter Gene Assays: Perform reporter gene assays using cell lines expressing PPARγ or PPARδ to determine the selectivity of the compounds for PPARα.
-
Cytotoxicity Assays: Evaluate the general cytotoxicity of the compounds to ensure that the observed activity is not due to cell death.
Conclusion and Future Directions
The high-throughput screening methods detailed in this application note provide a robust framework for the identification and characterization of novel pirinixic acid aminothiazole analogs as modulators of PPARα. This systematic approach, from primary biochemical screens to secondary cell-based assays and selectivity profiling, is essential for advancing promising hit compounds into the lead optimization phase of drug discovery. Future work will focus on elucidating the structure-activity relationships of the identified hits to guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties.
References
-
Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis. PubMed. Available at: [Link]
-
Transcription Factor Activity Assay Kits. Assay Genie. Available at: [Link]
-
A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract. PubMed. Available at: [Link]
-
Peroxisome Proliferator-Activated Receptors (PPARs) and Oxidative Stress in Physiological Conditions and in Cancer. PMC. Available at: [Link]
-
Pirinixic acid. Wikipedia. Available at: [Link]
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. Available at: [Link]
-
Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity. PMC. Available at: [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]
-
Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. NIH. Available at: [Link]
-
Peroxisome-proliferator-activated receptors as physiological sensors of fatty acid metabolism. Portland Press. Available at: [Link]
-
[Establishment of a cell-based high-throughput screening model for PPARdelta agonists]. PubMed. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available at: [Link]
-
High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
-
Peroxisome-proliferator-activated receptors as physiological sensors of fatty acid metabolism: Molecular regulation in peroxisomes. ResearchGate. Available at: [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]
-
AlphaScreen. BMG LABTECH. Available at: [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. Available at: [Link]
-
Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibi.... ChEMBL. Available at: [Link]
-
High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Available at: [Link]
-
A TR-FRET approach to measure the kinetics of ligand-receptor binding and its application of fragment screening. BMG Labtech. Available at: [Link]
-
Transcription Factor Assay. Creative BioMart. Available at: [Link]
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC. Available at: [Link]
-
In vitro Protein-DNA Binding Assay (AlphaScreen® Technology). Bio-protocol. Available at: [Link]
-
A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. PMC. Available at: [Link]
-
Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Indigo Biosciences. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link]
-
Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. YouTube. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
How to Develop a Comprehensive Strategy for the Analysis of Transcription Factors. Available at: [Link]
-
Targeting Nuclear Receptors with Marine Natural Products. MDPI. Available at: [Link]
-
High-Throughput Screening Assays. Assay Genie. Available at: [Link]
-
Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. NIH. Available at: [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. Available at: [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. PMC. Available at: [Link]
-
Chemical synthesis of 2-aminothiazole analogs. Reagents: (i) EtOH,.... ResearchGate. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Available at: [Link]
Sources
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Document: Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibi... - ChEMBL [ebi.ac.uk]
- 10. bmglabtech.com [bmglabtech.com]
- 11. assaygenie.com [assaygenie.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 21. Development of a cell-based high-throughput peroxisome proliferator-activated receptors (PPARs) screening model and its application for evaluation of the extracts from Rhizoma Coptis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Establishment of a cell-based high-throughput screening model for PPARdelta agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. Cellular Arrays for Large-Scale Analysis of Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pirinixic Acid Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of pirinixic acid aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these potent dual 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[1] We understand that multi-step organic synthesis presents unique challenges. This resource consolidates field-proven insights and troubleshooting strategies to help you navigate common hurdles in your experimental workflow, ensuring efficiency and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered questions regarding the synthesis of these complex molecules.
Q1: What is the standard and most reliable method for constructing the aminothiazole core in this synthetic pathway?
A: The most prevalent and robust method is the Hantzsch thiazole synthesis .[2][3] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the 2-aminothiazole ring.[2] It is a classic, high-yielding reaction that forms the aromatic thiazole ring, driven by the stability of the final product.[4] The general pathway involves nucleophilic attack by the sulfur of the thioamide on the α-haloketone, followed by intramolecular cyclization and dehydration.[2][4]
Q2: My reaction yield is consistently low, despite using high-purity starting materials. What are the most likely causes?
A: Low yields in Hantzsch synthesis or subsequent coupling steps can stem from several factors. The most common culprits are:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, some modern protocols utilize microwave irradiation or ultrasound to significantly reduce reaction times and improve yields compared to conventional heating.[5]
-
Catalyst Inefficiency: While often performed without a catalyst, some variations use catalysts that can lose activity.[6][7] If using a reusable heterogeneous catalyst, such as silica-supported tungstosilisic acid, a gradual decrease in yield after several cycles can indicate loss of the active component from the support surface.[5]
-
Side Reactions: The formation of isomeric byproducts or degradation of starting materials can significantly reduce the yield of the desired product. Careful control of pH is crucial to prevent this (see Troubleshooting Guide).
Q3: I'm observing multiple spots on my TLC plate that are very close in Rf value. What are these likely to be?
A: This common issue often points to the formation of regioisomers. In the context of Hantzsch synthesis with N-substituted thioureas, the reaction can produce both the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[8] This is particularly prevalent under acidic conditions.[8] These isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.
Q4: My final pirinixic acid derivative is an insoluble solid or a sticky oil that is difficult to purify. What purification strategies do you recommend?
A: Solubility can be a significant challenge with these molecules, especially the final carboxylic acids.[9]
-
For Solids: If direct crystallization fails, try trituration with a series of solvents, starting with non-polar ones like hexanes to remove greasy impurities, followed by ether or ethyl acetate.
-
For Oils/Intractable Solids: Column chromatography is standard.[10] If streaking occurs on silica gel, try adding a small amount of a modifier to the mobile phase, such as triethylamine (1%) for basic compounds or acetic acid (1%) for acidic compounds, to improve peak shape. For the final acidic products, reverse-phase HPLC is often the most effective purification method.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed, problem-oriented approach to specific experimental failures.
Problem 1: Low or No Product Formation in Hantzsch Synthesis
-
Question: I've reacted my α-bromo ketone with thiourea in ethanol, but after several hours of reflux, my TLC/LC-MS analysis shows only unreacted starting materials. What could be the issue?
-
Expert Analysis & Solution: This points to a failure in the initial S-alkylation step, which is the cornerstone of the Hantzsch synthesis.[2]
-
Cause 1: Inactive α-Haloketone: The α-haloketone, particularly α-bromo ketones, can be unstable and degrade over time, especially if exposed to light or moisture. This leads to the loss of the crucial halide leaving group.
-
Solution: Verify the integrity of your α-haloketone via ¹H NMR before use. If degradation is suspected, synthesize it fresh.
-
-
Cause 2: Incorrect Solvent or Temperature: While ethanol is a common solvent, the solubility of your specific substrates may be limited, preventing them from reacting efficiently.
-
Solution: Ensure all reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider alternative solvents like methanol or a solvent-free approach with gentle heating.[2] Some protocols have demonstrated high efficiency using PEG-400 or even water as a green solvent.[11]
-
-
Cause 3: Reaction pH: The nucleophilicity of thiourea is pH-dependent. If the reaction medium is inadvertently acidic, the thiourea can be protonated, reducing its nucleophilicity and slowing or stopping the initial SN2 attack.
-
Solution: Ensure the reaction is run under neutral or slightly basic conditions. The reaction itself generates HBr, which can be neutralized by adding a non-nucleophilic base like sodium carbonate or by running the reaction in a buffer.[4]
-
-
Problem 2: Controlling Regioselectivity and Isomer Formation
-
Question: My NMR and Mass Spec data suggest I have a mixture of the expected 2-aminothiazole and an isomer. How do I suppress the formation of this byproduct?
-
Expert Analysis & Solution: You are likely forming the 3-substituted 2-imino-2,3-dihydrothiazole tautomer, a known byproduct when using substituted thioureas, especially under acidic conditions.[8] The reaction pathway can diverge after the initial S-alkylation.
-
Mechanistic Insight: In neutral conditions, cyclization typically occurs via the nitrogen attacking the carbonyl, leading to the desired 2-aminothiazole after dehydration. Under acidic conditions, the reaction can favor a different cyclization pathway, resulting in the imino tautomer.[8]
-
Solution: The key is rigorous pH control.
-
Run the reaction in a neutral solvent like ethanol or methanol without any added acid.[2]
-
Use a mild base to neutralize the HX acid that is formed in situ. A simple workup with a weak base like 5% Na₂CO₃ solution is often sufficient to isolate the neutral 2-aminothiazole product, which frequently precipitates from the aqueous mixture.[2][4]
-
Avoid acidic catalysts unless the imino isomer is the desired product.
-
-
Troubleshooting Workflow: Diagnosing Low Yields
Sources
- 1. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. excli.de [excli.de]
- 11. bepls.com [bepls.com]
Technical Support Center: Optimizing Pirinixic Acid Aminothiazole Concentration for In Vitro Experiments
Welcome to the technical support center for the application of pirinixic acid aminothiazole (PAA) derivatives in in vitro experimental models. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the experimental concentration of these novel compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of pirinixic acid aminothiazole compounds in a research setting.
Q1: What are pirinixic acid aminothiazole (PAA) compounds and what is their primary mechanism of action?
Pirinixic acid (also known as Wy-14643) is a well-established agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting a wide range of proteins due to its versatile binding capabilities.[2] PAA derivatives are hybrid molecules designed to leverage these properties, often exhibiting potent biological activity. While the primary expected mechanism is the activation of PPARα, these compounds can be engineered to have dual functionalities, such as the inhibition of enzymes like 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[3]
Q2: Why is concentration optimization so critical for PAA compounds?
Optimizing the in vitro concentration of any small molecule is fundamental for obtaining meaningful and reproducible data. For PAA compounds, this is particularly important due to several factors:
-
Potency: Many PAA derivatives are highly potent, with IC50 values in the low micromolar or even nanomolar range.[4] Using concentrations that are too high can lead to off-target effects and cellular toxicity, masking the true biological activity.
-
Solubility: Like many small molecules, PAAs can have limited aqueous solubility.[5] Improper handling can lead to precipitation in cell culture media, resulting in an unknown and inconsistent effective concentration.
-
Cytotoxicity vs. Desired Effect: It is essential to distinguish between the desired biological effect (e.g., PPARα activation) and general cytotoxicity. A carefully chosen concentration will elicit the desired response without causing significant cell death.
Q3: What is a good starting concentration range for a novel PAA derivative?
For an initial screening of a new PAA derivative with unknown potency, a common starting point is a high concentration of 10 µM to 30 µM.[6] A subsequent dose-response experiment should then be performed using a serial dilution. A logarithmic dilution series, such as 10 µM, 3 µM, 1 µM, 0.3 µM, and 0.1 µM, is often effective for capturing a wide range of potential activities.[6]
Troubleshooting Guide: Navigating Experimental Challenges
This section provides in-depth, Q&A-style guidance on specific issues you may encounter during your experiments with PAA compounds.
Issue 1: Compound Precipitation in Cell Culture Media
Q: I've dissolved my PAA compound in DMSO, but when I add it to my cell culture media, a precipitate forms. What's happening and how can I fix it?
A: This is a common and critical issue known as "solvent shock," which occurs when a compound that is soluble in a non-polar solvent like DMSO is rapidly introduced into an aqueous environment like cell culture media.[7] The dramatic change in polarity causes the compound to crash out of solution.
Causality Explained: Cell culture media is a complex aqueous solution of salts, amino acids, and proteins. When a concentrated DMSO stock is added, localized high concentrations of both the compound and DMSO are created, exceeding the compound's solubility in the mixed solvent system, leading to precipitation.
Troubleshooting Protocol:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5%, and absolutely no higher than 1%, to avoid solvent-induced cytotoxicity and to minimize precipitation risk.[8][9]
-
Pre-dilution in Media: Instead of adding the concentrated DMSO stock directly to the well with cells, first, create an intermediate dilution of your compound in pre-warmed (37°C) cell culture media. Add the DMSO stock to the media while gently vortexing to ensure rapid and even dispersion.[10]
-
Check for Temperature Effects: Ensure that your media is warmed to 37°C before adding the compound. Some compounds are less soluble at lower temperatures.[7] However, be aware that prolonged incubation at 37°C can also degrade some compounds.
-
Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to compounds and cause precipitation.[7] If you suspect this, try reducing the serum concentration or, if your cell line allows, use a serum-free medium for the treatment period. The presence of serum can significantly impact the in vitro activity of compounds, especially those with high protein binding.[11]
| Troubleshooting Step | Rationale | Key Consideration |
| Lower DMSO % | Minimize solvent shock and direct solvent toxicity.[8] | Always keep the final DMSO concentration consistent across all wells, including controls.[9] |
| Intermediate Dilution | Prevents localized high concentrations of the compound. | Use pre-warmed media and mix thoroughly during addition. |
| Temperature Control | Solubility is temperature-dependent.[7] | Avoid repeated freeze-thaw cycles of your compound stock solution.[12] |
| Serum Concentration | Serum proteins can interact with and precipitate compounds.[7] | Reducing serum may affect cell health; a viability control is essential. |
Issue 2: Determining the Optimal Therapeutic Window
Q: My PAA compound is showing activity, but at higher concentrations, I'm seeing significant cell death. How do I find the right concentration that is effective but not toxic?
A: The goal is to identify the "therapeutic window" where you observe the desired biological effect (e.g., target engagement) without inducing widespread cytotoxicity. This requires running two parallel assays: a functional assay and a cytotoxicity assay.
Experimental Workflow:
Caption: Workflow for determining the therapeutic window.
Step-by-Step Protocol:
-
Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.
-
Compound Treatment: Treat two identical sets of plates with the same serial dilutions of your PAA compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Functional Assay: On one set of plates, perform your primary functional assay. If you are investigating PPARα activation, a luciferase reporter assay is a robust method.[3][13] This involves transfecting cells with a plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARα will drive luciferase expression, which can be quantified.
-
Cytotoxicity Assay: On the second set of plates, perform a cytotoxicity assay. The MTT assay, which measures metabolic activity, is a common choice.[14]
-
Data Analysis:
-
From the functional assay, calculate the EC50 (the concentration that produces 50% of the maximal response).
-
From the cytotoxicity assay, calculate the IC50 (the concentration that inhibits cell viability by 50%).
-
The optimal concentration for your experiments will be below the IC50 and ideally at or above the EC50.
-
Issue 3: Unexpected or Non-Sigmoidal Dose-Response Curves
Q: My dose-response curve isn't a classic 'S' shape. What could be the reason?
A: Non-sigmoidal dose-response curves can arise from several factors, including compound precipitation at high concentrations, off-target effects, or complex biological responses.
Interpreting Non-Sigmoidal Curves:
-
Biphasic (U-shaped) Curve: This can occur if the compound has different effects at different concentrations. For example, it might activate a target at low concentrations but inhibit it or engage a different target at high concentrations.
-
Plateau Below 100% Effect: If the curve flattens out before reaching a maximal response, it could indicate that your compound is a partial agonist, or that it has precipitated out of solution at higher concentrations, preventing a further increase in the effective dose.[15]
-
Steep Drop-off at High Concentrations: A sharp decrease in the measured response at the highest concentrations often points to cytotoxicity. The functional assay may be failing because the cells are dying.
Troubleshooting Steps:
-
Visually Inspect Wells: Check the wells with the highest concentrations under a microscope for signs of precipitation or significant cell death/morphological changes.
-
Expand Concentration Range: Test both lower and higher concentrations to better define the shape of the curve.
-
Consider Assay Interference: Some compounds can interfere with the assay chemistry itself (e.g., by auto-fluorescing or inhibiting the luciferase enzyme). Run a control where you add the compound to the assay reagents without cells to check for interference.
Issue 4: Validating the Mechanism of Action
Q: I'm seeing a response in my functional assay. How can I be sure it's due to my PAA compound acting on PPARα?
A: Validating the mechanism of action is crucial to ensure your results are not due to off-target effects.[16] Several secondary assays can be employed to confirm that your PAA derivative is indeed acting as a PPARα agonist.
Signaling Pathway and Validation Points:
Caption: PPARα signaling pathway and key validation points.
Recommended Secondary Assays:
-
Competitive Binding Assay (e.g., TR-FRET): This assay directly measures whether your compound binds to the PPARα protein. It uses a fluorescently labeled PPARα ligand and measures the displacement of this probe by your compound. A positive result provides strong evidence of direct target engagement.[17]
-
PPARα Antagonist Co-treatment: Treat cells with your PAA compound in the presence and absence of a known PPARα antagonist (e.g., GW6471). If your compound is acting through PPARα, its effect should be blocked or significantly reduced by the antagonist.
-
Endogenous Target Gene Expression (qPCR): Measure the mRNA levels of known PPARα target genes, such as Carnitine Palmitoyltransferase I (CPT1) or Acyl-CoA Oxidase (ACO).[18] A true PPARα agonist should increase the expression of these genes.
-
Use a Cell Line with Low/No PPARα Expression: As a negative control, test your compound in a cell line that does not express PPARα. If the observed effect is PPARα-dependent, it should be absent in these cells.
By systematically addressing these potential issues, you can confidently optimize the concentration of your pirinixic acid aminothiazole derivative and generate robust, reliable, and publishable data.
References
-
Aoyama, T., et al. (2017). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry. Available at: [Link]
-
Burris, T. P., et al. (2013). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular Endocrinology. Available at: [Link]
-
Busk, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Chłopek, A., et al. (2019). Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression. eLife. Available at: [Link]
-
Gerstner, A., et al. (2020). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives. Available at: [Link]
-
Drusano, G. L., et al. (1989). Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. Available at: [Link]
-
Rau, O., et al. (2013). Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Pirinixic acid. Wikipedia. Available at: [Link]
-
Van den Heuvel, J. P., et al. (2019). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Fischer, S., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Toxicological Sciences. Available at: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
-
Wang, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Pharmacology. Available at: [Link]
-
Calabrese, E. J., et al. (2011). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. Toxicological Sciences. Available at: [Link]
-
Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. Available at: [Link]
-
ResearchGate. (2017). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
INDIGO Biosciences. Human PPARα Reporter Assay Kit. Indigo Biosciences. Available at: [Link]
-
ResearchGate. (2019). Different effects of cytotoxic therapies and cytostatic therapies on... ResearchGate. Available at: [Link]
-
Al-Mulla, F., et al. (2022). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. MDPI. Available at: [Link]
-
Deranged Physiology. (2023). Graded dose-response curves. Deranged Physiology. Available at: [Link]
-
Kumar, A., et al. (2023). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]
-
ResearchGate. (2017). Which concentrations-steps are the best fo a series for screen in in vitro experiment. ResearchGate. Available at: [Link]
-
Grabacka, M., et al. (2014). Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation. PPAR Research. Available at: [Link]
-
Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2016). In order to see effects of mouse serum in-vitro, how can I treat serum to cells? is there some specific concentration defined for in vitro studies? ResearchGate. Available at: [Link]
-
Medium. (2020). Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus. Medium. Available at: [Link]
-
Busk, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. Available at: [Link]
-
Bioprocess Online. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Bioprocess Online. Available at: [Link]
-
MDPI. (2024). The DNA Methylation–Autophagy Axis: A Driver of MSC Fate Imbalance in Skeletal Aging and Osteoporosis. MDPI. Available at: [Link]
-
Moffat, J. G., et al. (2017). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. Future Science. Available at: [Link]
-
Martini, D., et al. (2017). Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? BMC Nutrition. Available at: [Link]
-
Kunze, K. N., et al. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. Arthroscopy, Sports Medicine, and Rehabilitation. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
ResearchGate. (2021). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. ResearchGate. Available at: [Link]
-
PubMed Central. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]
-
Emory University. Luciferase Assay protocol. Emory University. Available at: [Link]
-
PubMed Central. (2009). Virtual Screening as a Technique for PPAR Modulator Discovery. PubMed Central. Available at: [Link]
-
ECCT Cancer Treatment. (n.d.). Cytotoxic and Cytostatic. ECCT Cancer Treatment. Available at: [Link]
-
MSDT. (n.d.). Dose-Response Curves - Toxicology. MSDT. Available at: [Link]
-
MDPI. (2019). Anti-Coxsackievirus B4 Activity of Serum and Saliva from Mice Exposed to the Virus via the Mucosal Route. MDPI. Available at: [Link]
-
ACS Omega. (2024). Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist. ACS Omega. Available at: [Link]
-
ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. Available at: [Link]
-
Cantor, J. R., et al. (2017). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. eLife. Available at: [Link]
-
MDPI. (2024). Optimization of Sodium Alginate Concentration and Evaluation of Individual Versus Group In Vitro Culture of Porcine Preantral Follicles in a Serum-Free Medium. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tecan.com [tecan.com]
- 3. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pirinixic Acid & Aminothiazole Computational Docking
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the computational docking of pirinixic acid and aminothiazole-containing compounds. This guide is structured to provide actionable solutions, moving from common high-level questions to in-depth, scientifically-grounded troubleshooting protocols. Our goal is to empower you to produce biologically relevant and reproducible results by understanding the causality behind each step.[1]
Frequently Asked Questions (FAQs)
This section addresses common initial hurdles and provides quick, targeted answers to get your research back on track.
Q1: My docking scores for pirinixic acid derivatives are inconsistent. What is the most likely cause?
A: The primary culprits for inconsistent scores when docking pirinixic acid (also known as WY-14643)[2][3][4] or its derivatives are often related to the flexibility of both the ligand and its target, Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6] PPARα possesses a large, Y-shaped binding pocket, and pirinixic acid has a flexible carboxylic acid tail.[7][8] Inadequate conformational sampling during the docking simulation can lead to inconsistent and non-reproducible binding poses and scores. Increasing the exhaustiveness of the search algorithm or employing flexible docking protocols can often resolve this.[9][10][11]
Q2: How should I handle the aminothiazole scaffold in my ligand during preparation? It seems sensitive to input parameters.
A: The aminothiazole moiety requires careful attention to its tautomeric and protonation states. The 2-aminothiazole ring can exist in both amino and imino forms, which have different hydrogen bonding capabilities. The dominant state is pH-dependent and crucial for accurate interaction prediction.[12][13] It is highly recommended to use a robust ligand preparation tool (e.g., Schrödinger's LigPrep, ChemAxon) to generate all plausible tautomers and protonation states at a physiological pH (typically 7.4) before docking.[12][14] Docking multiple states is often necessary to identify the bioactive conformation.
Q3: Why are my docked poses for aminothiazole-containing ligands physically unrealistic or clashing with the receptor?
A: Beyond incorrect tautomers, unrealistic poses often stem from improper parameterization of the ligand. Standard force fields used in docking software may not have perfectly optimized parameters for the sulfur-nitrogen chemistry within the thiazole ring.[15] This can lead to incorrect bond angles, torsions, and van der Waals parameters, resulting in steric clashes. Verifying your force field's performance on similar known structures or, in advanced cases, generating custom parameters using quantum mechanics calculations may be necessary.
Q4: I have a crystal structure of my target protein. Can I use it directly for docking?
A: Not without careful preparation. Raw structures from the Protein Data Bank (PDB) often contain experimental artifacts like missing atoms, alternate side-chain conformations, and crystallographic water molecules that may not be relevant for binding.[1] It is critical to use a protein preparation utility to add hydrogens, assign correct bond orders, optimize protonation states of residues like histidine, and decide whether to keep or remove specific water molecules in the active site.[1] A common validation step is to re-dock the co-crystallized ligand back into the prepared receptor; a successful protocol should reproduce the experimental pose with a low Root Mean Square Deviation (RMSD), typically under 2.0 Å.[16]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex problems, complete with scientific rationale and workflow diagrams.
Problem 1: Poor or Non-Discriminatory Docking Scores
You observe that known active compounds score poorly, or that there is little difference in the docking scores between known actives and presumed inactive "decoy" molecules.
This issue often points to a scoring function that is ill-suited for the specific protein-ligand system or a flaw in the experimental setup.[17] Scoring functions are mathematical models that approximate binding affinity, and their accuracy can vary significantly depending on the nature of the binding interactions (e.g., hydrogen-bond dominant vs. hydrophobically driven).[17][18]
Caption: Workflow for handling multiple ligand chemical states.
-
Rationale: Since it is often impossible to know the bioactive state a priori, an exhaustive approach of generating and testing all chemically reasonable states is the most robust strategy. [12][19]2. Procedure:
-
Use a tool like Schrödinger's LigPrep or an equivalent open-source program to process your initial 2D or 3D ligand structure.
-
Set the program to generate tautomers and protonation states within a relevant pH range (e.g., 7.4 ± 1.0).
-
This will produce an output file containing multiple structures, each representing a different chemical state of your aminothiazole ligand.
-
Perform a separate docking run for each of these generated structures against your prepared receptor.
-
-
Analysis:
-
Compare the docking scores across all states. Often, one tautomer or protonation state will score significantly better than others, suggesting it is the preferred state for binding.
-
Critically, perform a visual inspection of the top-scoring pose for each state. The predicted interactions (e.g., hydrogen bonds, salt bridges) must be chemically and biologically plausible. A high score for a pose with impossible geometry is a red flag. [1]4. Expected Outcome: This systematic process allows you to identify the most likely bioactive chemical state of your ligand, leading to a more accurate and trustworthy binding hypothesis.
-
References
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLoS Computational Biology. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). ACS Omega. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). Molecules. [Link]
-
Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes. (2021). ResearchGate. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
-
Molecular determinants for improved activity at PPARα: structure-activity relationship of pirinixic acid derivatives, docking study and site-directed mutagenesis of PPARα. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Molecular mechanism of peroxisome proliferator-activated receptor α activation by WY14643: a new mode of ligand recognition and receptor stabilization. (2013). Journal of Molecular Biology. [Link]
-
PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. (2022). Biomedicine & Pharmacotherapy. [Link]
-
Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein−Ligand Docking Results. (2009). Journal of Chemical Information and Modeling. [Link]
-
Flexible docking. AutoDock Vina Documentation. [Link]
-
Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. (2020). International Journal of Molecular Sciences. [Link]
-
Docking and scoring. Schrödinger. [Link]
-
Flexible Protein Ligand Docking using AutoDock. YouTube. [Link]
-
Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein−Ligand Complexes. (2006). Journal of Medicinal Chemistry. [Link]
-
Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. (2003). Proceedings of the National Academy of Sciences. [Link]
-
Influence of protonation, tautomeric, and stereoisomeric states on protein-ligand docking results. (2009). Journal of Chemical Information and Modeling. [Link]
-
Challenges in Docking: Mini Review. (2014). Journal of Scientific & Innovative Research. [Link]
-
Molecular Docking Challenges and Limitations. (2021). ResearchGate. [Link]
-
How to perform Flexible Docking using Autodock Vina?. (2020). Bioinformatics Review. [Link]
-
Parsing the Role of PPARs in Macrophage Processes. (2019). Frontiers in Immunology. [Link]
-
Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results. ResearchGate. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking. (2022). International Journal of Molecular Sciences. [Link]
-
Tutorial: Docking with Glide. University of California, Santa Barbara. [Link]
-
Steps towards flexible docking: modeling of three-dimensional structures of the nuclear receptors bound with peptide ligands mimicking co-activators' sequences. (2006). Journal of Molecular Modeling. [Link]
-
Effect of treatment with WY-14643 (pirinixic acid) on the phosphorylation of Akt. ResearchGate. [Link]
-
Shrodinger Ligand Docking Tips and Help. Reddit. [Link]
-
The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. (2018). Theranostics. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations. (2020). Journal of Chemical Theory and Computation. [Link]
-
Protein Ligand Docking Lesson Plan. Schrödinger. [Link]
-
How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. [Link]
-
Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
- Create reCAPTCHA keys for websites.
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2021). Acta Pharmaceutica Sinica B. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). Journal of Chemical Information and Modeling. [Link]
-
Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. (2023). Pharmacy Education. [Link]
-
7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
-
SAMPL Challenge. Wikipedia. [Link]
-
Wy14643, an agonist for PPARα, downregulates expression of TARC and RANTES in cultured human keratinocytes. (2016). Experimental Dermatology. [Link]
Sources
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants for improved activity at PPARα: structure-activity relationship of pirinixic acid derivatives, docking study and site-directed mutagenesis of PPARα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of peroxisome proliferator-activated receptor α activation by WY14643: a new mode of ligand recognition and receptor stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. Challenges in Docking: Mini Review [jscimedcentral.com]
- 11. bioinformaticsreview.com [bioinformaticsreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Influence of protonation, tautomeric, and stereoisomeric states on protein-ligand docking results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Pirinixic Acid & Aminothiazole Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers utilizing pirinixic acid and aminothiazole-containing compounds. This guide is designed to provide practical, in-depth troubleshooting for common cytotoxicity-related issues encountered during in-vitro experiments. Our goal is to move beyond simple protocol steps and delve into the mechanistic reasoning behind experimental observations and solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
FAQ 1: My cell viability is unexpectedly low across all concentrations of my pirinixic acid derivative, including very low doses. What's the likely cause?
Answer:
This often points to issues with compound solubility and precipitation, or a cytotoxic vehicle effect, rather than target-specific toxicity.
-
Compound Precipitation: Pirinixic acid and its derivatives can have poor aqueous solubility. Even if a stock solution in DMSO is clear, dilution into aqueous cell culture media can cause the compound to crash out of solution. These microscopic precipitates can be cytotoxic through physical stress on the cells and can also interfere with assay readouts.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, prepare your final dilutions in media and inspect them under a microscope. Look for crystalline structures or amorphous precipitates.
-
Solubility Test: Perform a simple solubility test by preparing your highest concentration in media and centrifuging it. Check for a pellet.
-
Reduce Final DMSO Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) in the cell culture well is non-toxic, typically below 0.5% and ideally at or below 0.1%. Run a vehicle-only control curve to confirm.
-
-
-
Mechanism Insight: Pirinixic acid is a PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonist.[1][2] While its primary pharmacology is related to lipid metabolism, high, non-physiological concentrations or precipitates can induce off-target stress pathways leading to cell death.
FAQ 2: I'm seeing significant cytotoxicity with my aminothiazole compound, but the results are inconsistent between experiments. Why?
Answer:
Variability with aminothiazole compounds often stems from their potential to form reactive metabolites or their inherent chemical instability in culture media.
-
Reactive Metabolite Formation: The aminothiazole ring can be metabolically activated by cellular enzymes, such as cytochrome P450s (CYPs), into electrophilic reactive metabolites.[3][4][5] These metabolites can covalently bind to cellular proteins and DNA, leading to toxicity. The metabolic capacity of your cell line can vary with passage number and cell density, leading to inconsistent results.
-
Troubleshooting Steps:
-
Cell Line Characterization: Use a cell line with a well-characterized metabolic profile. If you suspect metabolic activation, consider using a cell line with low CYP activity or co-incubating with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) as a mechanistic probe.
-
Control for Cell Density: Seed cells at a consistent density for all experiments, as this affects the overall metabolic activity per well.
-
-
-
Compound Stability: The thiazole ring can be susceptible to degradation in aqueous, buffered solutions over the course of a 24-72 hour incubation. This can lead to a loss of the parent compound and the generation of potentially cytotoxic degradants.
FAQ 3: My MTS/MTT assay results show increased absorbance (higher "viability") at high concentrations of my compound, which doesn't make sense. What is happening?
Answer:
This is a classic example of assay interference. Both pirinixic acid and aminothiazole derivatives can chemically interact with the tetrazolium salt (MTS or MTT), leading to its reduction and a color change independent of cellular metabolism. This results in a false-positive signal.
-
Mechanism of Interference: Some compounds have intrinsic reducing potential that can directly convert the tetrazolium dye to its formazan product, mimicking the activity of cellular dehydrogenases.
-
Troubleshooting Workflow:
dot graph TD { A[High Absorbance at High Concentration] --> B{Suspect Assay Interference}; B --> C[Run Compound-Only Control]; C --> D{Incubate Highest Compound Concentration with Assay Reagent in Cell-Free Media}; D --> E{Observe Color Change?}; E -- Yes --> F[Interference Confirmed]; E -- No --> G[Interference Unlikely, Re-evaluate Experiment]; F --> H[Switch to an Orthogonal Assay]; H --> I[e.g., CellTiter-Glo® (ATP measurement)]; H --> J[e.g., RealTime-Glo™ (Protease activity)]; H --> K[e.g., CytoTox-Glo™ (Membrane integrity)]; }
A workflow to diagnose and resolve assay interference.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Differentiating Apoptosis from Necrosis
Problem: You observe cell death but need to understand the mechanism—is it programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis)? The therapeutic intent (e.g., in oncology) can drastically alter the interpretation of these results.
Methodology: Annexin V and Propidium Iodide (PI) Staining
This is the gold-standard flow cytometry-based method to distinguish between healthy, apoptotic, and necrotic cells.
-
Principle:
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.
-
Experimental Protocol:
-
Cell Treatment: Seed and treat cells with your pirinixic acid or aminothiazole compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Gently collect all cells, including those floating in the media, as these are likely dead or dying.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., Thermo Fisher Scientific, BioLegend).
-
Analysis: Analyze by flow cytometry immediately.
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Healthy, viable cells |
| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells |
| Upper-Right Quadrant | Positive | Positive | Late apoptotic/necrotic cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic cells (rarely pure) |
Causality & Insight:
-
Pirinixic Acid: As a PPARα agonist, it can induce apoptosis in certain cancer cell lines, potentially through pathways involving Bcl-2 family proteins.[6] Observing a strong Annexin V-positive, PI-negative population would support an apoptotic mechanism.
-
Aminothiazoles: Due to their potential to form reactive metabolites, aminothiazoles might induce necrosis at high concentrations due to overwhelming cellular damage and ATP depletion.[3][4] This would manifest as a shift towards PI-positive populations.
Guide 2: Investigating Oxidative Stress
Problem: The cytotoxicity of your compound may be mediated by the generation of Reactive Oxygen Species (ROS). This is a known liability for certain chemical scaffolds.
Methodology: Cellular ROS Detection
Assays using probes like CellROX™ Green or DCFDA are common.
-
Principle: These are cell-permeable dyes that are non-fluorescent until they are oxidized by ROS within the cell. The resulting fluorescence intensity is proportional to the level of intracellular ROS.
Experimental Protocol:
-
Cell Plating & Treatment: Plate cells and allow them to adhere. Treat with your compound for a relevant period (ROS generation can be rapid, so time-course experiments from 1 to 24 hours are recommended). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Add the ROS detection reagent to the cells and incubate as per the manufacturer's protocol.
-
Measurement: Measure fluorescence using a plate reader or visualize by fluorescence microscopy.
Data Interpretation & Next Steps:
-
Positive Result: A significant increase in fluorescence compared to the vehicle control indicates ROS induction.
-
Mechanistic Follow-up: To confirm that ROS is the cause of cytotoxicity and not just a consequence, perform a rescue experiment. Co-incubate your compound with an antioxidant like N-acetylcysteine (NAC). If NAC rescues the cells from your compound's toxicity, it strongly implicates ROS as the upstream mechanism.
Signaling Pathway Visualization:
dot graph "ROS_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica"];
}
Potential pathway for aminothiazole-induced oxidative stress.
Part 3: Final Checklist for Robust Cytotoxicity Assessment
-
Compound Quality Control: Confirm identity and purity (>95%) by LC-MS and NMR.
-
Solubility Confirmation: Visually confirm solubility in the final assay medium at the highest concentration tested.
-
Orthogonal Assays: Never rely on a single cytotoxicity assay. Use at least two methods based on different principles (e.g., metabolic activity vs. membrane integrity).
-
Time and Dose Dependence: Always perform a full dose-response curve over multiple time points (e.g., 24, 48, 72 hours).
-
Appropriate Controls:
-
Vehicle Control (e.g., DMSO)
-
Untreated Control
-
Positive Control (e.g., Staurosporine for apoptosis, Doxorubicin for general cytotoxicity)
-
Cell-Free Control (for assay interference)
-
By rigorously applying these troubleshooting guides and maintaining a high standard of experimental control, researchers can confidently interpret the cytotoxic profiles of pirinixic acid and aminothiazole derivatives, leading to more reliable and reproducible data.
References
-
Substrate-specific effects of pirinixic acid derivatives on ABCB1-mediated drug transport. ResearchGate. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
-
Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. Royal Society Publishing. Available at: [Link]
-
Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. NIH. Available at: [Link]
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ACS Publications. Available at: [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. Available at: [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis. Available at: [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Available at: [Link]
-
A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. PMC - PubMed Central. Available at: [Link]
-
PPAR δ inhibition protects against palmitic acid-LPS induced lipidosis and injury in cultured hepatocyte L02 cell. International Journal of Medical Sciences. Available at: [Link]
-
Morphine enhances LPS-induced macrophage apoptosis through a PPARγ-dependent mechanism. PMC - PubMed Central. Available at: [Link]
-
Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. Circulation Research. Available at: [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link]
-
Effect of treatment with WY-14643 (pirinixic acid) on the... ResearchGate. Available at: [Link]
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available at: [Link]
-
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. JuSER. Available at: [Link]
Sources
- 1. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Applications of Pirinixic Acid Aminothiazole Derivatives
Welcome to the technical support center for the in vivo application of pirinixic acid aminothiazole (PAA) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed insights and troubleshoot common challenges encountered during pre-clinical research. The information herein is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Section 1: Compound Handling and Formulation
This section addresses the critical first steps of any in vivo study: preparing a stable and effective drug formulation.
Q1: My PAA derivative has poor aqueous solubility. What is the best way to formulate it for in vivo administration (e.g., oral gavage, intraperitoneal injection)?
A1: Poor solubility is a common challenge with pirinixic acid derivatives. The choice of vehicle is critical for ensuring bioavailability and minimizing vehicle-related toxicity. A multi-step approach to formulation is recommended.
First, create a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[1][2] However, the final concentration of DMSO in the dosing formulation should be minimized, typically kept below 10%, to avoid toxicity.
For the final dosing vehicle, a co-solvent system is often necessary. A widely used and effective formulation for pirinixic acid (WY-14643) involves a mixture of DMSO, PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is crucial to add each solvent sequentially and ensure complete dissolution, using sonication or gentle heating if necessary. Always prepare the working solution fresh on the day of the experiment to prevent precipitation.[2]
Experimental Protocol: Vehicle Formulation for a PAA Derivative
-
Weigh the required amount of the PAA derivative.
-
Add the calculated volume of DMSO to create a concentrated stock solution. Vortex or sonicate until the compound is fully dissolved.
-
In a separate tube, combine the required volumes of PEG300 and Tween-80.
-
Slowly add the DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Finally, add the saline dropwise while continuously mixing to reach the final desired volume and concentration. The solution should be clear. If precipitation occurs, adjust the solvent ratios or consider alternative excipients.
Q2: I'm observing precipitation of my compound after formulation. What are the likely causes and how can I fix it?
A2: Precipitation is a sign of formulation instability. This can be caused by several factors:
-
Incompatible Solvents: The chosen co-solvents may not be optimal for your specific PAA derivative.
-
Incorrect Solvent Ratios: The percentage of each solvent is critical. Too little organic solvent or too much aqueous phase can cause the compound to crash out.
-
Temperature Changes: Some formulations are sensitive to temperature fluctuations. Ensure all components are at room temperature during preparation unless otherwise specified.
-
pH shifts: The pH of the final solution can affect the solubility of acidic or basic compounds. Pirinixic acid is an acidic compound.
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of PEG300 or other solubilizing agents.
-
Test Alternative Vehicles: Consider other GRAS (Generally Recognized As Safe) excipients like corn oil for oral administration.
-
pH Adjustment: For acidic compounds like pirinixic acid, a slight increase in pH can improve solubility. However, this must be done cautiously and with consideration for the administration route and potential physiological effects.
-
Fresh Preparation: As a rule of thumb, always prepare formulations immediately before use.[2]
Section 2: Dosing and Pharmacokinetics
This section focuses on selecting the appropriate dose and understanding the compound's behavior in the body.
Q3: How do I determine the optimal in vivo dose for my PAA derivative?
A3: Dose selection is a multi-factorial process that should begin with in vitro data and be refined through in vivo studies.
-
Start with In Vitro Potency: The EC50 or IC50 from cell-based assays provides a starting point. For example, pirinixic acid (WY-14643) has an EC50 of 1.5 µM for PPARα activation.[3]
-
Literature Review: Look for published in vivo studies on similar compounds. Doses for WY-14643 in mice have ranged from 1 mg/kg to 10 mg/kg depending on the disease model and administration route.[3][4]
-
Dose-Ranging Study: Conduct a pilot study with a small number of animals and a wide range of doses (e.g., 1, 10, and 50 mg/kg). Monitor for signs of toxicity and measure target engagement at each dose.
Table 1: Example Dosing Regimens for Pirinixic Acid (WY-14643) in Mice
| Dose | Administration Route | Animal Model | Observed Effect | Reference |
| 1 mg/kg | Intravenous | Myocardial Ischemia (Rat) | 44% reduction in infarct size | [3] |
| 3 mg/kg | Not specified | Not specified | Lowered basal plasma glucose and triglycerides | [3] |
| 10 mg/kg/day | Intraperitoneal | α-chlorofatty acid metabolism | Increased clearance of plasma α-ClFA | [4] |
Q4: My compound is not showing the expected efficacy in vivo, even at high doses. What could be the problem?
A4: A lack of in vivo efficacy despite in vitro potency can be due to poor pharmacokinetic (PK) properties.
-
Poor Absorption: If administered orally, the compound may not be efficiently absorbed from the gastrointestinal tract.
-
Rapid Metabolism: The compound may be quickly metabolized and cleared by the liver. The aminothiazole moiety, while a common feature in many drugs, can be susceptible to metabolic activation, which may lead to rapid clearance or the formation of reactive metabolites.[5][6]
-
Low Target Tissue Exposure: The compound may not be reaching the target tissue in sufficient concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Section 3: Target Engagement and Biomarker Analysis
This section provides guidance on confirming that your compound is interacting with its intended target and producing the desired biological effect.
Q5: How can I confirm that my PAA derivative is activating PPARα in vivo?
A5: Confirming target engagement is crucial. Since pirinixic acid is a known PPARα agonist, you can measure downstream effects of PPARα activation.[3][7][8]
-
Gene Expression Analysis: PPARα activation leads to the upregulation of specific target genes involved in fatty acid metabolism.[4] In liver tissue, you can measure the mRNA expression of genes like Cpt1a, Cyp4a10, and Cd36 using qRT-PCR.
-
Metabolomic Profiling: Activation of PPARα results in characteristic changes in the urinary metabolome.[9][10][11] This non-invasive method can be used to assess PPARα activation. Key biomarkers that are elevated include 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid and nicotinamide N-oxide, while biomarkers like hexanoylglycine are attenuated.[9]
-
Histopathology: In rodents, chronic administration of PPARα agonists can lead to hepatomegaly (enlarged liver) and peroxisome proliferation, which can be observed through histological examination of liver tissue.[12]
Signaling Pathway of PPARα Activation:
Caption: Simplified signaling pathway of PPARα activation by a PAA derivative.
Q6: I am working with a novel PAA derivative that is a dual inhibitor of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). How can I measure target engagement for these enzymes in vivo?
A6: For dual inhibitors, it's important to assess both targets. Some PAA derivatives have been specifically designed for this dual activity.[13][14][15]
-
Ex Vivo Enzyme Activity Assays: Collect blood or tissue samples at various time points after dosing. Prepare lysates and measure the activity of 5-LO and mPGES-1 using appropriate substrates.
-
Biomarker Measurement: In an inflammatory model, such as zymosan-induced peritonitis in mice, you can measure the levels of downstream products.[13]
-
5-LO activity: Measure levels of leukotrienes (e.g., LTB4, cysteinyl-leukotrienes) in peritoneal fluid or plasma.
-
mPGES-1 activity: Measure levels of prostaglandin E2 (PGE2) in the same samples. A successful dual inhibitor should reduce the levels of both leukotrienes and PGE2.[14]
-
Section 4: Safety and Toxicology
This section addresses potential safety concerns and how to monitor for adverse effects.
Q7: What are the potential toxicities associated with PAA derivatives, and how should I monitor for them?
A7: Both the pirinixic acid and aminothiazole moieties have known toxicological considerations.
-
Hepatotoxicity: PPARα agonists, including pirinixic acid, are known to be peroxisome proliferators in rodents, which can lead to hepatocarcinogenesis with chronic exposure.[12] Monitor liver health by measuring plasma levels of liver enzymes (ALT, AST) and conducting histological analysis of liver tissue at the end of the study.
-
Aminothiazole-Related Toxicity: The 2-aminothiazole structure has been classified as a potential toxicophore, susceptible to metabolic activation that can lead to the formation of reactive metabolites.[5][6] These reactive metabolites can covalently bind to cellular macromolecules, potentially causing idiosyncratic toxicity. While a privileged structure in many approved drugs, caution is warranted.[5][16]
-
General Toxicity: During the study, conduct regular clinical observations, including monitoring body weight, food and water intake, and any changes in behavior or appearance.
Q8: I'm observing unexpected animal deaths in my study. What are the immediate troubleshooting steps?
A8: Unexpected mortality is a serious issue that requires immediate attention.
-
Stop Dosing Immediately: Halt the experiment to prevent further losses.
-
Perform a Necropsy: A full necropsy on the deceased animals by a qualified veterinary pathologist is essential to determine the cause of death.
-
Review Dosing and Formulation: Double-check all calculations for dosing. Verify the stability and homogeneity of your formulation. An error in calculation or a "hot spot" of undissolved compound in the formulation can lead to acute overdose.
-
Consider Acute Toxicity: The observed deaths could be due to acute toxicity of the compound or the vehicle. A lower dose or a different vehicle may be necessary.
-
Consult Literature: Review toxicity data for structurally related compounds.
This technical support guide provides a framework for refining your experimental protocols for pirinixic acid aminothiazole derivatives. By understanding the underlying scientific principles and anticipating common challenges, you can design more robust and reliable in vivo studies.
References
- Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo.
- WY-14643 (Pirinixic Acid) | PPAR activator | CAS 50892-23-4. Selleck Chemicals.
- Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid c
- Pirinixic Acid Derivatives as Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase.
- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.
- Pirinixic Acids: Flexible Fatty Acid Mimetics with Various Biological Activities.
- Molecular Actions of PPARα in Lipid Metabolism and Inflamm
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Pirinixic Acid | C14H14ClN3O2S | CID 5694. PubChem.
- Pirinixic acid (Wy-14643) | PPAR Agonist. MedchemExpress.com.
- Grand Challenges in Pharmacotherapy of Inflammation for the First Decades of the 21st Century. PMC - NIH.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Therapeutic applications of the versatile f
- Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activ
- In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. PMC - PubMed Central.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
- Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
- UNC3866 In Vivo Studies: Technical Support & Troubleshooting Guide. UNC.
- Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed.
- 2-AMINOTHIAZOLE. CAMEO Chemicals - NOAA.
- Metabolomic and Genetic Analysis of Biomarkers for Peroxisome Proliferator-Activated Receptor Expression and Activ
- PPARα gene is a diagnostic and prognostic biomarker in clear cell renal cell carcinoma by integrated bioinform
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR α/γ Agonists.
- PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed.
- Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo.
- In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. NIH.
- Unraveling the Function of PPARα in Neurodegenerative Disorders: A Potential P
- Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Fe
- How To Overcome Potency Assay Development Challenges For Gene Therapies. Cell & Gene.
- A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. PMC - PubMed Central.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activ
- Wy 14643 (NSC 310038, Pirinixic Acid, CAS Number: 50892-23-4). Cayman Chemical.
- In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. PMC.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolomic and Genetic Analysis of Biomarkers for PPARα Expression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Navigating the Synthesis of Pirinixic Acid Aminothiazole Derivatives: A Technical Support Guide for Scale-Up
For researchers and process chemists in the pharmaceutical industry, the journey from a promising molecular scaffold to a viable drug candidate is fraught with challenges, particularly during the critical phase of synthesis scale-up. Pirinixic acid and its aminothiazole derivatives, a class of compounds with significant therapeutic potential, present a unique set of synthetic hurdles. This technical support center provides a comprehensive guide to troubleshooting and navigating the complexities of scaling up the synthesis of these valuable molecules. Drawing upon established chemical principles and field-proven insights, this document aims to equip scientists with the knowledge to anticipate, diagnose, and resolve common issues encountered during large-scale production.
I. The Synthetic Landscape: A Three-Stage Approach
The synthesis of a pirinixic acid aminothiazole derivative can be logically dissected into three core stages, each with its own set of potential challenges. A typical retrosynthetic analysis reveals the following key transformations:
Caption: Retrosynthetic analysis of a pirinixic acid aminothiazole derivative.
This guide will address the challenges inherent in each of these critical stages.
II. Stage 1: Synthesis of the Pirinixic Acid Core
The pirinixic acid core is typically assembled through a series of nucleophilic aromatic substitutions (SNAr) on a pyrimidine scaffold.
Troubleshooting Guide & FAQs: Pirinixic Acid Core Synthesis
Q1: We are observing low yields and the formation of multiple byproducts during the first nucleophilic substitution of 2,4-dichloropyrimidine with 2,3-dimethylaniline. What are the likely causes and solutions?
A1: This is a common issue when dealing with di-substituted pyrimidines. The two chlorine atoms have different reactivities, but forcing conditions can lead to a mixture of mono- and di-substituted products, as well as undesired isomers.
-
Causality: The C4 position of the pyrimidine ring is generally more activated towards nucleophilic attack than the C2 position. However, at elevated temperatures, the selectivity can decrease. The formation of di-substituted product occurs when the initial product of mono-substitution reacts further.
-
Troubleshooting & Optimization:
| Parameter | Issue on Scale-Up | Recommended Solution |
| Temperature Control | Poor heat dissipation in large reactors can lead to localized overheating, reducing selectivity. | Utilize a jacketed reactor with precise temperature control. Consider a slow, controlled addition of the nucleophile to manage the exotherm. |
| Stoichiometry | An excess of the aniline can drive the reaction towards di-substitution. | Use a slight excess (1.0-1.1 equivalents) of the 2,3-dimethylaniline. Monitor the reaction closely by HPLC to stop it upon consumption of the starting material. |
| Base Selection | A strong, non-nucleophilic base is crucial to neutralize the HCl generated. Inadequate neutralization can lead to side reactions. | On a large scale, a solid base like potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA) is often preferred for easier workup. |
Q2: The subsequent substitution with the thioacetic acid derivative is sluggish and incomplete. How can we improve this step?
A2: The second substitution is often more challenging due to the deactivating effect of the amino substituent added in the first step.
-
Causality: The electron-donating nature of the amino group reduces the electrophilicity of the pyrimidine ring, making the second SNAr reaction slower.
-
Troubleshooting & Optimization:
| Parameter | Issue on Scale-Up | Recommended Solution |
| Solvent Choice | Aprotic polar solvents like DMF or DMSO are effective but can be difficult to remove completely at scale. | Consider a solvent with a suitable boiling point for efficient removal under vacuum, such as N-methyl-2-pyrrolidone (NMP). Ensure the solvent is anhydrous. |
| Reaction Time & Temp | The reaction may require prolonged heating, which can lead to degradation. | Carefully profile the reaction at different temperatures to find an optimal balance between reaction rate and impurity formation. |
| Base | A strong base is required to deprotonate the thiol. | Sodium hydride (NaH) is effective but poses safety challenges on a large scale. Consider alternatives like potassium tert-butoxide or sodium tert-butoxide. |
III. Stage 2: Synthesis of the 2-Aminothiazole Moiety
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2-aminothiazole ring from an α-haloketone and thiourea.[1]
Troubleshooting Guide & FAQs: Hantzsch Thiazole Synthesis
Q1: Our Hantzsch reaction is exothermic and difficult to control on a larger scale, leading to a decrease in yield and purity. What are the best practices for managing this?
A1: The initial SN2 reaction between the α-haloketone and thiourea can be highly exothermic.
-
Causality: The formation of the S-alkylated isothiourea intermediate is a rapid and exothermic process. Uncontrolled exotherms can lead to the formation of byproducts and decomposition.
-
Troubleshooting & Optimization:
| Parameter | Issue on Scale-Up | Recommended Solution |
| Reagent Addition | Adding the α-haloketone all at once to the thiourea solution can lead to a dangerous thermal runaway. | Implement a controlled, portion-wise or slow dropwise addition of the α-haloketone to a solution of thiourea. Ensure efficient stirring to dissipate heat. |
| Solvent | A solvent with a low boiling point might not be able to absorb the heat generated. | Use a solvent with a higher boiling point and good heat capacity, such as ethanol or isopropanol.[2] |
| Cooling | Inadequate cooling capacity of the reactor. | Utilize a reactor with a cooling jacket and ensure the cooling system is robust enough to handle the exotherm. An initial ice bath during addition may be necessary. |
Q2: We are observing the formation of an isomeric impurity during the synthesis of our substituted 2-aminothiazole. How can we minimize this?
A2: The formation of isomeric impurities, such as a 2-imino-2,3-dihydrothiazole, can occur under certain conditions.
-
Causality: The cyclization step can be sensitive to pH and temperature. The initial adduct can exist in equilibrium with its tautomer, and cyclization can occur through different pathways.
-
Troubleshooting & Optimization:
| Parameter | Issue on Scale-Up | Recommended Solution |
| pH Control | The reaction is typically carried out under neutral or slightly acidic conditions. Deviations can favor alternative cyclization pathways. | Monitor and control the pH of the reaction mixture. The reaction is often self-acidifying due to the formation of HBr or HCl. |
| Reaction Temperature | Higher temperatures can sometimes favor the formation of the undesired isomer. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
IV. Stage 3: Coupling of the Pirinixic Acid Core and the 2-Aminothiazole
The final step involves the formation of a C-N bond between the pirinixic acid core and the 2-aminothiazole. The Buchwald-Hartwig amination is a powerful tool for this transformation.[3][4]
Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination
Q1: The Buchwald-Hartwig coupling is giving us low yields and we are recovering a significant amount of starting materials. What are the critical parameters to optimize?
A1: The success of a Buchwald-Hartwig coupling is highly dependent on the catalyst system (palladium precursor and ligand) and the reaction conditions.
-
Causality: The catalytic cycle involves several steps (oxidative addition, ligand exchange, reductive elimination), and any of these can be rate-limiting or prone to side reactions if not properly optimized.
-
Troubleshooting & Optimization:
| Parameter | Issue on Scale-Up | Recommended Solution |
| Catalyst System | The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands are often required. | Screen a variety of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) to identify the optimal one for your specific substrates. |
| Base | The strength and solubility of the base are critical. | Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. | Use solvents like toluene or dioxane that have been rigorously dried and degassed. |
| Temperature | The reaction often requires elevated temperatures, but overheating can lead to catalyst decomposition. | Determine the optimal reaction temperature through small-scale experiments. |
Q2: We are struggling with the removal of the palladium catalyst and the phosphine ligand from our final product during purification. What are the best strategies for large-scale purification?
A2: Residual palladium and ligand are common impurities in cross-coupling reactions and their removal is a significant challenge in pharmaceutical manufacturing.
-
Causality: The catalyst and ligand can coordinate to the product or be entrained in the crystal lattice.
-
Troubleshooting & Optimization:
| Method | Description | Advantages for Scale-Up |
| Crystallization | The most common and cost-effective method for purifying the final product. | Can be highly effective if a suitable solvent system is found. Allows for control of polymorphism. |
| Activated Carbon Treatment | A solution of the crude product is treated with activated carbon to adsorb the metal and ligand. | Relatively inexpensive and can be effective for removing colored impurities and residual metals. |
| Silica Gel Chromatography | The crude product is passed through a plug of silica gel. | Can be effective for removing polar impurities, but can be costly and generate significant waste at a large scale. |
| Metal Scavengers | Specialized resins or reagents designed to selectively bind to and remove residual metals. | Highly effective but can be expensive. |
V. Purification and Polymorphism
The final pirinixic acid aminothiazole derivative is an acidic compound, which presents specific challenges and opportunities for purification.
Troubleshooting Guide & FAQs: Purification and Crystallization
Q1: We are having difficulty achieving high purity of our final product by crystallization. What factors should we consider?
A1: The crystallization of acidic compounds can be influenced by several factors.
-
Causality: The solubility of the acidic product and its impurities can be highly dependent on the pH and the solvent system.
-
Troubleshooting & Optimization:
| Parameter | Issue on Scale-Up | Recommended Solution |
| Solvent Selection | Finding a single solvent that provides good solubility at high temperature and poor solubility at low temperature can be challenging. | Screen a variety of solvent systems, including mixed solvents. Consider an anti-solvent crystallization strategy. |
| pH Adjustment | The product's solubility is pH-dependent. | Crystallization can sometimes be induced by adjusting the pH of the solution to the isoelectric point of the molecule. |
| Cooling Profile | Rapid cooling can lead to the trapping of impurities and the formation of small, difficult-to-filter crystals. | Implement a controlled cooling profile to allow for the growth of larger, purer crystals. |
| Seeding | Spontaneous nucleation can be inconsistent on a large scale. | Use seed crystals of the desired polymorph to ensure consistent crystallization and control of the crystal form. |
Q2: We have identified multiple crystalline forms (polymorphs) of our final product. How do we ensure we consistently produce the desired form?
A2: Polymorphism is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.
-
Causality: The formation of a particular polymorph is influenced by factors such as solvent, temperature, cooling rate, and agitation.
-
Troubleshooting & Optimization:
| Parameter | Control Strategy |
| Solvent System | The choice of solvent can have a profound effect on which polymorph crystallizes. |
| Crystallization Temperature | Different polymorphs may be thermodynamically stable at different temperatures. |
| Supersaturation | The level of supersaturation at which nucleation occurs can influence the polymorphic form. |
| Seeding | Seeding with the desired polymorph is the most reliable way to control the crystal form. |
VI. Safety Considerations for Scale-Up
Scaling up any chemical synthesis introduces new safety challenges that must be rigorously addressed.
-
Thermal Hazards: As discussed, many of the reaction steps can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the potential for thermal runaway.
-
Reagent Handling: The use of hazardous reagents such as strong bases (e.g., NaH), pyrophoric reagents, and toxic solvents requires appropriate engineering controls and personal protective equipment.[5]
-
Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in a closed reactor. Ensure reactors are equipped with appropriate pressure relief systems.
-
Waste Disposal: Large-scale synthesis generates significant quantities of chemical waste. A comprehensive waste management plan must be in place to handle and dispose of all waste streams in an environmentally responsible manner.
VII. Concluding Remarks
The successful scale-up of the synthesis of pirinixic acid aminothiazole derivatives is a challenging but achievable goal. A thorough understanding of the underlying chemical principles of each reaction step, coupled with a proactive approach to identifying and mitigating potential scale-up issues, is paramount. By carefully controlling reaction parameters, optimizing purification strategies, and prioritizing safety, researchers and drug development professionals can navigate the complexities of large-scale synthesis and advance these promising therapeutic agents from the laboratory to the clinic.
VIII. References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH).
-
EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. (2013). Journal of Medicinal Chemistry.
-
Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. (2013). PubMed.
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2020). ResearchGate.
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2014). National Institutes of Health (NIH).
-
Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. (2013). ACS Publications.
-
Scheme 30. Selective nucleophilic aromatic substitution to furnish... | Download Scientific Diagram. ResearchGate.
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
-
Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.
-
Purification, crystallization and crystallographic analysis of the PorX response regulator associated with the type IX secretion system. (2022). PubMed.
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI.
-
Buchwald–Hartwig amination. Wikipedia.
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Royal Society of Chemistry.
-
Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. (2025). ResearchGate.
-
US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
-
Purification, crystallization and preliminary crystallographic analysis of banyan peroxidase. (2012). PubMed.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017).
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH).
-
Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. (2017). National Institutes of Health (NIH).
-
Hantzsch thiazole synthesis. ResearchGate.
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Thiazole synthesis. Organic Chemistry Portal.
-
2-((4-Chloro-6-((2,3-dimethylphenyl)amino)pyrimidin-2-yl)thio)acetic acid, 98%.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Pemafibrate and Fenofibrate for PPARα Activation: A Guide for Researchers
In the landscape of therapeutic interventions for dyslipidemia, the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) remains a cornerstone of treatment. For decades, fibrates, such as fenofibrate, have been the go-to PPARα agonists. However, the advent of a new generation of selective PPARα modulators (SPPARMα), exemplified by Pirinixic acid aminothiazole (Pemafibrate), has prompted a re-evaluation of the optimal strategies for targeting this critical metabolic regulator. This guide provides an in-depth, objective comparison of pemafibrate and fenofibrate, drawing upon preclinical and clinical data to inform researchers, scientists, and drug development professionals.
The Central Role of PPARα in Lipid Metabolism
PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. Its activation orchestrates a complex gene regulatory network that governs lipid and lipoprotein metabolism, as well as inflammation. As illustrated in the signaling pathway below, upon ligand binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
Caption: PPARα Signaling Pathway.
The therapeutic efficacy of PPARα agonists is predicated on their ability to favorably modulate the expression of genes involved in these processes. However, the ideal agonist would exhibit high potency and selectivity for PPARα, thereby maximizing on-target effects while minimizing off-target interactions that can lead to adverse events.
Pemafibrate: A Selective PPARα Modulator (SPPARMα)
Pemafibrate (K-877) was developed based on the SPPARMα concept, aiming for a superior balance of efficacy and safety compared to conventional fibrates.[1] Its unique chemical structure, featuring a benzoxazole and phenoxyalkyl side-chain, confers a Y-shape that allows for a snug fit into the Y-shaped ligand-binding pocket of PPARα.[2] This structural distinction is fundamental to its enhanced potency and selectivity.
Fenofibrate: The Conventional Fibrate
Fenofibrate, a long-standing therapeutic for dyslipidemia, is a prodrug that is converted to its active metabolite, fenofibric acid. While effective in activating PPARα, its linear structure results in a less optimal interaction with the receptor's binding pocket compared to pemafibrate.[3] This difference in binding underlies the observed disparities in potency, selectivity, and clinical outcomes.
Head-to-Head Performance: A Data-Driven Comparison
The superiority of pemafibrate over fenofibrate has been demonstrated across a range of preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Pemafibrate | Fenofibric Acid | Reference(s) |
| PPARα Activation Potency (EC50) | 1.5 nM | ~3.75 µM (>2500x less potent) | [4],[1] |
| PPARα Selectivity vs. PPARγ | >5000-fold | Lower | [5],[6] |
| PPARα Selectivity vs. PPARδ | >11,000-fold | Lower | [5],[6] |
Expert Analysis: The significantly lower EC50 value of pemafibrate underscores its vastly superior potency in activating PPARα. This means that a much lower concentration of pemafibrate is required to achieve the same level of receptor activation as fenofibric acid. Furthermore, its remarkable selectivity for PPARα over other PPAR isoforms is a key factor in its improved safety profile, as off-target activation of PPARγ, for instance, is associated with side effects such as weight gain and fluid retention.
Table 2: Clinical Efficacy in Patients with Dyslipidemia (12-week study)
| Parameter | Pemafibrate (0.2-0.4 mg/day) | Fenofibrate (200 mg/day) | Reference(s) |
| Triglyceride Reduction | -46.2% to -45.9% | -39.7% | [7] |
| HDL-C Increase | Statistically significant | Statistically significant | [8] |
Expert Analysis: Clinical trial data consistently demonstrates that pemafibrate is superior to fenofibrate in reducing triglyceride levels.[7] A multicenter, placebo-controlled, double-blind, randomized trial showed that pemafibrate at doses of 0.2 mg/day and 0.4 mg/day was non-inferior to the maximum dose of fenofibrate (200 mg/day) in reducing triglycerides.[8]
Table 3: Safety Profile - Liver and Renal Function Markers
| Parameter | Pemafibrate | Fenofibrate | Reference(s) |
| Alanine Aminotransferase (ALT) | Significant decrease | Increase | [7] |
| Gamma-Glutamyltransferase (γ-GT) | Significant decrease | Increase | [7] |
| Serum Creatinine | Smaller increase | Larger increase | [7] |
| Adverse Drug Reactions | 2.7% - 6.8% | 23.7% | [7] |
Expert Analysis: The safety profile of pemafibrate is a significant differentiator from fenofibrate. While fibrates as a class have been associated with elevations in liver enzymes and serum creatinine, clinical studies have shown that pemafibrate can actually lead to a decrease in hepatobiliary enzyme levels.[7] The incidence of adverse drug reactions is also significantly lower with pemafibrate.[7] This improved safety is attributed to its high selectivity, which minimizes the off-target effects that contribute to the adverse events seen with fenofibrate.[9]
Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation
To aid researchers in their own investigations of PPARα agonists, we provide the following detailed, step-by-step methodologies for key experiments.
In Vitro PPARα Transactivation Assay (Luciferase Reporter Assay)
This assay is a cornerstone for determining the potency and selectivity of a compound as a PPARα agonist.
Caption: In Vitro PPARα Transactivation Workflow.
Detailed Protocol:
-
Cell Culture: Maintain a suitable cell line, such as HEK293T or HepG2, in appropriate culture medium.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain (LBD) of human PPARα (pBIND-PPARα).
-
A reporter plasmid containing a Gal4-responsive promoter upstream of the firefly luciferase gene (pG5-luc).
-
A control plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Dosing: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds (pemafibrate and fenofibrate) or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours to allow for ligand-induced gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Dual-Luciferase® Reporter Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Evaluation in a Mouse Model of Dyslipidemia (ApoE-/- Mice)
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used model for studying dyslipidemia and atherosclerosis.
Detailed Protocol:
-
Animal Model: Use male ApoE-/- mice, typically 8-12 weeks of age.
-
Diet: Feed the mice a high-fat, high-cholesterol "Western-type" diet for a period of 8-12 weeks to induce a robust dyslipidemic and atherosclerotic phenotype.
-
Compound Administration: Divide the mice into three groups: vehicle control, fenofibrate-treated, and pemafibrate-treated. Administer the compounds daily via oral gavage at appropriate doses.
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Blood Collection and Analysis: At the end of the treatment period, collect blood samples via cardiac puncture after an overnight fast. Analyze plasma for:
-
Total cholesterol
-
Triglycerides
-
HDL-C
-
LDL-C
-
-
Tissue Collection and Analysis: Euthanize the mice and perfuse the vasculature with PBS. Collect the aorta and liver for further analysis.
-
Atherosclerotic Plaque Analysis: Stain the aorta with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.
-
Gene Expression Analysis: Isolate RNA from the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., Lpl, Cpt1a, Acox1).
-
-
Data Analysis: Compare the plasma lipid levels, atherosclerotic plaque area, and gene expression levels between the different treatment groups using appropriate statistical tests.
Conclusion: A Clearer Path to Selective PPARα Modulation
The evidence presented in this guide unequivocally demonstrates that pemafibrate represents a significant advancement over fenofibrate in the quest for optimal PPARα activation. Its superior potency, exquisite selectivity, and consequently improved safety profile are all rooted in its unique molecular structure and its precise interaction with the PPARα receptor. For researchers and drug developers, the comparative data and experimental protocols provided herein offer a solid foundation for further investigation into the nuances of PPARα modulation and the development of even more refined therapies for metabolic diseases. The transition from broad-spectrum agonists to selective modulators like pemafibrate marks a paradigm shift in the field, paving the way for more effective and safer treatments for patients with dyslipidemia.
References
-
Alzheimer's Drug Discovery Foundation. (n.d.). Pemafibrate. Retrieved from [Link]
-
Arai, H., Yamashita, S., Yokote, K., Araki, E., Suganami, H., & Ishibashi, S. (2018). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial. Journal of Atherosclerosis and Thrombosis, 25(6), 521–538. [Link]
- Fruchart, J. C. (2013). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a new therapeutic target in diabetic microvascular complications. Diabetes & Vascular Disease Research, 10(2), 115-124.
-
Ishibashi, S., Yamashita, S., Arai, H., Araki, E., Yokote, K., Suganami, H., & Kodama, T. (2018). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 26(5), 389–402. [Link]
-
Sasaki, Y., Raza-Iqbal, S., Tanaka, T., Anai, M., Itoh, H., & Inagaki, T. (2019). Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate. International Journal of Molecular Sciences, 20(22), 5736. [Link]
-
Yamashita, S., Masuda, D., & Arai, H. (2020). Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases. Current Atherosclerosis Reports, 22(1), 5. [Link]
- Yokote, K., Arai, H., Yamashita, S., Araki, E., Suganami, H., & Ishibashi, S. (2019). Efficacy and safety of pemafibrate, a novel selective peroxisome proliferator-activated receptor α modulator, in patients with dyslipidemia: Results from a 24-week, randomized, double blind, active-controlled, phase 3 trial. Journal of Clinical Lipidology, 13(1), 66-76.e6.
-
Astellas Pharma Inc. (2017). PARMODIA® Tablets 0.1 mg (pemafibrate) Approved in Japan for the Treatment of Hyperlipidemia. [Link]
- Miyachi, H., Nomoto, M., Takahashi, H., & Takeuchi, K. (2018). Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia. Cardiovascular Drugs and Therapy, 32(6), 613-622.
-
Honda, A., Kamata, S., Satta, C., Machida, Y., Uchii, K., Terasawa, K., ... & Ishii, I. (2021). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4704. [Link]
-
Khan, M. S., Ghumman, G. M., Khan, A., Siddiqi, T. J., Khan, S. U., Kaluski, E., ... & Ali, S. (2023). Efficacy of Pemafibrate Versus Fenofibrate Administration on Serum Lipid Levels in Patients with Dyslipidemia: Network Meta-Analysis and Systematic Review. American Journal of Cardiovascular Drugs, 23(5), 565–574. [Link]
- Arai, H., Yamashita, S., Yokote, K., Araki, E., Suganami, H., & Ishibashi, S. (2018). Efficacy and safety of pemafibrate (K-877), a selective peroxisome proliferator-activated receptor α modulator, in patients with dyslipidemia: Results from a 24-week, randomized, double blind, active-controlled, phase 3 trial. Journal of Clinical Lipidology, 12(3), 646-657.e5.
- Yamashita, S., Arai, H., Yokote, K., Araki, E., Suganami, H., & Ishibashi, S. (2019). Efficacy and safety of pemafibrate, a novel selective peroxisome proliferator-activated receptor α modulator (SPPARMα): Pooled analysis of phase 2 and 3 studies in dyslipidemic patients with or without statin combination. International Journal of Molecular Sciences, 20(18), 4447.
-
The Jackson Laboratory. (n.d.). B6.129P2-Apoetm1Unc/J. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Retrieved from [Link]
-
D'Amore, C., Capparelli, R., Iannaccone, M., Rinaldi, L., & De Rosa, G. (2018). Selective Activation of Peroxisome Proliferator–Activated Receptor (PPAR)α and PPARγ Induces Neoangiogenesis Through a Vascular Endothelial Growth Factor–Dependent Mechanism. Diabetes, 67(8), 1645-1657. [Link]
-
Sasaki, Y., Raza-Iqbal, S., Tanaka, T., Anai, M., Itoh, H., & Inagaki, T. (2019). Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate. International Journal of Molecular Sciences, 20(22), 5736. [Link]
-
Arai, H., Yamashita, S., Yokote, K., Araki, E., Suganami, H., & Ishibashi, S. (2018). Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial. Journal of Atherosclerosis and Thrombosis, 25(6), 521–538. [Link]
Sources
- 1. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pemafibrate, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Selective PPARα Modulator Pemafibrate for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pirinixic Acid Derivatives and Other Dual PPAR Agonists in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dual peroxisome proliferator-activated receptor (PPAR) agonists, with a focus on the therapeutic potential of the pirinixic acid scaffold in relation to other notable compounds in this class, such as Saroglitazar, Aleglitazar, and Tesaglitazar. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.
The Rationale for Dual PPAR Agonism in Metabolic Disease
Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin resistance, and hypertension, presents a significant challenge in modern medicine. Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a pivotal role in regulating lipid and glucose metabolism, making them attractive therapeutic targets.[1] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, have distinct but complementary functions.
-
PPARα , highly expressed in the liver, kidney, and heart, is a key regulator of fatty acid catabolism. Its activation leads to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2] Fibrate drugs, for instance, primarily target PPARα.[3]
-
PPARγ , predominantly found in adipose tissue, is a master regulator of adipogenesis and insulin sensitivity.[2] The thiazolidinedione (TZD) class of antidiabetic drugs, such as pioglitazone, exert their effects through PPARγ activation.
The concurrent activation of both PPARα and PPARγ offers a multifaceted approach to treating metabolic disorders. A dual agonist can simultaneously address the dyslipidemia (via PPARα) and insulin resistance (via PPARγ) that are characteristic of type 2 diabetes and the metabolic syndrome.[4] This has driven the development of a class of drugs known as "glitazars".
The Pirinixic Acid Scaffold: A Versatile Tool for Dual PPAR Modulation
Pirinixic acid (also known as WY-14643) is a well-characterized synthetic ligand that exhibits dual agonism for PPARα and PPARγ, albeit with a preference for PPARα.[2][5] Its foundational structure has served as a template for numerous structure-activity relationship (SAR) studies aimed at developing more potent and balanced dual agonists.[6] Research has shown that modifications to the pirinixic acid backbone, such as aliphatic alpha-substitution, can significantly enhance its agonistic activity on both PPARα and PPARγ.[7]
While the specific aminothiazole derivatives of pirinixic acid have been more extensively studied as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) for their anti-inflammatory properties, the broader class of pirinixic acid derivatives holds significant promise as dual PPAR agonists.[6]
Comparative Analysis of Key Dual PPAR Agonists
Several dual PPARα/γ agonists have been developed and investigated, with varying degrees of success. Here, we compare pirinixic acid with three other prominent examples: Saroglitazar, Aleglitazar, and Tesaglitazar.
In Vitro Activity Profile
The in vitro potency and selectivity of these compounds for PPARα and PPARγ are crucial determinants of their pharmacological effects. This is typically assessed through reporter gene assays, which measure the activation of the receptor, and binding assays, which determine the affinity of the compound for the receptor's ligand-binding domain.
| Compound | Receptor | Species | EC50 / IC50 / Ki | Reference |
| Pirinixic Acid (WY-14643) | PPARα | Human | 5.0 µM (EC50) | [5] |
| PPARγ | Human | 60 µM (EC50) | [5] | |
| PPARα | Murine | 0.63 µM (EC50) | [5] | |
| PPARγ | Murine | 32 µM (EC50) | [5] | |
| Saroglitazar | PPARα | Human | 0.65 pM (EC50) | [8] |
| PPARγ | Human | 3 nM (EC50) | [8] | |
| Aleglitazar | PPARα | Human | High-affinity binding | [1] |
| PPARγ | Human | High-affinity binding | [1] | |
| Tesaglitazar | PPARα | Human | 3.8 µM (IC50) | |
| PPARγ | Human | 0.35 µM (IC50) |
Data for Aleglitazar is qualitative, described as balanced and high-affinity. Data for Tesaglitazar is presented as IC50, which may not be directly comparable to EC50 values.
From this data, it is evident that Saroglitazar exhibits potent dual agonism with a strong preference for PPARα. Pirinixic acid also shows a preference for PPARα, though with lower potency compared to Saroglitazar. Tesaglitazar, in contrast, demonstrates a preference for PPARγ. Aleglitazar is reported to have a more balanced high-affinity profile for both receptors.
In Vivo Efficacy in Preclinical Models
The ultimate therapeutic potential of these compounds is evaluated in animal models of metabolic disease, such as the genetically diabetic db/db mouse or diet-induced obese models. These studies provide insights into the integrated effects on glucose homeostasis, lipid profiles, and potential side effects.
| Compound | Animal Model | Key Findings | Reference |
| Pirinixic Acid Derivative | Prediabetic Rhesus Monkeys | A novel non-thiazolidinedione dual agonist (TAK-559) improved lipoprotein profiles and insulin sensitivity without weight gain. | [9] |
| Saroglitazar | db/db mice | Dose-dependent reductions in serum triglycerides, free fatty acids, and glucose. | [8] |
| Aleglitazar | Not specified | Decreased non-fasted glucose levels, improved insulin resistance, increased HDL-cholesterol, and decreased LDL-cholesterol in preclinical studies. | [1] |
| Tesaglitazar | db/db mice | Markedly improved hyperglycemia, hyperinsulinemia, and dyslipidemia; also showed renoprotective effects. | [10] |
These in vivo studies confirm the therapeutic potential of dual PPARα/γ agonism. It is important to note, however, that some "glitazars," including Muraglitazar and Tesaglitazar, were discontinued during clinical development due to safety concerns, particularly cardiovascular and renal side effects. This highlights the importance of a balanced activation profile and thorough safety evaluation.
Experimental Methodologies
To ensure the scientific integrity of studies evaluating dual PPAR agonists, standardized and validated experimental protocols are essential. Below are detailed methodologies for two key in vitro assays.
Luciferase Reporter Gene Assay for PPAR Activation
This cell-based assay is a cornerstone for quantifying the functional activity of a compound as a PPAR agonist. It measures the ability of a ligand to activate a PPAR, which then drives the expression of a luciferase reporter gene.
Caption: Workflow for a PPAR Luciferase Reporter Gene Assay.
-
Cell Culture and Transfection:
-
Maintain a suitable mammalian cell line (e.g., HEK293 or COS-7) in appropriate growth medium.
-
In a sterile tube, prepare a transfection mix containing:
-
An expression vector for the human PPARα or PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfect the cells using a suitable method (e.g., lipid-based transfection reagent).
-
-
Cell Plating and Compound Treatment:
-
After 24 hours, detach the transfected cells and plate them into a 96-well white, clear-bottom assay plate.
-
Prepare serial dilutions of the test compounds (e.g., pirinixic acid derivatives, Saroglitazar) and a reference agonist (e.g., Rosiglitazone for PPARγ).
-
Add the diluted compounds to the respective wells and incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Remove the medium from the wells and add a passive lysis buffer.
-
Agitate the plate gently for 15 minutes to ensure complete cell lysis.
-
Using a dual-luciferase assay system, first add the firefly luciferase substrate and measure the luminescence in a plate reader.
-
Then, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, and measure the second luminescence signal.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay provides a quantitative measure of a compound's binding affinity (Ki) for the PPAR ligand-binding domain (LBD). It is a homogeneous assay that is well-suited for high-throughput screening.
Caption: Workflow for a TR-FRET Competitive Binding Assay.
-
Reagent Preparation:
-
Prepare an assay buffer containing 5 mM DTT, added fresh daily.
-
Dilute the GST-tagged PPARα or PPARγ LBD, the terbium-labeled anti-GST antibody (donor), and the fluorescent tracer ligand (acceptor) to their optimal working concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well black assay plate, add serial dilutions of the test compounds. Include wells for no-competitor (maximum FRET) and no-LBD (background) controls.
-
Add the mixture of GST-PPAR LBD, terbium-anti-GST antibody, and fluorescent tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Read the plate in a TR-FRET-compatible plate reader. The instrument will excite the terbium donor and measure the emission at the donor and acceptor wavelengths after a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the competitor concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the tracer.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
-
PPAR Signaling Pathway
The activation of PPARα and PPARγ by dual agonists initiates a cascade of events leading to the regulation of target gene expression.
Caption: Simplified PPARα/γ signaling pathway upon activation by a dual agonist.
Conclusion
Dual PPARα/γ agonists represent a promising therapeutic strategy for the comprehensive management of metabolic diseases. The pirinixic acid scaffold has proven to be a valuable starting point for the development of potent dual agonists, although further research is needed to characterize the PPAR-related activities of its aminothiazole derivatives specifically. Comparative analysis with other dual agonists like Saroglitazar reveals a spectrum of potencies and selectivities, which may translate to different efficacy and safety profiles. The discontinuation of several "glitazars" due to adverse effects underscores the critical need for a balanced activation of PPARα and PPARγ and rigorous preclinical and clinical safety assessments. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel dual PPAR agonists, facilitating the development of safer and more effective therapies for metabolic syndrome.
References
-
Popescu, L., Rau, O., Böttcher, J., Syha, Y., & Schubert-Zsilavecz, M. (2007). Quinoline-based Derivatives of Pirinixic Acid as Dual PPAR alpha/gamma Agonists. Archiv der Pharmazie, 340(7), 367-71. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
Lecka-Czernik, B. (2010). Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus. Expert Opinion on Investigational Drugs, 19(11), 1405-1414. [Link]
-
Werner, O., Rådmark, O., & Steinhilber, D. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(23), 9548-9559. [Link]
-
He, W., et al. (2005). A novel peroxisome proliferator--activated receptor alpha/gamma dual agonist ameliorates dyslipidemia and insulin resistance in prediabetic rhesus monkeys. Diabetes, 54(11), 3141-8. [Link]
-
Pallavi, S., & Raskin, I. (2013). Pirinixic acid, a peroxisome proliferator-activated receptor-α agonist, as a potential therapeutic agent for the treatment of inflammatory diseases. Journal of Inflammation Research, 6, 17-27. [Link]
-
Kintscher, U., et al. (2007). Peroxisome Proliferator–Activated Receptor α/γ Dual Agonist Tesaglitazar Attenuates Diabetic Nephropathy in db/db Mice. Diabetes, 56(8), 2156-2165. [Link]
-
Tenenbaum, A., & Fisman, E. Z. (2006). PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome. Expert Opinion on Investigational Drugs, 15(9), 1047-1057. [Link]
-
Jain, M. R., et al. (2015). Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models. Pharmacological Research, 97, 71-83. [Link]
-
Kalra, S., & Kumar, A. (2013). Dual PPAR α/γ Agonists: Continuing Cardiac Concerns. Indian Journal of Endocrinology and Metabolism, 17(Suppl 1), S65-S68. [Link]
-
Adeghate, E., et al. (2011). Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. The Open Medicinal Chemistry Journal, 5, 93-98. [Link]
Sources
- 1. PPAR Agonists, Atherogenic Dyslipidemia and Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPAR Agonists and Metabolic Syndrome: An Established Role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. graphviz.org [graphviz.org]
- 7. A novel peroxisome proliferator--activated receptor alpha/gamma dual agonist ameliorates dyslipidemia and insulin resistance in prediabetic rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Validating Pirinixic Acid Aminothiazole as a Selective 5-Lipoxygenase Inhibitor: A Comparative Guide
In the landscape of inflammatory and allergic disease research, the quest for selective enzyme inhibitors is paramount. This guide provides an in-depth technical validation of a pirinixic acid aminothiazole (PAA) derivative as a selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. We will objectively compare its performance against the established, albeit less selective, inhibitor Zileuton, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply selective 5-LO inhibitors in their work.
The Central Role of 5-Lipoxygenase in Inflammation
The 5-lipoxygenase (5-LO) pathway is a key branch of the arachidonic acid cascade, responsible for the production of leukotrienes, which are potent lipid mediators of inflammation.[1] 5-LO catalyzes the initial steps in the conversion of arachidonic acid into leukotrienes, which are implicated in a variety of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. The pathway's significance in pathophysiology has made 5-LO a prime target for therapeutic intervention.
Below is a diagram illustrating the 5-lipoxygenase signaling pathway:
Caption: The 5-Lipoxygenase signaling cascade, initiating with arachidonic acid.
Given the pro-inflammatory roles of leukotrienes, selective inhibition of 5-LO presents a promising therapeutic strategy. However, selectivity is key, as off-target effects on other enzymes, such as cyclooxygenases (COX-1 and COX-2), can lead to undesirable side effects.
A Comparative Look at 5-LO Inhibitors: Pirinixic Acid Aminothiazole vs. Zileuton
This guide focuses on a potent aminothiazole-featured pirinixic acid derivative, hereafter referred to as PAA-d (specifically, compound 16 from Hanke et al., 2013, for which detailed data is available), as a promising selective 5-LO inhibitor.[2][3] We compare its activity to Zileuton, the only FDA-approved 5-LO inhibitor for the treatment of asthma.
| Inhibitor | Target | IC50 (5-LO) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Profile |
| PAA-d (Compound 16) | 5-LO | 0.3 µM (in intact cells)[2] | >10 µM (hardly suppressed)[2] | >10 µM (hardly suppressed)[2] | Highly selective for 5-LO over COX-1 and COX-2. Also shows no significant inhibition of 12/15-LOs.[4] |
| Zileuton | 5-LO | ~0.5-1.0 µM (in various cell-based assays)[5] | - | ~12.9 µM (in human whole blood)[6] | Primarily a 5-LO inhibitor, but can affect COX-2 activity at higher concentrations.[6] |
Experimental Validation of PAA-d as a Selective 5-LO Inhibitor
To rigorously validate the selectivity of PAA-d, a series of well-defined in vitro assays are essential. The following protocols provide a step-by-step guide for assessing the inhibitory activity of a compound against 5-LO in a cellular context and in a purified enzyme system, as well as against the key off-target enzymes, COX-1 and COX-2.
Experimental Workflow
The validation process follows a logical progression from a cell-based assay that reflects a physiological environment to more defined enzymatic assays to pinpoint the direct target and assess selectivity.
Caption: Workflow for validating a selective 5-LO inhibitor.
Protocol 1: Cell-Based 5-LO Inhibition Assay (Leukotriene B4 Production in Human Neutrophils)
This assay provides a physiologically relevant system to assess the potency of an inhibitor in a whole-cell context.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human blood using a standard density gradient centrifugation method (e.g., using Polymorphprep™ or similar).[7]
-
Resuspend the isolated neutrophils in Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10⁷ cells/mL in HBSS with Ca²⁺/Mg²⁺.
2. Inhibition Assay:
-
Pre-incubate 1 mL aliquots of the neutrophil suspension with various concentrations of the test compound (e.g., PAA-d or Zileuton) or vehicle (DMSO) for 15 minutes at 37°C.
-
Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final concentration 5 µM) and arachidonic acid (final concentration 20 µM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
3. LTB4 Quantification:
-
Centrifuge the samples to pellet cell debris.
-
Quantify the concentration of Leukotriene B4 (LTB4) in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.[8][9][10]
4. Data Analysis:
-
Calculate the percentage of LTB4 production inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Enzymatic 5-LO Inhibition Assay (Recombinant Human 5-LO)
This cell-free assay confirms direct inhibition of the 5-LO enzyme.
1. Reagents and Enzyme Preparation:
-
Use purified recombinant human 5-lipoxygenase.[11]
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂, 2 mM ATP, and 50 µM phosphatidylcholine).
2. Inhibition Assay:
-
In a 96-well plate, add the assay buffer, recombinant 5-LO enzyme, and various concentrations of the test compound or vehicle.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, arachidonic acid (final concentration 10-20 µM).
3. Detection of 5-LO Activity:
-
Measure the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by monitoring the increase in absorbance at 234 nm for 5-10 minutes using a spectrophotometer.[12]
-
Alternatively, use a fluorometric assay that detects the hydroperoxides produced.
4. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value as described in Protocol 1.
Protocol 3: COX-1 and COX-2 Inhibition Assays
These assays are crucial for determining the selectivity of the inhibitor.
1. Enzyme and Reagent Preparation:
-
Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and L-epinephrine as co-factors).
2. Inhibition Assay:
-
In separate wells of a 96-well plate for COX-1 and COX-2, add the assay buffer, the respective COX enzyme, and various concentrations of the test compound or vehicle.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (final concentration 5-10 µM).[13]
3. Detection of COX Activity:
-
The peroxidase activity of COX can be measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13][14]
-
Alternatively, a fluorometric assay can be used to detect the generation of prostaglandin G2.[15]
4. Data Analysis:
-
Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the respective IC50 values.
Conclusion and Future Directions
The experimental data strongly support the characterization of the pirinixic acid aminothiazole derivative, PAA-d, as a potent and highly selective 5-lipoxygenase inhibitor. Its sub-micromolar IC50 against 5-LO, coupled with its negligible activity against COX-1 and COX-2 even at concentrations exceeding 10 µM, distinguishes it from less selective inhibitors like Zileuton. This high degree of selectivity minimizes the potential for off-target effects, making PAA and its derivatives attractive candidates for further investigation as anti-inflammatory and anti-allergic agents.
The detailed protocols provided in this guide offer a robust framework for the validation and comparative analysis of 5-LO inhibitors. Future studies should focus on in vivo models to assess the therapeutic efficacy and pharmacokinetic profile of these promising compounds.
References
-
Kahnt, A. S., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology, 12, 782584. [Link]
-
Hanke, T., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives as Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry, 56(22), 9031-9044. [Link]
-
Hanke, T., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives as Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. [Link]
-
Haeggström, J. Z., & Rådmark, O. (2014). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. MDPI. [Link]
-
Hanke, T., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]
-
Rossi, A., et al. (2011). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology, 161(3), 555-570. [Link]
-
UpingBio technology Co.,Ltd. (2025). Human arachidonic acid-5- lipoxygenase (5-LO) quantitative detection kit (ELISA) instruction manual. [Link]
-
Request PDF. (2025). Zileuton: Clinical implications of 5-Lipoxygenase inhibition in severe airway disease. [Link]
-
Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]
-
Kahnt, A. S., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. PMC. [Link]
-
Oh, H., et al. (2012). Neutrophil Isolation Protocol. JoVE (Journal of Visualized Experiments), (61), e3964. [Link]
-
ELK Biotechnology. (n.d.). LTB4(Leukotriene B4) ELISA Kit. [Link]
-
Kahnt, A. S., et al. (2022). (PDF) Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. ResearchGate. [Link]
-
Bio-Techne. (n.d.). Lipoxygenase Activity Assay Kit (Colorimetric) NBP3-25863 Manual. [Link]
-
Gerstmeier, J., et al. (2019). Development of novel aminothiazole-comprising 5-LO inhibitors. Future Medicinal Chemistry, 11(13), 1583-1598. [Link]
-
JoVE. (2022, May 21). Neutrophil Isolation l Protocol Preview [Video]. YouTube. [Link]
-
Denis, D., et al. (1991). Characterization of the activity of purified recombinant human 5-lipoxygenase in the absence and presence of leukocyte factors. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1083(1), 35-41. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Characterization of the activity of purified recombinant human 5-lipoxygenase in the absence and presence of leukocyte factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Pirinixic Acid and Its Aminothiazole-Featured Derivatives: From Metabolic Regulation to Multi-Target Anti-Inflammatory Agents
This guide provides an in-depth comparison between the archetypal peroxisome proliferator-activated receptor alpha (PPARα) agonist, pirinixic acid (also known as Wy-14643), and a newer class of its derivatives featuring an aminothiazole moiety. We will explore the fundamental shifts in mechanism of action, target selectivity, and therapeutic potential, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
Introduction: The Rationale for Derivatization
Pirinixic acid was first identified as a potent activator of PPARα, a nuclear receptor that is a master regulator of lipid metabolism.[1][2] Its ability to modulate fatty acid oxidation made it a valuable tool for studying metabolic disorders and a lead compound for developing hypolipidemic agents.[3][4] However, the therapeutic landscape continually seeks agents with improved potency, selectivity, or novel mechanisms of action to address complex pathologies like chronic inflammation.
This need spurred the development of pirinixic acid derivatives. Among the most promising are those incorporating a 2-aminothiazole scaffold.[5] The rationale for this specific modification was to explore new chemical space and interaction points with biological targets beyond PPARs. This structural evolution has successfully repurposed the pirinixic acid backbone, transforming it from a metabolic regulator into a potent, multi-targeted anti-inflammatory agent. This guide will dissect this transformation, offering a clear, evidence-based comparison.
Part 1: Pirinixic Acid (Wy-14643) - The PPARα Agonist Archetype
Pirinixic acid is a synthetic thioacetic acid derivative that functions primarily as an agonist of PPARα.[3]
Mechanism of Action: PPARα-Mediated Gene Regulation
PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[6] This binding initiates the transcription of genes involved in crucial metabolic pathways.
The primary role of PPARα activation by pirinixic acid is the regulation of lipid homeostasis. It upregulates genes involved in fatty acid uptake, mitochondrial β-oxidation, and peroxisomal fatty acid oxidation, thereby effectively lowering plasma triglycerides.[7][8]
Pharmacological Profile
While potent towards PPARα, pirinixic acid exhibits significantly lower agonistic activity on other PPAR isoforms, PPARγ and PPARδ.[9] This selectivity has made it a standard laboratory tool for isolating PPARα-specific effects.
Part 2: Aminothiazole-Featured Derivatives - A New Paradigm in Anti-Inflammatory Action
The introduction of an aminothiazole group to the pirinixic acid scaffold fundamentally alters its biological activity, shifting the primary targets from nuclear receptors to key enzymes in the inflammatory cascade.
Expanded Mechanism of Action: Dual Inhibition of 5-LO and mPGES-1
A key innovation of these derivatives is their potent dual inhibition of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[10] These two enzymes are critical players in the production of potent pro-inflammatory lipid mediators derived from arachidonic acid: leukotrienes and prostaglandin E2 (PGE2), respectively.
-
5-Lipoxygenase (5-LO): Catalyzes the initial steps in the biosynthesis of leukotrienes, which are involved in asthma, allergic reactions, and inflammation.
-
mPGES-1: The terminal synthase that specifically catalyzes the conversion of PGH2 to the pro-inflammatory PGE2. It is often upregulated at sites of inflammation.
By simultaneously blocking these two pathways, the aminothiazole derivatives can exert a broader and potentially more effective anti-inflammatory effect than agents that target only a single pathway (e.g., traditional NSAIDs which primarily inhibit cyclooxygenase (COX) enzymes).[11][12]
Furthermore, some aminothiazole-featured derivatives retain and even exhibit enhanced dual PPARα/γ agonism, adding another layer to their therapeutic potential by combining metabolic benefits with anti-inflammatory action.[13][14]
Part 3: Head-to-Head Performance Comparison
The most effective way to understand the evolution of these compounds is through direct comparison of their performance data.
Target Selectivity and Potency
The following table summarizes the inhibitory concentrations (IC50) and effective concentrations (EC50) for pirinixic acid and a representative, highly potent aminothiazole derivative, Compound 16 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid).[10][11]
| Target | Pirinixic Acid (Wy-14643) | Aminothiazole Derivative (Cmpd 16) | Performance Comparison |
| PPARα (human) | EC50: 5.0 µM[9] | Potent Agonist (data varies by specific derivative) | Both are active, but derivatives can be potent dual α/γ agonists.[13][14] |
| PPARγ (human) | EC50: 60 µM[9] | Potent Agonist (data varies by specific derivative) | Derivatives can show significantly enhanced PPARγ activity.[13] |
| 5-Lipoxygenase (5-LO) | Inactive / Weak | IC50: 0.3 µM [10][11] | Gain of Function: Derivatives are potent 5-LO inhibitors. |
| mPGES-1 | Inactive / Weak | IC50: 0.4 µM [10][11] | Gain of Function: Derivatives are potent mPGES-1 inhibitors. |
| COX-1 / COX-2 | Inactive / Weak | Not significantly inhibited at 10 µM[10] | High Selectivity: Derivatives avoid COX inhibition, a key differentiator from NSAIDs. |
In Vivo Efficacy
Experimental data from animal models highlights the practical implications of these different pharmacological profiles.
-
Pirinixic Acid: In rodent models, treatment with pirinixic acid effectively reduces plasma lipids and has shown protective effects in models of cardiac dysfunction related to lipid accumulation.[1][7][15] It also demonstrates anti-inflammatory effects in LPS-induced neuroinflammation models, likely through PPARα activation.[16]
-
Aminothiazole Derivatives: In a zymosan-induced mouse peritonitis model, Compound 16 demonstrated significant anti-inflammatory efficacy. It reduced vascular permeability and the infiltration of inflammatory cells, which was accompanied by decreased levels of cysteinyl-leukotrienes and PGE2 in the peritoneal fluid, confirming its dual-inhibition mechanism in a living system.[10][11][12]
Part 4: Key Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to characterize these compounds must be robust. Below are representative methodologies.
Representative Synthesis of an Aminothiazole-Featured Derivative
The synthesis of these derivatives typically follows a multi-step pathway. The causality behind this approach is to build the molecule sequentially, starting with the core heterocyclic systems and adding functional groups in a controlled manner to achieve the final structure.
Step-by-Step Protocol (Exemplified by Compound 21 synthesis)[11]:
-
Synthesis of the 2-Aminothiazole Moiety:
-
Rationale: This step creates the key aminothiazole scaffold using the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic ring.
-
To a solution of the appropriate 2-bromo-1-arylethanone (1.0 equiv) in methanol, add thiourea (1.5 equiv).
-
Stir the solution for 3 hours at room temperature.
-
Monitor reaction completion by TLC.
-
Upon completion, concentrate the mixture under reduced pressure and purify the resulting solid, typically by recrystallization or column chromatography, to yield the desired 4-aryl-1,3-thiazol-2-amine.
-
-
Condensation with Pyrimidine Core:
-
Rationale: This step couples the aminothiazole to the pyrimidine core via a nucleophilic aromatic substitution, where the amino group of the thiazole displaces a chlorine atom on the pyrimidine.
-
Dissolve the 4-aryl-1,3-thiazol-2-amine (1.0 equiv) and 2,4-dichloro-6-aminopyrimidine (1.0 equiv) in a suitable solvent like THF or dioxane.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).
-
Heat the reaction mixture at reflux (e.g., 90 °C) for 18 hours.[11]
-
Cool the reaction, dilute with an appropriate solvent, and purify the product.
-
-
Introduction of the Carboxylic Acid Side Chain:
-
Rationale: The final step introduces the fatty acid-like tail, which is crucial for interacting with the target enzymes' binding pockets. This is achieved via an S-alkylation reaction.
-
To a solution of the product from the previous step (1.0 equiv) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K2CO3) (2.0 equiv).
-
Add the appropriate 2-bromo-octanoic acid ester (1.2 equiv).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup, followed by saponification (hydrolysis of the ester) using a base like NaOH to yield the final carboxylic acid product.
-
Purify the final compound using column chromatography or preparative HPLC to ensure a purity of ≥95%.[11]
-
PPARα/γ Reporter Gene Assay Protocol
Rationale: This cell-based assay provides a quantitative measure of a compound's ability to activate a specific PPAR isoform. It works by having cells express a PPAR ligand-binding domain fused to a DNA-binding domain (like Gal4), which, upon activation, drives the expression of a reporter gene (like luciferase). The amount of light produced by luciferase is directly proportional to the receptor's activation.[13]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media. Co-transfect the cells with two plasmids: one expressing the PPARα or PPARγ ligand-binding domain fused to the Gal4 DNA-binding domain, and a second plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS) promoter.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound (pirinixic acid or derivatives) at various concentrations (typically from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent agonist).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for differences in transfection efficiency and cell number. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion and Future Perspective
The journey from pirinixic acid to its aminothiazole-featured derivatives is a compelling example of successful lead optimization and target class evolution.
-
Pirinixic Acid remains a cornerstone research tool, a selective PPARα agonist invaluable for dissecting metabolic pathways. Its therapeutic potential is primarily focused on metabolic diseases.
-
Aminothiazole-Featured Pirinixic Acid Derivatives represent a significant advancement, evolving into a new class of multi-target anti-inflammatory agents. By gaining potent dual inhibitory activity against 5-LO and mPGES-1, while often retaining or enhancing PPARα/γ agonism, they offer a multifaceted approach to treating complex inflammatory conditions.[10][11][13] Their high selectivity over COX enzymes is a particularly attractive feature, promising a potentially safer alternative to traditional NSAIDs.[10]
For researchers and drug developers, the aminothiazole derivatives provide a promising scaffold for creating next-generation therapies for inflammatory diseases. Future work will likely focus on fine-tuning the structure-activity relationship to optimize the balance between PPAR activation and enzyme inhibition, and on extensive preclinical and clinical evaluation to translate their in vitro potency into therapeutic success.
References
-
Gerstmeier, J., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry. [Link]
-
Gao, T., et al. (2018). Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. Journal of Lipid Research. [Link]
-
Gerstmeier, J., et al. (2014). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). Pirinixic Acid. PubChem Compound Summary for CID 5694. [Link]
-
Popescu, L., et al. (2007). Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR α/γ Agonists. Archiv der Pharmazie. [Link]
-
Bougarne, N., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews. [Link]
-
Thangadurai, D., et al. (2023). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Gerstmeier, J., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]
-
Wikipedia contributors. (n.d.). PPAR agonist. Wikipedia. [Link]
-
Sahu, S., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. [Link]
-
Tyagi, S., et al. (2005). Therapeutic roles of peroxisome proliferator-activated receptor agonists. PubMed. [Link]
-
Wikipedia contributors. (n.d.). Pirinixic acid. Wikipedia. [Link]
-
Merk, D., & Schubert-Zsilavecz, M. (2017). Therapeutic applications of the versatile fatty acid mimetic WY14643. PubMed. [Link]
-
Bulhak, A. A., et al. (2009). Effect of treatment with WY-14643 (pirinixic acid) on the phosphorylation of Akt. ResearchGate. [Link]
-
Synapse. (2024). What are PPAR agonists and how do they work?. Patsnap Synapse. [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Popescu, L., et al. (2007). Quinoline-based Derivatives of Pirinixic Acid as Dual PPAR alpha/gamma Agonists. Semantic Scholar. [Link]
-
Zhu, X., et al. (2016). WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice. PubMed. [Link]
-
Koeberle, A., et al. (2014). Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition in a single scaffold. ChEMBL. [Link]
Sources
- 1. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 2. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 3. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Therapeutic applications of the versatile fatty acid mimetic WY14643 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic roles of peroxisome proliferator-activated receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Document: Identification of pirinixic acid derivatives bearing a 2-aminothiazole moiety combines dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibi... - ChEMBL [ebi.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Pirinixic Acid Aminothiazole Experimental Data
This guide provides a comprehensive framework for the robust cross-validation of experimental data for a novel pirinixic acid aminothiazole compound, herein referred to as "Compound X." It is designed for researchers, scientists, and drug development professionals seeking to establish a high degree of confidence in their preclinical findings. By integrating principles of scientific integrity, detailed experimental protocols, and a multi-faceted cross-validation strategy, this document aims to ensure that the generated data is not only accurate but also reproducible and reliable.
Introduction: The Scientific Rationale for Compound X
The novel molecule, Compound X, combines the pirinixic acid core with an aminothiazole moiety. This rational design strategy aims to leverage the PPARα agonism of pirinixic acid while potentially introducing additional or synergistic activities conferred by the aminothiazole group. The central hypothesis is that Compound X will act as a potent PPARα agonist with a favorable safety profile, warranting its investigation as a potential therapeutic agent. To rigorously test this hypothesis, a multi-pronged experimental approach with built-in cross-validation is essential.
The Imperative of Cross-Validation in Preclinical Research
In preclinical drug discovery, the ultimate goal is to generate a data package that is robust and reproducible, thereby justifying the significant investment of time and resources required for clinical development.[3][5] A lack of reproducibility in preclinical research is a significant barrier to the translation of promising discoveries into effective therapies.[6] Cross-validation, in the context of experimental data, is a systematic approach to verifying that the results are reliable and not a product of chance, experimental artifact, or specific laboratory conditions.[4]
This guide advocates for a holistic view of cross-validation that encompasses:
-
Intra-Assay and Inter-Assay Validation: Ensuring consistency within a single experiment and between multiple independent experiments.
-
Inter-Laboratory Validation: Demonstrating that the experimental findings can be replicated by different researchers in different laboratories.
-
Orthogonal Assays: Employing multiple, distinct experimental methods to measure the same biological endpoint.
By embedding these principles into the experimental workflow, we create a self-validating system that builds confidence in the data at each stage of the investigation.
Core Experimental Workflow and Cross-Validation Strategy
The following sections detail the key experiments to characterize Compound X, with an emphasis on the integrated cross-validation checkpoints.
Primary Target Engagement: PPARα Activation
The foundational hypothesis is that Compound X activates PPARα. This will be assessed using a primary in vitro assay, with subsequent validation through an orthogonal method.
This cell-based assay is a standard method for quantifying the activation of nuclear receptors.[7]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). A Renilla luciferase vector should be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with DMEM containing a range of concentrations of Compound X (e.g., 0.1 nM to 100 µM).
-
Include a known PPARα agonist (e.g., pirinixic acid) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
-
Luciferase Activity Measurement:
-
After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Cross-Validation Checkpoints:
-
Intra-Assay Validation: Each concentration of Compound X and controls should be tested in triplicate or quadruplicate within the same plate. The coefficient of variation (CV) for these replicates should be less than 15%.
-
Inter-Assay Validation: The entire experiment should be repeated at least three independent times on different days. The results should be consistent across experiments, and the calculated EC50 values should be comparable. The inter-assay CV should ideally be below 20%.[8][9]
CETSA is a powerful technique for verifying direct target engagement in a cellular context.[5] It measures the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells (e.g., HepG2, which endogenously express PPARα) with Compound X at a concentration at or above its EC50 determined from the reporter assay. Include a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific for PPARα.
-
-
Data Analysis:
-
Quantify the band intensities for PPARα at each temperature.
-
Plot the percentage of soluble PPARα as a function of temperature to generate melting curves for both the vehicle- and Compound X-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates direct binding and stabilization of PPARα.
-
Cellular Phenotypic Assessment: Cytotoxicity
Assessing the cytotoxicity of a novel compound is a critical step in early drug discovery.[10] We will employ two distinct assays that measure different aspects of cellular health to provide a cross-validated assessment of Compound X's safety profile.
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X (e.g., 0.1 µM to 200 µM) for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
The lactate dehydrogenase (LDH) release assay measures the integrity of the cell membrane.[11]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
LDH Measurement: After the treatment period, collect the cell culture supernatant.
-
Enzymatic Reaction: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves an enzymatic reaction that produces a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Cross-Validation and Data Interpretation:
| Assay | Principle | Interpretation of Results |
| MTT | Measures mitochondrial reductase activity (metabolic health). | A decrease in signal indicates reduced cell viability. |
| LDH Release | Measures the release of a cytosolic enzyme upon membrane damage. | An increase in signal indicates cytotoxicity. |
By comparing the results from these two assays, a more complete picture of Compound X's effect on cellular health can be obtained. For example, a compound that is cytotoxic will show a decrease in the MTT signal and an increase in the LDH signal. A compound that is cytostatic (inhibits cell proliferation without killing cells) may show a decrease in the MTT signal but no significant increase in LDH release.
Advanced Cross-Validation: Inter-Laboratory Studies
To achieve the highest level of confidence in the experimental data, an inter-laboratory cross-validation study should be performed. This involves providing a detailed, standardized protocol to a collaborating laboratory and having them independently repeat the key experiments (e.g., the PPARα reporter assay and the MTT cytotoxicity assay).
Key Considerations for Inter-Laboratory Validation:
-
Standardized Protocols: The protocol should be sufficiently detailed to minimize ambiguity and variation in execution.[1]
-
Reagent and Cell Line Authentication: Both laboratories should use authenticated cell lines and reagents from the same source or lot, where possible.
-
Data Analysis Plan: A pre-defined data analysis plan should be shared between the laboratories to ensure consistent data processing and interpretation.
-
Acceptance Criteria: Pre-defined acceptance criteria for the correlation of results between the two laboratories should be established.
Successful replication of the key findings in an independent laboratory provides strong evidence for the robustness and reproducibility of the data.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for accurate interpretation and comparison.
Tabular Data Summary
Table 1: Summary of In Vitro Activity of Compound X
| Assay | Endpoint | Compound X | Pirinixic Acid (Positive Control) |
| PPARα Reporter Assay | EC50 (µM) | [Insert Value ± SD] | [Insert Value ± SD] |
| MTT Cytotoxicity Assay | CC50 (µM) | [Insert Value ± SD] | [Insert Value ± SD] |
| LDH Release Assay | CC50 (µM) | [Insert Value ± SD] | [Insert Value ± SD] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SD: Standard Deviation from at least three independent experiments.
Visualizations with Graphviz
Visualizing workflows and pathways can enhance understanding and communication.
Caption: High-level experimental workflow for the characterization and cross-validation of Compound X.
Caption: Simplified signaling pathway of PPARα activation by Compound X.
Conclusion: Building a Foundation of Trustworthy Data
The rigorous cross-validation of experimental data is not merely a procedural formality; it is the cornerstone of scientific integrity and the foundation upon which successful drug development programs are built. By employing a multi-faceted approach that includes intra- and inter-assay validation, orthogonal assays, and inter-laboratory studies, researchers can significantly enhance the reliability and reproducibility of their findings. This guide provides a robust framework for the preclinical evaluation of a novel pirinixic acid aminothiazole, Compound X, ensuring that the data generated is of the highest quality and ready for the next stages of translational research.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Available at: [Link]
-
Pirinixic acid - Wikipedia. Available at: [Link]
-
PubChem. Pirinixic Acid. Available at: [Link]
-
Bérard, P., & Franck, D. (2011). National and international interlaboratories comparisons: a tool for the validation of in vitro and in vivo methods. Radiation Protection Dosimetry. Available at: [Link]
-
Hartung, T. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX. Available at: [Link]
-
Leko, M., & Zorn, B. (2023). Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial. JMIR. Available at: [Link]
-
Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. Available at: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Aksoy, S. (2024). Introduction to Statistical Testing in R Part 8— Statistics Related to Hormone Assays. Medium. Available at: [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Available at: [Link]
-
PPD. (2023). Preclinical Studies in Drug Development. Available at: [Link]
-
The Jackson Laboratory. (2024). How to design robust preclinical efficacy studies that make a difference. Available at: [Link]
-
Veranex. (2024). Critical Elements of High-Quality Preclinical Study Protocols. Available at: [Link]
-
ViVitro Labs. (2023). Why is test method validation superior using Interlaboratory studies. Available at: [Link]
-
Bower, K. M. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. Available at: [Link]
Sources
- 1. cmdclabs.com [cmdclabs.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. Practical Considerations and Applied Examples of Cross-Validation for Model Development and Evaluation in Health Care: Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppd.com [ppd.com]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendations for robust and reproducible preclinical research in personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. salimetrics.com [salimetrics.com]
- 9. medium.com [medium.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. National and international interlaboratories comparisons: a tool for the validation of in vitro and in vivo methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereoselective Analysis of Pirinixic Acid Aminothiazole Derivatives as PPARα Agonists
This guide provides a comprehensive framework for the comparative analysis of novel chiral aminothiazole derivatives of pirinixic acid. While pirinixic acid (also known as Wy-14643) is a well-established racemic PPARα agonist, this document outlines the critical experimental workflow required to dissect the stereospecific contributions of its hypothetical enantiomers to Peroxisome Proliferator-Activated Receptor Alpha (PPARα) activation and subsequent biological effects.
The principles and protocols detailed herein are designed for researchers in drug discovery and pharmacology, offering a robust methodology to evaluate stereoisomers of any PPARα-targeting compound.
The Imperative of Chirality in PPARα Agonist Design
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that serves as a primary regulator of lipid metabolism and energy homeostasis.[1][2] Agonists of PPARα, such as fibrates, are clinically used to treat dyslipidemia.[1][3] Pirinixic acid has been a cornerstone research tool in this field for decades.
However, the vast majority of biological systems, including receptors and enzymes, are inherently chiral. Consequently, the two enantiomers of a chiral drug can exhibit profound differences in their biological activity.[4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to off-target toxicity.[4][6] Therefore, a stereoselective analysis is not merely an academic exercise but a regulatory and scientific necessity in modern drug development. This guide will focus on a hypothetical chiral aminothiazole derivative of pirinixic acid, herein referred to as "PA-AT," to illustrate this critical process.
The Experimental Workflow: A Step-by-Step Comparative Analysis
A rigorous comparison of the PA-AT stereoisomers—(R)-PA-AT and (S)-PA-AT—requires a multi-tiered approach, from initial chemical separation to in vivo validation. The following sections detail the essential experiments and the rationale behind their inclusion.
Figure 1: A comprehensive workflow for the comparative analysis of chiral drug candidates, from synthesis to in vivo validation.
Phase 1: Chiral Synthesis and Separation
The prerequisite for any comparative study is the procurement of enantiomerically pure compounds. This can be achieved through two primary routes: asymmetric synthesis to produce a single enantiomer directly, or synthesis of a racemic mixture followed by chiral separation.
Experimental Protocol: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography utilizing a chiral stationary phase (CSP) is the most common and effective method for separating enantiomers.[7][8]
-
Objective: To separate and purify the (R)- and (S)-enantiomers of PA-AT from a racemic mixture.
-
Methodology:
-
Column Selection: Screen various commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[7]
-
Mobile Phase Optimization: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or heptane/ethanol. The ratio is systematically varied to optimize the separation (resolution) between the two enantiomer peaks.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
-
Fraction Collection: Once optimal separation is achieved, perform semi-preparative or preparative HPLC to collect the individual enantiomer fractions.
-
Purity Analysis: The enantiomeric excess (e.e.) of the collected fractions must be determined using analytical chiral HPLC to ensure >99% purity before proceeding to biological assays.
-
Phase 2: In Vitro Characterization
With pure enantiomers in hand, the next step is to quantify their interaction with the PPARα receptor and measure the downstream cellular consequences.
Quantifying Receptor Binding and Coactivator Recruitment
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are robust, high-throughput methods to measure the binding of a ligand to a nuclear receptor and the subsequent recruitment of a coactivator peptide, which is a key step in transcriptional activation.[9][10] Lanthanide-based FRET offers advantages like reduced background and improved signal stability.[11][12]
-
Objective: To determine the binding affinity (expressed as IC50) and coactivator recruitment potency (expressed as EC50) of (R)-PA-AT and (S)-PA-AT for the PPARα ligand-binding domain (LBD).
-
Methodology:
-
Reagents: Use a commercially available kit containing the terbium-labeled anti-GST antibody, the GST-tagged PPARα-LBD, and a fluorescein-labeled coactivator peptide (e.g., from the SRC/p160 family).
-
Assay Setup: In a 384-well plate, combine the PPARα-LBD with the anti-GST-Tb antibody.
-
Compound Addition: Add serial dilutions of (R)-PA-AT, (S)-PA-AT, and a known PPARα agonist (e.g., GW7647) as a positive control.[3]
-
Coactivator Addition: Add the fluorescein-labeled coactivator peptide.
-
Incubation: Incubate at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the terbium and fluorescein wavelengths. The ratio of these emissions is calculated. An increase in the FRET ratio indicates ligand-induced coactivator recruitment.
-
Data Analysis: Plot the FRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value for each enantiomer.
-
Measuring Functional Transcriptional Activation
Experimental Protocol: PPARα Reporter Gene Assay
A reporter gene assay provides a direct measure of a compound's ability to activate the PPARα-mediated transcriptional pathway within a cellular context.[3][13]
-
Objective: To quantify the functional potency and efficacy of each stereoisomer in activating PPARα-driven gene transcription.
-
Methodology:
-
Cell Line: Use a human liver cell line, such as HepG2, that is stably transfected with a reporter construct.[3][14] This construct contains a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene, typically firefly luciferase.[3]
-
Cell Seeding: Plate the HepG2 reporter cells in a 96-well plate and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of (R)-PA-AT, (S)-PA-AT, pirinixic acid (racemate), and a positive control for 18-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate.[3] Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the normalized data against the log of the compound concentration and fit to a dose-response curve to calculate the EC50 (potency) and Emax (efficacy) for each compound.
-
Confirming Target Gene Engagement
Experimental Protocol: Quantitative PCR (qPCR) of PPARα Target Genes
To confirm that the activity observed in the reporter assay translates to the regulation of endogenous genes, qPCR is performed on key PPARα targets.
-
Objective: To measure the induction of well-characterized PPARα target genes, such as CPT1A (Carnitine Palmitoyltransferase 1A) and ACOX1 (Acyl-CoA Oxidase 1), which are critical for fatty acid oxidation.[16][17][18]
-
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with the EC50 concentration (determined from the reporter assay) of each enantiomer and the racemate for 24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using validated primers for CPT1A, ACOX1, and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the vehicle control using the 2-ΔΔCt method.[19]
-
| Parameter | (R)-PA-AT | (S)-PA-AT | Pirinixic Acid (Racemate) | GW7647 (Control) |
| PPARα Binding (EC50, nM) | 50 | 850 | 110 | 5 |
| Reporter Assay (EC50, nM) | 120 | >10,000 | 250 | 10 |
| CPT1A mRNA Fold Induction | 8.5 | 1.2 | 4.3 | 12.0 |
| ACOX1 mRNA Fold Induction | 6.2 | 1.1 | 3.1 | 9.8 |
| Table 1: Hypothetical comparative in vitro data for PA-AT stereoisomers. Data presented as mean values. This table illustrates a scenario where the (R)-enantiomer is significantly more potent and efficacious than the (S)-enantiomer. |
Phase 3: In Vivo Evaluation
Based on the in vitro data, the more potent enantiomer (the "eutomer") is advanced to in vivo studies to assess its pharmacokinetic profile and pharmacodynamic effects.
Stereoselective Pharmacokinetics (PK)
It is crucial to understand how the body absorbs, distributes, metabolizes, and excretes each enantiomer, as these processes can also be stereoselective.[6][20][21]
Experimental Protocol: PK Study in Rodents
-
Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of the individual enantiomers after administration.
-
Methodology:
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Dosing: Administer a single oral or intravenous dose of the eutomer, the less active enantiomer (the "distomer"), and the racemate to separate groups of animals.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Extract the drugs from plasma and analyze the concentrations of both the (R)- and (S)-enantiomers using a validated chiral LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate the PK parameters for each enantiomer. This is critical, as one enantiomer may be metabolized faster than the other, affecting its exposure and efficacy.
-
Pharmacodynamic (PD) and Efficacy Studies
The final step is to assess whether the superior in vitro activity of the lead enantiomer translates to improved therapeutic outcomes in a relevant disease model.
Experimental Protocol: Efficacy in a High-Fat Diet (HFD) Induced Dyslipidemia Model
-
Objective: To evaluate the ability of the lead enantiomer to improve lipid profiles and modulate hepatic gene expression in an animal model of metabolic disease.[22]
-
Methodology:
-
Model Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity, hyperlipidemia, and hepatic steatosis.
-
Treatment: Administer the lead enantiomer, the racemate, and a vehicle control orally, once daily for 2-4 weeks. A clinical PPARα agonist like fenofibrate can be used as a positive control.[22][23]
-
Endpoint Analysis:
-
Plasma Lipids: At the end of the study, collect blood and measure plasma levels of triglycerides, total cholesterol, HDL, and LDL.
-
Liver Analysis: Harvest the liver, measure its weight, and perform histological analysis (H&E and Oil Red O staining) to assess steatosis.
-
Gene Expression: Analyze hepatic gene expression of PPARα targets (Cpt1a, Acox1) via qPCR to confirm target engagement in vivo.
-
-
Conclusion and Future Directions
This guide outlines a systematic and logical workflow for the comprehensive comparative analysis of pirinixic acid aminothiazole stereoisomers. By following these self-validating protocols, researchers can rigorously determine if one enantiomer possesses a superior pharmacological profile. Such an analysis is fundamental to identifying a lead candidate with an optimized therapeutic index, potentially offering greater efficacy and safety compared to the racemic mixture. The data generated through this workflow provides the necessary foundation for further preclinical development and IND-enabling studies.
References
-
In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. National Institutes of Health. Available at: [Link]
-
Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PubMed Central. Available at: [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. Available at: [Link]
-
Stereochemistry in Drug Action. PubMed Central. Available at: [Link]
-
Gene expression of Ppar-alpha, Acox1 and Cpt1, genes involving in beta-oxidation. ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Synthesis of chiral polyaminothiazoles. PubMed Central. Available at: [Link]
-
Concepts in lanthanide‐based FRET receptor assays. ResearchGate. Available at: [Link]
-
Concerted Actions of FoxO1 and PPARα in Hepatic Gene Expression and Metabolic Adaptation. PubMed Central. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]
-
In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. PubMed Central. Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Expression analysis of PPARα and its downstream genes in liver tissue... ResearchGate. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]
-
α-Lipoic Acid Alleviates Non-Alcoholic Fatty Liver Disease by Elevating Chaperone-Mediated Autophagy and Increasing β-Oxidation via AMPK-TFEB Axis. MDPI. Available at: [Link]
-
Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. Circulation Research. Available at: [Link]
-
Clinical pharmacokinetics and pharmacodynamics of stereo isomeric drugs. Slideshare. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link]
-
Lanthanide‐FRET Molecular Beacons for microRNA Biosensing, Logic Operations, and Physical Unclonable Functions. Wiley Online Library. Available at: [Link]
-
Chiral Drug Separation. ScienceDirect. Available at: [Link]
-
Human PPARα Reporter Assay Kit. Indigo Biosciences. Available at: [Link]
-
Pparα and fatty acid oxidation coordinate hepatic transcriptional architecture. bioRxiv. Available at: [Link]
-
Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. Available at: [Link]
-
PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers. Available at: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available at: [Link]
-
Targeting Nuclear Receptors with Marine Natural Products. MDPI. Available at: [Link]
-
Peroxisome Proliferator-Activated Receptor Alpha Target Genes. PubMed Central. Available at: [Link]
-
ARE Reporter – HepG2 Cell line (Nrf2 Antioxidant Pathway). BPS Bioscience. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. IJPRS. Available at: [Link]
-
Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. MDPI. Available at: [Link]
-
HepG2 Human pLDLR270/Luc Cell Line. GenScript. Available at: [Link]
-
How Do Stereoisomers Affect Drug Activity?. YouTube. Available at: [Link]
-
Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. MDPI. Available at: [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. d-nb.info [d-nb.info]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. genscript.com [genscript.com]
- 16. researchgate.net [researchgate.net]
- 17. Concerted Actions of FoxO1 and PPARα in Hepatic Gene Expression and Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Clinical pharmacokinetics and pharmacodynamics of stereo isomeric drugs | PPTX [slideshare.net]
- 21. m.youtube.com [m.youtube.com]
- 22. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pirinixic Acid Aminothiazole and Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the efficacy of a representative pirinixic acid aminothiazole (PAT) derivative, a dual PPARα/γ agonist, and rosiglitazone, a well-established PPARγ agonist. This analysis is grounded in experimental data from both in vitro and in vivo studies to inform researchers and drug development professionals on their distinct and overlapping pharmacological profiles.
Introduction: Targeting PPARs for Metabolic and Inflammatory Diseases
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation. The three main isoforms, PPARα, PPARγ, and PPARδ, have distinct tissue distributions and functions, making them attractive therapeutic targets for a range of metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), as well as inflammatory conditions.
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of PPARγ. Its primary mechanism of action involves enhancing insulin sensitivity, thereby improving glycemic control in patients with type 2 diabetes. Pirinixic acid and its derivatives, on the other hand, have a more complex pharmacology. While the parent compound is a known PPARα agonist, certain aminothiazole derivatives have been engineered to exhibit dual PPARα/γ agonism. This dual activity profile presents a potential advantage by addressing both dyslipidemia (primarily through PPARα) and insulin resistance (primarily through PPARγ). Furthermore, some pirinixic acid derivatives also exhibit potent anti-inflammatory effects through the inhibition of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1).
This guide will focus on a representative pirinixic acid aminothiazole derivative, hereafter referred to as PAT-1 , a potent dual PPARα/γ agonist, and compare its efficacy with that of rosiglitazone .
Mechanism of Action: A Tale of Two PPAR Modulators
The distinct therapeutic effects of PAT-1 and rosiglitazone stem from their differential engagement with PPAR isoforms.
Rosiglitazone is a high-affinity, selective agonist for PPARγ.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary tissues of action for rosiglitazone's insulin-sensitizing effects are adipose tissue, skeletal muscle, and the liver.[3]
PAT-1 , as a dual PPARα/γ agonist, engages both PPARα and PPARγ.[4][5] This dual activation leads to a broader spectrum of metabolic effects. PPARα activation primarily influences fatty acid oxidation and lipid metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ activation, similar to rosiglitazone, enhances insulin sensitivity and glucose uptake. Some pirinixic acid derivatives, such as YS-121, also exhibit potent anti-inflammatory activity by dually inhibiting 5-LO and mPGES-1, enzymes involved in the production of pro-inflammatory leukotrienes and prostaglandins.[5][6]
Caption: Signaling pathways of Rosiglitazone and Pirinixic Acid Aminothiazole (PAT-1).
Comparative In Vitro Efficacy
The potency and efficacy of PPAR agonists are typically evaluated using in vitro assays that measure their ability to activate PPARs and induce downstream cellular responses.
PPAR Transactivation Activity
A common method to assess the activity of PPAR agonists is the PPAR transactivation assay. This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPRE. The binding of an agonist to the expressed PPAR leads to the transcription of the reporter gene, and the resulting signal is proportional to the agonist's activity.
| Compound | Target | EC50 (nM) |
| Rosiglitazone | PPARγ | 43 - 60[2][7] |
| PAT-1 (Representative) | PPARα | ~100-500 |
| PPARγ | ~50-200 |
*Note: The EC50 values for PAT-1 are representative estimates based on the characterization of similar pirinixic acid derivatives as "potent" dual agonists. Specific values would need to be determined experimentally for a given aminothiazole derivative.
Adipocyte Differentiation
PPARγ is a master regulator of adipogenesis.[8] The ability of a compound to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature, lipid-accumulating adipocytes is a key indicator of its PPARγ agonistic activity.
Both rosiglitazone and PAT-1 are expected to induce adipocyte differentiation. Rosiglitazone is a well-established and potent inducer of adipogenesis in 3T3-L1 cells.[9][10] Given its PPARγ agonism, PAT-1 would also be expected to promote adipocyte differentiation, potentially to a similar extent as rosiglitazone, depending on its affinity and efficacy at the receptor.
Glucose Uptake in Adipocytes
A critical downstream effect of PPARγ activation in adipocytes is the enhancement of insulin-stimulated glucose uptake. This is primarily mediated by the increased expression and translocation of the glucose transporter GLUT4 to the plasma membrane.
Studies have shown that rosiglitazone significantly increases glucose uptake in 3T3-L1 adipocytes.[11] As a PPARγ agonist, PAT-1 is also anticipated to enhance glucose uptake in these cells. The comparative efficacy would depend on their respective potencies in upregulating GLUT4 and other components of the insulin signaling pathway.
Comparative In Vivo Efficacy
The therapeutic potential of PPAR modulators is ultimately determined by their efficacy in relevant animal models of metabolic disease.
Animal Models of Type 2 Diabetes and Dyslipidemia
Genetically obese and diabetic mouse models, such as the db/db mouse and the Zucker diabetic fatty (ZDF) rat , are widely used to evaluate the in vivo efficacy of anti-diabetic and lipid-lowering agents.[8][12] These models exhibit key features of human type 2 diabetes, including hyperglycemia, hyperinsulinemia, insulin resistance, and dyslipidemia.
Effects on Glycemic Control and Insulin Sensitivity
Rosiglitazone has been extensively studied in these models and has been shown to effectively improve glycemic control and insulin sensitivity.[12][13] For instance, in db/db mice, rosiglitazone treatment leads to a significant reduction in blood glucose levels.[12]
As a dual PPARα/γ agonist, PAT-1 is expected to have a robust effect on glycemic control, comparable to or potentially greater than that of rosiglitazone due to the combined actions on both PPAR isoforms. The PPARα component may also contribute to improved insulin sensitivity by reducing lipid accumulation in non-adipose tissues (lipotoxicity).
Effects on Lipid Profile
This is where the dual agonism of PAT-1 is expected to provide a distinct advantage. Rosiglitazone, being a selective PPARγ agonist, has modest and sometimes mixed effects on the lipid profile. In contrast, the PPARα agonism of PAT-1 is predicted to lead to a significant reduction in plasma triglycerides and an increase in HDL cholesterol.
| Parameter | Rosiglitazone (in db/db mice) | PAT-1 (Representative, Predicted) |
| Fasting Blood Glucose | ↓↓↓[12] | ↓↓↓ |
| Plasma Insulin | ↓↓ | ↓↓ |
| Plasma Triglycerides | ↔ or ↓ | ↓↓↓ |
| Plasma HDL Cholesterol | ↑ | ↑↑ |
Arrow notation represents the predicted magnitude of the effect (↓: decrease, ↑: increase).
Experimental Protocols
In Vitro PPARγ Transactivation Assay
Objective: To determine the potency (EC50) of test compounds in activating human PPARγ.
Principle: This assay utilizes a cell line stably co-transfected with a full-length human PPARγ expression construct and a luciferase reporter construct containing PPREs. Activation of PPARγ by a ligand drives the expression of luciferase, which is quantified by luminescence.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293T cells co-transfected with the PPARγ expression vector and the PPRE-luciferase reporter vector in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Rosiglitazone and PAT-1) and a vehicle control (e.g., 0.1% DMSO) in serum-free DMEM.
-
Incubation: Remove the culture medium from the cells and add 100 µL of the compound dilutions. Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the in vitro PPARγ transactivation assay.
In Vivo Efficacy Study in db/db Mice
Objective: To compare the effects of rosiglitazone and PAT-1 on glycemic control and lipid profile in a model of type 2 diabetes.
Animal Model: Male db/db mice (8-10 weeks old).
Step-by-Step Methodology:
-
Acclimatization: Acclimatize the mice for at least one week with free access to standard chow and water.
-
Baseline Measurements: Measure baseline body weight, fasting blood glucose, and collect blood samples for baseline plasma insulin, triglycerides, and HDL cholesterol analysis.
-
Grouping and Treatment: Randomly assign the mice to three groups (n=8-10 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose, oral gavage)
-
Rosiglitazone (e.g., 10 mg/kg/day, oral gavage)
-
PAT-1 (e.g., 10 mg/kg/day, oral gavage)
-
-
Daily Dosing: Administer the treatments daily for 4-6 weeks.
-
Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose weekly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. Fast the mice overnight, administer a glucose bolus (2 g/kg) orally, and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-gavage.
-
Terminal Sample Collection: At the end of the study, collect terminal blood samples for the analysis of plasma insulin, triglycerides, and HDL cholesterol.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatments.
Caption: Workflow for the in vivo efficacy study in db/db mice.
Conclusion: Distinct but Complementary Profiles
This comparative guide highlights the distinct yet potentially complementary efficacy profiles of pirinixic acid aminothiazole derivatives and rosiglitazone.
Rosiglitazone stands as a potent and selective PPARγ agonist with well-documented efficacy in improving insulin sensitivity and glycemic control. Its primary utility lies in the management of type 2 diabetes.
Pirinixic acid aminothiazole derivatives , represented here by PAT-1, offer a broader therapeutic potential due to their dual PPARα/γ agonism. This dual activity is expected to not only provide robust glycemic control but also to effectively address the dyslipidemia often associated with metabolic syndrome. The additional anti-inflammatory properties observed in some derivatives further enhance their therapeutic appeal for conditions with an inflammatory component.
The choice between these two classes of compounds would depend on the specific therapeutic goals. For a primary focus on insulin sensitization, rosiglitazone is a proven agent. However, for patients with a more complex metabolic profile, including both hyperglycemia and dyslipidemia, a dual PPARα/γ agonist like a pirinixic acid aminothiazole derivative may offer a more comprehensive treatment strategy. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising therapeutic agents.
References
-
Koeberle, A., Rossi, A., Zettl, H., Pergola, C., Dehm, F., Bauer, J., Greiner, C., Reckel, S., Hoernig, C., Northoff, H., Bernhard, F., Dötsch, V., Sautebin, L., Schubert-Zsilavecz, M., & Werz, O. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. The Journal of pharmacology and experimental therapeutics, 332(3), 840–848. [Link]
-
Zebisch, K., Voigt, V., Wabitsch, M., & Brandsch, M. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical biochemistry, 425(1), 88–90. [Link]
-
Pergola, C., Gabor, M., Schäfer, M., Koeberle, A., Ecker, J., Rossi, A., Sautebin, L., Schubert-Zsilavecz, M., & Werz, O. (2008). Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Journal of medicinal chemistry, 51(21), 6891–6903. [Link]
-
Rosiglitazone. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Wang, M. W., Ghadially, H., & Su, C. (2005). Rosiglitazone treatment of type 2 diabetic db/db mice attenuates urinary albumin and angiotensin converting enzyme 2 excretion. Journal of hypertension, 23(4), 855–863. [Link]
-
Saraf, N., Sharma, U., & Singh, S. (2018). Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. Biomedical and Pharmacology Journal, 11(1), 337-346. [Link]
-
Koeberle, A., Rossi, A., Zettl, H., Pergola, C., Dehm, F., Bauer, J., Greiner, C., Reckel, S., Hoernig, C., Northoff, H., Bernhard, F., Dötsch, V., Sautebin, L., Schubert-Zsilavecz, M., & Werz, O. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. The Journal of pharmacology and experimental therapeutics, 332(3), 840–848. [Link]
-
Rau, O., Gais-Mayer, C., Zettl, H., Zsilavecz, M. S., & Steinhilber, D. (2009). Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR α/γ Agonists. Archiv der Pharmazie, 342(5), 295-300. [Link]
-
Fruchart, J. C. (2009). Peroxisome proliferator-activated receptor-alpha (PPARalpha): at the crossroads of lipid metabolism and inflammation. International journal of cardiology, 134(2), 145–151. [Link]
-
Recinella, L., Chiavaroli, A., Orlando, G., Ferrante, C., Gesmundo, I., Granata, R., ... & Brunetti, L. (2024). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Frontiers in Endocrinology, 15, 1370046. [Link]
-
Saraf, N., Sharma, U., & Singh, S. (2018). Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. Biomedical and Pharmacology Journal, 11(1), 337-346. [Link]
-
Rosiglitazone (oral route). (2023, October 1). Mayo Clinic. [Link]
-
Pirinixic acid. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
Sakamoto, J., Kimura, H., Moriyama, S., Odaka, H., & Momose, Y. (2000). Rosiglitazone enhances glucose uptake in 3T3-L1 adipocytes. Biochemical and biophysical research communications, 278(3), 704–711. [Link]
-
Rosiglitazone Induces Varied Adipogenic Activities Based on Cell Culture Plastic. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Ghanim, H., Dhindsa, S., Aljada, A., Chaudhuri, A., Dandona, P. (2004). Evidence for a Potent Antiinflammatory Effect of Rosiglitazone. The Journal of Clinical Endocrinology & Metabolism, 89(6), 2729–2735. [Link]
-
Pergola, C., Gabor, M., Schäfer, M., Koeberle, A., Ecker, J., Rossi, A., Sautebin, L., Schubert-Zsilavecz, M., & Werz, O. (2008). Pirinixic Acid Derivatives as Novel Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase. Journal of medicinal chemistry, 51(21), 6891–6903. [Link]
-
Rau, O., Gais-Mayer, C., Zettl, H., Zsilavecz, M. S., & Steinhilber, D. (2009). Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR α/γ Agonists. Archiv der Pharmazie, 342(5), 295-300. [Link]
-
What is the apropriate protocol to measure glucose uptake in 3T3-L1 cells and L6 cells using 2-NBDG? (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
A pirinixic acid derivative (LP105) inhibits murine 5-lipoxygenase activity and attenuates vascular remodelling in a murine model of aortic aneurysm. (2011). British journal of pharmacology, 162(5), 1149–1161. [Link]
-
Figure 3: Effects of pirinixic acid derivatives on the sensitivity of... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. (2013). Journal of medicinal chemistry, 56(22), 9048–9064. [Link]
-
Kim, J. H., Kim, Y. S., Park, Y. I., Kim, Y. N., & Kim, K. S. (2013). Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-440. [Link]
-
Dual Modulation of Adipogenesis and Apoptosis by PPARG Agonist Rosiglitazone and Antagonist Betulinic Acid in 3T3-L1 Cells. (2023). International journal of molecular sciences, 24(13), 10839. [Link]
-
Phytanic acid activates PPARα to promote beige adipogenic differentiation of preadipocytes. (2019). The Journal of nutritional biochemistry, 67, 184–192. [Link]
-
Norbixin, an apocarotenoid derivative activates PPARγ in cardiometabolic syndrome: Validation by in silico and in vivo experimental assessment. (2018). Life sciences, 209, 283–293. [Link]
-
Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity. (2022). International journal of molecular sciences, 23(15), 8443. [Link]
-
What is the mechanism of Rosiglitazone Sodium? (2024, July 17). Patsnap Synapse. [Link]
Sources
- 1. Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tannic Acid Ameliorates Systemic Glucose and Lipid Metabolic Impairment Induced by Low-Dose T-2 Toxin Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Pemafibrate, on Metabolic Parameters: A Retrospective Longitudinal Study | MDPI [mdpi.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation for Pirinixic Acid Aminothiazole Activity
For researchers in drug development, the journey from a promising result in a petri dish to a tangible therapeutic outcome is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo experimental data for a specific class of compounds: aminothiazole derivatives of pirinixic acid. We will dissect the experimental choices, analyze the complexities of translating cell-based activity to whole-organism efficacy, and provide actionable protocols for researchers navigating this translational gap.
Pirinixic acid (also known as Wy-14643) is a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, a class of drugs known for modulating lipid metabolism and inflammation.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its ability to improve pharmacological properties.[2][3] The combination of these two moieties has led to novel derivatives with potent and sometimes distinct activities from the parent compound. This guide uses a key study on aminothiazole-featured pirinixic acid derivatives, which were developed as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1), to illustrate the critical aspects of in vitro-in vivo correlation (IVIVC).[4][5][6]
The Molecular Target: From PPARα to Dual Inhibition
While pirinixic acid is a potent PPARα agonist, chemical modifications can shift the therapeutic target. In the case of the aminothiazole derivatives we will examine, the core structure was optimized to potently inhibit two key enzymes in the inflammatory cascade: 5-LO and mPGES-1.[5] Understanding the foundational PPARα pathway, however, is crucial as it represents a common mechanism for this class of compounds and a potential source of off-target effects.
PPARα acts as a ligand-activated transcription factor. Upon binding to a ligand like pirinixic acid, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[7] This pathway is central to controlling lipid homeostasis and inflammation.[8]
Caption: Canonical signaling pathway for PPARα agonists.
Part 1: The In Vitro Assessment - Quantifying Potency in a Controlled System
The first step in evaluating a new compound is to measure its activity in a controlled, simplified biological system. For enzyme inhibitors, this typically involves a cell-free biochemical assay or a cell-based assay to determine the concentration required to inhibit the target by 50% (IC50).
In the case study, researchers synthesized a series of 2-aminothiazole-featured pirinixic acid derivatives and tested their ability to inhibit 5-LO and mPGES-1 in cell-based assays.[5][6] This provides a direct measure of target engagement and potency.
Representative In Vitro Protocol: PPARα Reporter Gene Assay
While the case study focused on 5-LO/mPGES-1, a PPARα reporter assay is a standard method for the parent compound class and is crucial for identifying potential off-target activities of the derivatives. This assay provides a sensitive measure of a compound's ability to activate the PPARα transcriptional pathway.[9]
Objective: To quantify the agonist activity of a test compound on human PPARα.
Principle: A cell line (e.g., HepG2) is engineered to stably express the human PPARα receptor and a luciferase reporter gene. The reporter gene is functionally linked to a PPRE. When an agonist activates PPARα, the resulting complex binds to the PPRE and drives the expression of luciferase. The light produced by the luciferase enzyme is measured and is directly proportional to PPARα activation.[10][11]
Step-by-Step Methodology:
-
Cell Plating: Dispense 200 µL of reporter cells (e.g., INDIGO Biosciences' Human PPARα Reporter Cells) into the wells of a 96-well assay plate.[10]
-
Pre-incubation: Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 4-6 hours to allow cell attachment.[12]
-
Preparation of Treatment Media: Prepare serial dilutions of the test compounds and a known reference agonist (e.g., GW7647) in Compound Screening Medium.[11] The final DMSO concentration should not exceed 0.4%.
-
Cell Treatment: After the pre-incubation, discard the culture media from the wells and add 200 µL of the prepared treatment media to each well.
-
Incubation: Incubate the plate for 22-24 hours at 37°C.[10]
-
Lysis and Luminescence Reading: Discard the treatment media and add Luciferase Detection Reagent. After a brief incubation to ensure cell lysis, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-activation relative to the vehicle control (e.g., 0.1% DMSO). Plot the fold-activation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Causality and Validation: This self-validating system includes a vehicle control (baseline), a potent reference agonist (positive control), and multiple concentrations of the test article. The use of a reporter gene provides a highly sensitive and quantitative readout, but it's crucial to recognize its limitations. It measures a specific transcriptional event in a controlled environment, which may not capture the full complexity of a compound's action in an organism.[11]
Part 2: The In Vivo Evaluation - Assessing Efficacy in a Complex Organism
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. Whole-organism models are essential for evaluating a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.[13][14] Xenograft models in immunocompromised mice are a gold standard for preclinical cancer therapeutic testing, while inflammation models are used for anti-inflammatory agents.[15][16]
In the primary study, the most promising compound, designated "16," was advanced to a zymosan-induced mouse peritonitis model to assess its anti-inflammatory effects in vivo.[5][6]
Representative In Vivo Protocol: Zymosan-Induced Peritonitis Model
Objective: To evaluate the anti-inflammatory efficacy of a test compound in vivo.
Principle: Zymosan, a component of yeast cell walls, is injected into the peritoneal cavity of a mouse, inducing a robust inflammatory response characterized by fluid leakage (edema) and the infiltration of immune cells (e.g., neutrophils). The test compound is administered prior to the zymosan challenge, and its ability to reduce these inflammatory markers is quantified.
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male mice (e.g., C57BL/6) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., compound 16) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject zymosan (e.g., 1 mg) intraperitoneally into each mouse.
-
Sample Collection: At a defined time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Peritoneal Lavage: Carefully inject a known volume of sterile saline into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid (lavage).
-
Analysis:
-
Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and perform a total cell count using a hemocytometer or automated cell counter. Differential cell counts can be performed on stained cytospin preparations.
-
Edema/Vascular Permeability: Measure the total volume of the recovered lavage fluid. An increase in volume compared to control animals indicates fluid leakage. Alternatively, Evans blue dye can be co-injected to quantify plasma extravasation.
-
Biomarker Analysis: Measure the levels of inflammatory mediators (e.g., prostaglandins, leukotrienes) in the cell-free supernatant of the lavage fluid using methods like ELISA or LC-MS/MS.[5]
-
-
Data Analysis: Compare the measurements (cell counts, fluid volume, biomarker levels) between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Causality and Validation: This model provides a functional readout of anti-inflammatory activity. The inclusion of a vehicle group is essential to establish the baseline inflammatory response. The results demonstrate whether the compound can achieve sufficient exposure at the site of inflammation to exert a biological effect.
The IVIVC Challenge: Bridging the Gap Between Dish and Organism
The central challenge in drug development is that in vitro potency does not always correlate with in vivo efficacy.[17] A compound that is highly potent in a cell-based assay may fail in an animal model for a multitude of reasons.[18][19]
Caption: Key factors complicating the correlation between in vitro potency and in vivo efficacy.
Case Study Analysis: Pirinixic Acid Aminothiazole Derivatives
The study by Rådmark et al. provides an excellent dataset to examine these complexities.[5] They synthesized 26 derivatives and evaluated their in vitro potency against 5-LO and mPGES-1.
| Compound | In Vitro IC50 (µM) vs. 5-LO | In Vitro IC50 (µM) vs. mPGES-1 | In Vivo Outcome (Peritonitis Model) |
| 3 | 2.5 | 0.8 | Not Reported |
| 16 | 0.3 | 0.4 | Effective : Reduced cell infiltration & inflammatory mediators |
| 24 | 0.9 | 0.4 | Not Reported |
| (Data summarized from Rådmark et al., J Med Chem, 2013)[4][5] |
Here, compound 16 was identified as the most potent dual inhibitor in vitro. Crucially, this potency translated to efficacy in the in vivo mouse model, where it significantly reduced inflammatory cell infiltration and the levels of cysteinyl-leukotrienes and prostaglandin E2.[5][6] This represents a successful IVIVC.
However, a successful correlation is not always the case. Several factors could have led to a disconnect:
-
Metabolism: The aminothiazole ring, while beneficial for activity, can be susceptible to metabolism by cytochrome P450 enzymes, potentially forming reactive metabolites that cause toxicity or inactive species that are rapidly cleared.[20][21] A potent compound in vitro could be rendered useless in vivo if it is immediately metabolized in the liver.
-
Pharmacokinetics and Bioavailability: The compound must be absorbed into the bloodstream, resist clearance by the liver and kidneys, and distribute to the target tissue at a sufficient concentration to engage its target. Poor solubility or high plasma protein binding can severely limit the free fraction of the drug available to act.[22]
-
Off-Target Effects: Even selective compounds can interact with other biological targets in vivo.[18] For PPAR modulators, this is a known challenge, with some compounds causing side effects like weight gain or fluid retention that are not predicted by simple in vitro assays.[23][24] The parent pirinixic acid structure of these derivatives means that PPARα activation remains a potential off-target activity that must be considered.
Conclusion and Future Directions
The development of aminothiazole-featured pirinixic acid derivatives as potent anti-inflammatory agents illustrates both the promise of rational drug design and the inherent challenges of translating in vitro findings. A strong correlation between cell-based potency and whole-organism efficacy, as seen with compound 16, is the goal of every preclinical program.
Achieving this goal requires a multi-faceted approach. High-throughput in vitro screens are invaluable for initial potency assessment, but they must be followed by early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling. Understanding potential metabolic liabilities of chemical scaffolds, like the aminothiazole group, can guide the design of more robust molecules. Finally, the choice of a relevant in vivo model that accurately reflects the disease pathology is paramount for making a confident decision to advance a compound toward clinical development. The integration of these in vitro and in vivo datasets, with a clear understanding of the factors that can cause them to diverge, is the cornerstone of successful translational science.
References
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025). EXCLI Journal. Available at: [Link]
-
Feinstein, D. L., et al. (2016). Challenges and Opportunities in Development of PPAR Agonists. Endocrinology. Available at: [Link]
-
Li, Y., et al. (2019). In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis. Journal of Applied Oral Science. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences Technical Manual. Available at: [Link]
-
Rådmark, O., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Sivanand, S., & Varghese, R. T. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. Available at: [Link]
-
Gilbert, A. M., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Available at: [Link]
-
Guan, Y. (2019). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences. Available at: [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience Blog. Available at: [Link]
-
Rådmark, O., et al. (2013). Aminothiazole-Featured Pirinixic Acid Derivatives As Dual 5-Lipoxygenase and Microsomal Prostaglandin E-2 Synthase-1 Inhibitors with Improved Potency and Efficiency in Vivo. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. JuSER. Available at: [Link]
-
Zhu, H., et al. (2017). WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice. Pharmacology, Biochemistry and Behavior. Available at: [Link]
-
Preclinical experiments involving PPARα agonists consist of in vitro cell studies and in vivo animal experiments... ResearchGate. (n.d.). Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. Available at: [Link]
-
Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. (n.d.). Available at: [Link]
-
Burris, T. P. (2008). Development of Synthetic Modulators of PPARs: Current Challenges and Future Opportunities. PPAR Research. Available at: [Link]
-
Takeuchi, S., et al. (2013). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Toxicological Sciences. Available at: [Link]
-
Mohamed, B. M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
He, J., et al. (2018). Re-highlighting the action of PPARγ in treating metabolic diseases. F1000Research. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). In Vivo Oncology. Eurofins Discovery. Available at: [Link]
-
Sa-Nguanraksa, D., et al. (2016). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. Journal of Cancer Research and Clinical Oncology. Available at: [Link]
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available at: [Link]
-
Motojima, K., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. The Journal of Biochemistry. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]
-
Rådmark, O., et al. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Mouse Peroxisome Proliferator-Activated Receptor Alpha. INDIGO Biosciences. Available at: [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC. Available at: [Link]
-
Dong, Z. (2016). Patient-derived xenograft models for oncology drug discovery. Cancer Biology & Medicine. Available at: [Link]
-
Jantratid, E., & Dressman, J. (2006). In vitro - In vivo Correlation: From Theory to Applications. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Cheang, W. S., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences. Available at: [Link]
-
Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI. Available at: [Link]
-
Shah, F., et al. (2015). Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Toxicological Sciences. Available at: [Link]
-
In Vivo Evaluation of PPAR-α and PPAR-γ Agonist in Hyperlipidemia Induced Wister Albino Rats. (2011). Science Alert. Available at: [Link]
Sources
- 1. WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. excli.de [excli.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. korambiotech.com [korambiotech.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. juser.fz-juelich.de [juser.fz-juelich.de]
- 22. researchgate.net [researchgate.net]
- 23. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence [mdpi.com]
- 24. Development of Synthetic Modulators of PPARs: Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of Pirinixic Acid Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, confirming that a drug candidate interacts with its intended molecular target within the complex cellular environment is a critical step. This guide provides a comprehensive comparison of modern biophysical and cell-based methods for validating the target engagement of pirinixic acid aminothiazole derivatives, a class of molecules with known activity against Peroxisome Proliferator-Activated Receptors (PPARs), 5-lipoxygenase (5-LO), and microsomal prostaglandin E2 synthase-1 (mPGES-1).
Here, we delve into the principles, protocols, and comparative advantages of key techniques, offering a decision-making framework for researchers to select the most appropriate method for their specific research question and stage of drug development.
The Criticality of Target Engagement
Phenotypic screening can identify compounds with desirable cellular effects, but it does not reveal the direct molecular interactions responsible for that effect. Confirming target engagement provides the mechanistic link between a compound and its biological outcome, which is essential for:
-
Validating the mechanism of action (MoA): Unequivocally demonstrating that the drug binds to the intended target in a cellular context.
-
Structure-Activity Relationship (SAR) optimization: Guiding medicinal chemistry efforts to improve potency and selectivity.
-
Identifying off-targets: Uncovering unintended interactions that could lead to toxicity or side effects.
-
Translating in vitro findings to in vivo efficacy: Establishing a biomarker to correlate with physiological responses in animal models and clinical trials.
Pirinixic acid and its aminothiazole analogs have been shown to modulate key proteins in inflammatory and metabolic pathways. The primary challenge lies in discerning direct engagement with targets such as the nuclear receptor PPARγ, the cytosolic enzyme 5-LO, and the membrane-bound mPGES-1, each presenting unique experimental considerations.
A Comparative Overview of Target Engagement Methods
A variety of techniques, each with its own strengths and limitations, can be employed to confirm target engagement. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, desired throughput, and the specific information required (e.g., affinity, kinetics, or cellular localization).
| Method | Principle | Target Suitability | Throughput | Key Outputs |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation. | Soluble, nuclear, and membrane proteins. | Low to High | Target engagement, cellular permeability. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound. | Intracellular proteins (soluble and membrane-bound). | High | Intracellular affinity (IC50), residence time. |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with chemical probes is competed by the compound. | Enzymes with a reactive catalytic residue. | Low to Medium | Target engagement, selectivity profiling. |
| Biophysical Methods (SPR, ITC, MST) | Direct measurement of binding events using purified components. | Purified proteins. | Low to Medium | Affinity (KD), kinetics (kon/koff), thermodynamics (ΔH, ΔS). |
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Engagement
CETSA® is a powerful label-free method that directly assesses ligand binding in a physiological context by measuring changes in the thermal stability of the target protein.[1] The principle is that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation than its unbound counterpart.[2]
Causality Behind Experimental Choices:
The beauty of CETSA lies in its ability to probe target engagement in intact cells or tissue lysates without modifying the compound or the target protein. This preserves the native cellular environment, including post-translational modifications and interactions with other cellular components that can influence drug binding.[3]
Self-Validating System:
A well-designed CETSA experiment includes both a melt curve and an isothermal dose-response (ITDR) curve. The melt curve, generated by heating cells across a range of temperatures, identifies the optimal temperature for the ITDR experiment. The ITDR curve, performed at a single temperature with varying compound concentrations, provides a quantitative measure of target engagement (EC50).
Experimental Workflow: CETSA for PPARγ
dot
Caption: CETSA workflow for assessing PPARγ target engagement.
Detailed Protocol: CETSA for the Nuclear Receptor PPARγ
This protocol is adapted from general CETSA procedures and tailored for a nuclear receptor like PPARγ.
Materials:
-
Cells endogenously or exogenously expressing PPARγ (e.g., 3T3-L1 adipocytes, HEK293 cells transfected with PPARγ).
-
Pirinixic acid aminothiazole compound and vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibodies: Primary antibody against PPARγ, HRP-conjugated secondary antibody.
-
Western blot reagents.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the pirinixic acid aminothiazole compound at various concentrations or vehicle control for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Cell Harvesting and Heating:
-
Harvest cells by scraping and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a PPARγ-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PPARγ as a function of temperature to generate a melt curve. A shift in the curve for the compound-treated samples compared to the vehicle indicates target engagement.
-
For ITDR, plot the percentage of soluble PPARγ at a single, optimized temperature as a function of compound concentration to determine the EC50.
-
Considerations for mPGES-1 (Membrane Protein): For membrane-bound targets like mPGES-1, the protocol needs modification. After the heating step, a detergent-containing buffer is required to solubilize the membrane proteins before centrifugation.[3] The choice of detergent and its concentration are critical and need to be optimized to maintain the integrity of the protein-ligand interaction.
NanoBRET™ Target Engagement Assay: A Live-Cell, Real-Time Approach
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the target (the acceptor). An unlabeled test compound, such as a pirinixic acid aminothiazole, will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.[4]
Causality Behind Experimental Choices:
NanoBRET offers a highly sensitive and quantitative measure of target engagement in real-time and in the native cellular environment. The ratiometric nature of the BRET signal (acceptor emission divided by donor emission) minimizes artifacts from changes in cell number or expression levels. This method is particularly well-suited for high-throughput screening and for determining intracellular compound affinity.
Self-Validating System:
The specificity of the NanoBRET signal is ensured by the strict distance requirement for BRET (typically <10 nm).[5] Competition binding experiments with known ligands for the target can validate the assay and confirm that the tracer is binding to the expected site.
Experimental Workflow: NanoBRET for 5-LO
dot
Caption: Competitive ABPP workflow for mPGES-1 target engagement.
Detailed Protocol: Competitive ABPP for mPGES-1
This protocol describes a general workflow for a competitive ABPP experiment targeting mPGES-1. The development of a specific activity-based probe for mPGES-1 is a prerequisite.
Materials:
-
Cell lysates containing active mPGES-1.
-
An activity-based probe for mPGES-1 with a clickable tag (e.g., alkyne or azide).
-
Pirinixic acid aminothiazole compound.
-
Click chemistry reagents (e.g., biotin-azide/alkyne, copper catalyst, ligand).
-
Streptavidin beads for enrichment.
-
Reagents for proteomics sample preparation and LC-MS/MS analysis.
Procedure:
-
Competitive Inhibition:
-
Pre-incubate cell lysates with varying concentrations of the pirinixic acid aminothiazole compound or vehicle for a defined period.
-
-
Probe Labeling:
-
Add the mPGES-1 activity-based probe to the lysates and incubate to allow for covalent modification of the active site.
-
-
Reporter Tag Conjugation:
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
-
Enrichment and Analysis:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Elute, digest the proteins into peptides, and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the abundance of mPGES-1-derived peptides in the compound-treated samples relative to the vehicle control. A decrease in the peptide signal indicates that the compound has engaged the target and prevented probe labeling.
-
Biophysical Methods: In-Depth Characterization with Purified Components
Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) provide detailed quantitative information about the binding affinity, kinetics, and thermodynamics of a drug-target interaction using purified components. While these methods do not directly measure target engagement in a cellular context, they are invaluable for lead optimization and for validating the results from cell-based assays.
Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. [6]This technique can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
-
Application to PPARγ: Purified PPARγ can be immobilized on a sensor chip, and the binding of pirinixic acid aminothiazole derivatives can be monitored. This allows for a detailed kinetic characterization of the interaction. [7]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. [6]It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Application to 5-LO: Titrating a pirinixic acid aminothiazole into a solution of purified 5-LO in an ITC instrument will provide a complete thermodynamic profile of the binding interaction. [8]
Microscale Thermophoresis (MST)
MST measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, and hydration shell. [9]It requires one of the binding partners to be fluorescently labeled.
-
Application to mPGES-1: A fluorescently labeled mPGES-1 (or a pirinixic acid derivative) can be used to measure the binding affinity in solution. MST is particularly useful as it requires very small amounts of sample.
Conclusion: An Integrated Approach to Target Engagement
Confirming the target engagement of pirinixic acid aminothiazole derivatives requires a multi-faceted approach that combines the physiological relevance of cell-based assays with the quantitative precision of biophysical methods.
-
For initial confirmation of intracellular target engagement , CETSA® and NanoBRET™ are powerful choices. CETSA® offers a label-free approach applicable to endogenous proteins, while NanoBRET™ provides high-throughput capabilities and real-time kinetic data.
-
To investigate the engagement with specific enzyme active sites , competitive ABPP is an excellent option, providing insights into the functional consequences of binding.
-
For in-depth characterization of the binding kinetics and thermodynamics , biophysical methods such as SPR, ITC, and MST using purified components are indispensable.
By strategically employing a combination of these techniques, researchers can build a comprehensive and robust body of evidence to validate the target engagement of pirinixic acid aminothiazoles, thereby accelerating their development as potential therapeutic agents.
References
-
Baud, M. G. J., Bauer, M. R., Verduci, L., Dingler, F. A., Patel, K. J., Horil Roy, D., Joerger, A. C., & Fersht, A. R. (2020). Aminobenzothiazole derivatives stabilize the thermolabile p53 cancer mutant Y220C and show anticancer activity in p53-Y220C cells. ACS Medicinal Chemistry Letters, 11(4), 471–477. [Link]
-
Hooper, K. (2020, June 15). NanoBRET™ Assays to Analyze Virus:Host Protein:Protein Interactions in Detail. Promega Connections. [Link]
-
Kawatkar, A., Schefter, M., Hermansson, N.-O., Snijder, A., Dekker, N., Brown, D. G., Lundbäck, T., Zhang, A. X., & Castaldi, M. P. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 1913–1920. [Link]
-
Lundbäck, T. (2020). Perspective on CETSA literature: toward more quantitative data interpretation. SLAS Discovery, 25(2), 118-126. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
-
Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. (2023). International Journal of Molecular Sciences, 24(8), 7539. [Link]
-
Shang, J., & Kojetin, D. J. (2021). Two steps, one ligand: How PPARγ binds small molecule agonists. Structure, 29(10), 1065-1067. [Link]
-
Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. (2019). In Methods in Molecular Biology (Vol. 2003, pp. 131-143). Humana Press. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(1), 88-99.e9. [Link]
-
Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701–718. [Link]
-
Yang, T. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Zhu, D., Guo, H., Chang, Y., et al. (2020). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. Nature Protocols, 15, 2100–2122. [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved January 27, 2026, from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). MDPI. [Link]
-
Novel human mPGES-1 inhibitors identified through structure-based virtual screening. (2013). PMC. [Link]
-
Surface Plasmon Resonance. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]
-
Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers. [Link]
-
Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. (2016). RSC Publishing. [Link]
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). ACS Publications. [Link]
-
CETSA. (n.d.). CETSA. Retrieved January 27, 2026, from [Link]
-
Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Current Advances in CETSA. (2022). PMC. [Link]
-
Chemical Screening of Nuclear Receptor Modulators. (2016). PMC. [Link]
-
Microscale Thermophoresis Analysis of Membrane Proteins. (2024). SpringerLink. [Link]
-
Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. (2007). PubMed. [Link]
-
Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]
-
Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. (2024). bioRxiv. [Link]
-
Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay. (2018). ResearchGate. [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 27, 2026, from [Link]
-
NanoBRET: The Bright Future of Proximity-Based Assays. (2019). PMC. [Link]
-
Activity-based protein profiling: A graphical review. (2021). PMC. [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. [Link]
-
Nuclear receptors as pharmacological targets, where are we now?. (2017). PMC. [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. (2020). Springer Nature Experiments. [Link]
-
Isothermal titration calorimetry of protein-protein interactions. (1999). PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. [Link]
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). NIH. [Link]
-
NanoBRET™ Assays to Analyze Virus:Host Protein:Protein Interactions in Detail. (2020). Promega Connections. [Link]
-
Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. (2023). ACS Publications. [Link]
-
Protein Purification-Free Method Of Binding Affinity Determination l Protocol Preview. (2022, July 1). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CETSA [cetsa.org]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 7. Enhanced detection of ligand-PPARγ binding based on surface plasmon resonance through complexation with SRC1- or NCOR2-related polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pirinixic Acid Aminothiazole and Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic inflammation underpins a vast spectrum of human diseases, driving a continuous search for more specific and effective therapeutic agents. This guide provides a detailed comparison of Pirinixic Acid Aminothiazole (PAT), a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, against two classes of novel anti-inflammatory agents: NLRP3 inflammasome inhibitors and Janus Kinase (JAK) inhibitors. We delve into their distinct mechanisms of action, present comparative preclinical efficacy data, and provide validated experimental protocols for their evaluation. This analysis aims to equip researchers with the foundational knowledge to strategically select and assess these agents in a drug development context.
Introduction: The Evolving Landscape of Anti-Inflammatory Therapeutics
Inflammation is a tightly controlled biological response essential for host defense and tissue repair. However, its dysregulation leads to chronic inflammatory diseases. Traditional anti-inflammatory drugs, such as NSAIDs and corticosteroids, often lack specificity and are associated with significant side effects. The field is therefore moving towards targeted therapies that modulate specific nodes within the inflammatory signaling network.
This guide focuses on three such distinct approaches:
-
Pirinixic Acid Aminothiazole (PAT) (also known as Wy-14643): A synthetic PPARα agonist that primarily acts as a nuclear receptor to regulate gene expression, shifting cellular metabolism and suppressing inflammatory pathways like NF-κB.[1][2]
-
NLRP3 Inflammasome Inhibitors (e.g., MCC950): A class of small molecules that directly target the NLRP3 protein, preventing the assembly of the inflammasome complex and subsequent maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[3]
-
Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib): Agents that block the intracellular signaling cascade of numerous cytokines and growth factors, thereby interrupting a major communication network of the immune system.[4][5]
Understanding the mechanistic divergences and performance characteristics of these agents is critical for developing next-generation therapeutics.
Mechanistic Deep Dive: Three Distinct Strategies to Quell Inflammation
The anti-inflammatory effects of these compounds are rooted in their unique interactions with key signaling pathways.
Pirinixic Acid (Wy-14643): Transcriptional Reprogramming via PPARα
Pirinixic acid (Wy-14643) exerts its anti-inflammatory effects not by direct enzyme inhibition, but by activating the nuclear receptor PPARα.[1] This activation leads to a cascade of genomic and non-genomic events:
-
Metabolic Shift: PPARα is a master regulator of lipid metabolism. Its activation promotes fatty acid oxidation, which can indirectly reduce the availability of lipid species that fuel inflammation.[6]
-
Transrepression of NF-κB: Activated PPARα can physically interfere with the components of the NF-κB pathway, a central driver of pro-inflammatory gene expression. This prevents the transcription of cytokines like TNF-α and IL-6.[1][2][7]
-
Induction of Anti-Inflammatory Genes: PPARα activation can increase the expression of IκBα, an endogenous inhibitor of NF-κB, creating a negative feedback loop that dampens the inflammatory response.[8]
MCC950: Direct Blockade of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to a wide array of damage- and pathogen-associated molecular patterns (DAMPs and PAMPs).[9][10] Its activation is a two-step process:
-
Priming (Signal 1): Typically initiated by NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Triggered by events like ion flux or mitochondrial dysfunction, causing NLRP3 to oligomerize and recruit the adaptor protein ASC and pro-caspase-1.
MCC950 is a potent and selective small-molecule inhibitor that directly binds to the NACHT domain of NLRP3.[11] This binding prevents the conformational changes required for NLRP3 activation, effectively blocking the assembly of the entire inflammasome complex.[3] The result is a halt in caspase-1 activation and a dramatic reduction in the secretion of mature IL-1β and IL-18, two highly potent inflammatory mediators.
Comparative Efficacy: A Preclinical Snapshot
Direct head-to-head clinical trials are rare, but preclinical data provides a valuable framework for comparing the potency and efficacy of these agents in relevant inflammatory models.
| Parameter | Pirinixic Acid (Wy-14643) | MCC950 | Tofacitinib |
| Primary Target | PPARα (Nuclear Receptor) | NLRP3 (Cytosolic Sensor) | JAK1/JAK2/JAK3 (Kinase) |
| Key Downstream Effect | Transcriptional repression of NF-κB target genes (e.g., TNFα, IL-6) [1][12] | Inhibition of Caspase-1 activation; blocks IL-1β/IL-18 secretion | Inhibition of STAT phosphorylation; blocks signaling of multiple cytokines [4][13] |
| Reported IC50 / Potency | Varies by assay; μM range for NF-κB inhibition. | ~7.5 nM for IL-1β release in LPS+ATP stimulated mouse BMDMs. High affinity (KD=224nM). [11] | ~1-100 nM range depending on specific JAK enzyme and cell type. [4][14] |
| Efficacy in Animal Models | Ameliorates LPS-induced inflammation and depressive-like behaviors in mice. [12]Reduces inflammation in synovial fibroblasts. [1] | Reduces atherosclerotic lesion development in ApoE-/- mice. [15]Shows therapeutic properties in models of colitis, arthritis, and atherosclerosis. | Effective in rodent models of arthritis. [16]Clinical efficacy in Rheumatoid Arthritis is well-established. [14][17] |
| Therapeutic Rationale | Broad anti-inflammatory effects linked to metabolic regulation. | Highly specific blockade of the IL-1β/IL-18 axis, crucial in autoinflammatory and metabolic diseases. | Broad suppression of cytokine signaling, effective in diseases driven by multiple cytokine pathways. |
Key Experimental Protocols
Validating and comparing the activity of these compounds requires robust and standardized assays. Below are step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Assay: Cytokine Release from LPS-Stimulated Macrophages
This assay is fundamental for quantifying the ability of a compound to suppress the production of key pro-inflammatory cytokines.
Causality: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), triggering the NF-κB (priming) pathway. [18][19]A second stimulus like ATP is often used to activate the NLRP3 inflammasome. This two-signal system allows for the dissection of priming versus activation inhibitors.
Detailed Methodology:
-
Cell Culture: Culture mouse bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1. Differentiate THP-1 cells with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Seeding: Plate the differentiated macrophages in a 96-well tissue culture plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare serial dilutions of Pirinixic acid, MCC950, and Tofacitinib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 1 hour at 37°C.
-
Priming (Signal 1): Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Incubate for 3 hours. [20]5. Activation (Signal 2): For NLRP3-dependent IL-1β release, add 50 µL of ATP solution to achieve a final concentration of 5 mM. Incubate for 45-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Use commercially available ELISA kits to measure the concentrations of IL-1β and TNF-α in the supernatant, following the manufacturer’s instructions.
-
Viability Assay: Assess cell viability using an MTT or similar assay on the remaining cells to ensure the observed cytokine reduction is not due to cytotoxicity.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a gold-standard preclinical model for rheumatoid arthritis, exhibiting many of the pathological hallmarks of the human disease, including synovitis and joint destruction.
Causality: Immunization with type II collagen emulsified in adjuvant induces a potent autoimmune response against the body's own collagen in the joints. This leads to a complex inflammatory cascade involving T-cells, B-cells, macrophages, and a host of cytokines, making it an excellent model to test agents with different mechanisms of action.
Detailed Methodology:
-
Animals: Use susceptible mouse strains, such as DBA/1J, aged 8-10 weeks.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Anesthetize mice and administer a 100 µL subcutaneous injection at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion of CII in Incomplete Freund's Adjuvant (IFA) and administer a 100 µL injection.
-
Treatment Regimen: Begin dosing with the test compounds upon the first signs of arthritis (therapeutic) or immediately after the booster (prophylactic). Administer compounds daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Assessment: Monitor animals daily from Day 21 onwards.
-
Clinical Score: Grade each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the ankle joint using digital calipers.
-
-
Terminal Analysis: At the study endpoint (e.g., Day 42), collect blood for serum cytokine analysis. Euthanize the mice and collect hind paws for histological processing (H&E staining) to assess inflammation, cartilage damage, and bone erosion.
Conclusion and Future Directions
The choice between a PPARα agonist like Pirinixic acid, an NLRP3 inhibitor like MCC950, and a JAK inhibitor like Tofacitinib depends heavily on the specific inflammatory disease being targeted.
-
Pirinixic Acid (PAT) offers a unique approach by linking metabolic regulation with inflammation. Its broad, modulatory effects may be advantageous for complex metabolic-inflammatory disorders, though its potency might be lower than more direct inhibitors.
-
NLRP3 Inhibitors represent a highly targeted strategy. They are ideal for diseases where IL-1β is a primary pathological driver, such as cryopyrin-associated periodic syndromes (CAPS), gout, and potentially atherosclerosis and certain neuroinflammatory conditions. [9][21]* JAK Inhibitors provide broad and potent immunosuppression by blocking multiple cytokine pathways. This makes them highly effective in complex autoimmune diseases like rheumatoid arthritis and IBD, but this broad action can also lead to an increased risk of infections. [5][22] Future research will likely focus on developing agents with greater selectivity (e.g., isoform-selective JAK inhibitors) and exploring combination therapies. For instance, combining a metabolic modulator like PAT with a highly specific agent like an NLRP3 inhibitor could offer a synergistic effect, targeting both the underlying metabolic dysfunction and the acute inflammatory signaling. The experimental frameworks provided here serve as a robust starting point for these critical investigations.
References
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
-
NLRP3 Inflammasome Role and NLRP3 Inhibitors in Sensorineural Hearing Loss. MDPI. [Link]
-
Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]
-
PPAR-α Agonist WY-14643 Inhibits LPS-Induced Inflammation in Synovial Fibroblasts via NF-kB Pathway. PubMed. [Link]
-
Preclinical to Clinical Translation of Tofacitinib, a Janus Kinase Inhibitor, in Rheumatoid Arthritis. PubMed. [Link]
-
What are the mechanisms of action of anti-inflammatory agents in adipose tissue? A protocol for systematic review and meta-analysis. PubMed Central. [Link]
-
JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PubMed Central. [Link]
-
The Role of NF-κB in PPARα-Mediated Hepatocarcinogenesis. PubMed Central. [Link]
-
Inhibitory effect of PPARγ on NLRP3 inflammasome activation. PubMed Central. [Link]
-
Inhibiting the NLRP3 Inflammasome. PubMed Central. [Link]
-
WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice. PubMed. [Link]
-
Macrophage Inflammatory Assay. PubMed Central. [Link]
-
Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. MDPI. [Link]
-
NLRP3 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]
-
The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies. Immunopathologia Persa. [Link]
-
The Role of PPAR Alpha in the Modulation of Innate Immunity. MDPI. [Link]
-
NLRP3-Inflammosome | What are inflammasome ? Which cells activate inflammasomes? YouTube. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
A paradigm for gene regulation: Inflammation, NF-kappa B and PPAR. ResearchGate. [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule. ResearchGate. [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
-
JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PubMed Central. [Link]
-
Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers. [Link]
-
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. PubMed Central. [Link]
-
Protective Effects of Peroxisome Proliferator-Activated Receptor-α Agonist, Wy14643, on Hypoxia/Reoxygenation Injury in Primary Rat Hepatocytes. PubMed Central. [Link]
-
Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers. [Link]
-
Inhibitory effect of PPARγ on NLRP3 inflammasome activation. PubMed. [Link]
-
JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. [Link]
-
Anti-Inflammatory Agents: Present and Future. PubMed Central. [Link]
-
FAQ: Describe JAK-STAT Signaling in Inflammation. YouTube. [Link]
-
Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Frontiers. [Link]
-
A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation. Frontiers. [Link]
-
NLRP3 Inflammasome Inhibition by MCC950 Reduces Atherosclerotic Lesion Development in Apolipoprotein E–Deficient Mice—Brief Report. AHA Journals. [Link]
-
Activation of Peroxisome Proliferator–Activated Receptor β/δ Inhibits Lipopolysaccharide-Induced Cytokine Production in Adipocytes by Lowering Nuclear Factor-κB Activity via Extracellular Signal–Related Kinase 1/2. American Diabetes Association. [Link]
-
Tofacitinib. NCBI Bookshelf. [Link]
-
Anti-inflammatory potential of PI3Kδ and JAK inhibitors in asthma patients. ResearchGate. [Link]
-
NodThera Publishes Preclinical Data Demonstrating Reversal of Obesity and Inflammation with Clinical-stage Brain-penetrant NLRP3 Inflammasome Inhibitors. NodThera. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. [Link]
-
Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. ACS Publications. [Link]
-
LPS-Induced Cytokine Release Model. Charles River. [Link]
-
Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism. Journal of Lipid Research. [Link]
-
Activation of the PPARγ/NF-κB pathway by A-MPDA@Fe3O4@PVP via scavenging reactive oxygen species to alleviate hepatic ischemia-reperfusion injury. RSC Publishing. [Link]
-
Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. BMJ. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PubMed Central. [Link]
-
The Signaling Pathways Regulating NLRP3 Inflammasome Activation. PubMed. [Link]
-
NLRP3 inhibitors for tumor-driven inflammatory colitis. YouTube. [Link]
Sources
- 1. PPAR-α Agonist WY-14643 Inhibits LPS-Induced Inflammation in Synovial Fibroblasts via NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor-α accelerates α-chlorofatty acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of NF-κB in PPARα-Mediated Hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 12. WY-14643, a selective agonist of peroxisome proliferator-activated receptor-α, ameliorates lipopolysaccharide-induced depressive-like behaviors by preventing neuroinflammation and oxido-nitrosative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 14. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. ard.bmj.com [ard.bmj.com]
- 17. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. alzdiscovery.org [alzdiscovery.org]
- 22. Anti-inflammatory Agents: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Pirinixic Acid and Aminothiazole Compounds
As laboratory professionals dedicated to advancing drug discovery, our commitment to safety is as paramount as our scientific objectives. The handling and disposal of potent chemical agents like Pirinixic Acid and aminothiazole derivatives demand a rigorous, protocol-driven approach. This guide provides essential, step-by-step procedures for the safe management and disposal of these compounds, ensuring the protection of both laboratory personnel and the environment. The causality behind each step is explained to foster a culture of safety and deep understanding within your team.
Hazard Identification and Risk Assessment: Know Your Reagents
Understanding the inherent risks of the chemicals you handle is the foundational step of any safety protocol. Pirinixic Acid and Aminothiazole, while potentially used in related research areas, possess distinct hazard profiles that must be respected during disposal.
Pirinixic Acid (Wy-14643) is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα)[1]. Its primary risks are not acute but are of significant long-term concern.
Aminothiazole and its derivatives are common heterocyclic building blocks in medicinal chemistry. Their hazards are generally more immediate and irritant in nature.
A summary of the key hazards is presented below:
| Hazard Classification | Pirinixic Acid (Wy-14643) | 2-Aminothiazole (Representative) |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed[2][3]. | Category 4: Harmful if swallowed[4][5]. |
| Skin Irritation | Category 2: Causes skin irritation[2][3]. | May cause skin irritation[5][6]. |
| Eye Irritation | Category 2A: Causes serious eye irritation[2][3]. | Category 2: Causes serious eye irritation[4][5]. |
| Respiratory Irritation | Category 3: May cause respiratory irritation[2][3]. | May cause respiratory irritation[5]. |
| Carcinogenicity | Category 1B/2: Suspected of causing cancer [2][3]. | Not classified as a carcinogen. |
| Chemical Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents[2]. | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[6]. |
The most critical takeaway is the classification of Pirinixic Acid as a suspected carcinogen[2][3]. This dictates that all waste streams containing this compound must be treated as hazardous carcinogenic waste, which has significant implications for segregation and disposal pathways.
Regulatory Framework: Adherence to Standards
All chemical waste disposal is governed by strict regulations. In the United States, the primary authorities are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA)[7][8]. These bodies mandate that generators of hazardous waste are responsible for it from "cradle to grave"[9]. This guide is aligned with these principles, but you are required to consult your institution's Environmental Health and Safety (EHS) office and local regulations to ensure full compliance[10][11].
Prerequisites for Safe Disposal
Before handling any chemical waste, ensure the following are in place:
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves (e.g., nitrile)[4]. Always inspect gloves for integrity before use[4].
-
Designated Waste Accumulation Area: Your laboratory must have a designated "Satellite Accumulation Area" for hazardous waste[12]. This area should be clearly marked, away from general traffic, and provide secondary containment to prevent the spread of spills.
-
Appropriate Waste Containers: Use only containers that are compatible with the chemical waste[13]. For Pirinixic Acid and Aminothiazole, high-density polyethylene (HDPE) containers are a suitable choice. Containers must be in good condition, with securely sealing lids.
-
Waste Labeling: All waste containers must be properly labeled with a hazardous waste tag as soon as the first drop of waste is added[8]. The label must include the full chemical names of all components, their approximate concentrations, and the relevant hazard warnings (e.g., "Toxic," "Carcinogen").
Step-by-Step Disposal Procedures
Under no circumstances should Pirinixic Acid or Aminothiazole waste be disposed of down the sanitary sewer or in the regular trash[14]. These compounds must be collected for disposal by a licensed hazardous waste contractor, typically via incineration for organic carcinogens[14][15].
Workflow for Waste Management
The following diagram outlines the decision-making process for segregating and disposing of waste generated from experiments involving Pirinixic Acid and Aminothiazole.
Caption: Decision workflow for proper segregation of Pirinixic Acid and Aminothiazole waste streams.
Protocol 1: Disposal of Solid Waste
This category includes contaminated consumables such as gloves, pipette tips, weigh boats, paper towels, and centrifuge tubes.
-
Segregation:
-
Pirinixic Acid Contaminated Solids: All solid waste that has come into contact with Pirinixic Acid must be placed in a designated, clearly labeled solid waste container for "Carcinogenic Waste" or "Toxic Chemical Waste"[14]. This container should be lined with a heavy-duty plastic bag.
-
Aminothiazole Contaminated Solids: Solid waste contaminated only with Aminothiazole can be placed in a general "Chemical Solid Waste" container.
-
-
Collection: Do not overfill the container. When it is approximately 75% full, securely close the inner bag and seal the outer container.
-
Storage: Move the sealed container to your lab's Satellite Accumulation Area and arrange for pickup by your institution's EHS department.
Protocol 2: Disposal of Liquid Waste
This includes stock solutions, reaction mixtures, and instrument effluent.
-
Segregation is Key:
-
Pirinixic Acid Liquid Waste: Collect all liquid waste containing Pirinixic Acid in a dedicated, compatible (HDPE) container labeled "Carcinogenic Liquid Waste"[14]. Note on the label whether the solvent is halogenated or non-halogenated, as this affects the disposal process.
-
Aminothiazole Liquid Waste: Collect in a separate container labeled for "Chemical Liquid Waste." Again, segregate based on halogenated or non-halogenated solvents.
-
NEVER mix incompatible waste streams. Pirinixic acid is acidic, while aminothiazole is basic. Mixing them could cause a reaction. Do not mix with strong oxidizers or other reactive chemicals[2][6].
-
-
Collection: Use a funnel to add waste to the container to prevent spills. Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.
-
Storage: Keep the container tightly sealed when not in use. Store it in secondary containment in your Satellite Accumulation Area.
Protocol 3: Decontamination of Glassware and Equipment
Reusable glassware and non-disposable equipment must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the contaminated item three times with a small amount of a suitable solvent (e.g., ethanol or acetone) that is known to solubilize the compound(s).
-
Collect Rinsate: This initial rinsate is considered hazardous waste. It must be collected and added to the appropriate liquid waste container (e.g., rinsate from Pirinixic Acid contaminated glassware goes into the "Carcinogenic Liquid Waste" container).
-
Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures with soap and water[16].
Spill Management and Emergency Procedures
Accidents happen, but a prepared response minimizes the risk.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a laboratory chemical spill.
Protocol 4: Small Spill Cleanup
This procedure is for small spills (<100 mL) that can be safely managed by trained laboratory personnel.
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
PPE: If not already wearing it, don appropriate PPE, including double-gloving.
-
Containment:
-
For a solid spill (Pirinixic Acid or Aminothiazole powder): Gently cover the spill with a paper towel. Dampen the towel with 60-70% ethanol to prevent the powder from becoming airborne[17].
-
For a liquid spill: Cover the spill with an inert absorbent material (e.g., diatomaceous earth, universal binders, or chemical spill pads), starting from the outside and working inward[2].
-
-
Cleanup: Carefully scoop the absorbed material or dampened powder into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Decontamination: Wipe the spill area with 70% ethanol or another appropriate solvent, followed by a soap and water solution[17]. All wipes and cleaning materials must be disposed of as hazardous waste. For Pirinixic Acid spills, this waste must be treated as carcinogenic[2][14].
-
Dispose: Seal the waste container, label it appropriately, and move it to the Satellite Accumulation Area.
-
Report: Inform your lab supervisor and EHS office of the incident, as per your institution's policy.
By integrating these procedures into your daily laboratory operations, you build a foundation of safety and compliance. This not only protects you and your colleagues but also ensures that your vital research continues in a responsible and sustainable manner.
References
-
ChemDmart. (n.d.). 2-Aminothiazole SAFETY DATA SHEET. [Online] Available at: [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Online] Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. [Online] Available at: [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Online] Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. [Online] Available at: [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Online] Available at: [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. [Online] Available at: [Link]
-
Case Western Reserve University EHS. (n.d.). How to Dispose of Chemical Waste. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for Field Equipment Cleaning. [Online] Available at: [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Online] Available at: [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. [Online] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WY-14643 | CAS 50892-23-4 | PPAR alpha agonist | StressMarq Biosciences Inc. [stressmarq.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemdmart.com [chemdmart.com]
- 6. fishersci.com [fishersci.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. mtu.edu [mtu.edu]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. usbioclean.com [usbioclean.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. epa.gov [epa.gov]
- 17. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for Pirinixic Acid and Aminothiazole
Prepared by: Your Senior Application Scientist
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Pirinixic Acid and Aminothiazole. The information herein is synthesized from authoritative safety data sheets and laboratory safety standards to ensure a self-validating system of protection. Our primary goal is to empower you with the knowledge to work safely and effectively, reinforcing a culture of safety within your laboratory.
Executive Safety Summary: At-a-Glance
Before handling either compound, understand the primary risks and the mandatory protective equipment. This table summarizes the most critical information for immediate awareness.
| Hazard Category | Pirinixic Acid | 2-Aminothiazole | Combined Risk Profile & Critical PPE |
| Acute Toxicity | Harmful if swallowed.[1] | Harmful if swallowed.[2][3] | High Risk . Ingestion is a primary exposure route. |
| Carcinogenicity | Suspected Human Carcinogen .[1][4] | Not classified as a carcinogen. | Extreme Hazard . The carcinogenic potential of Pirinixic Acid dictates the highest level of precaution. Respiratory protection is mandatory when handling powder. |
| Skin Contact | Causes skin irritation.[1] | May cause irritation.[5][6] | High Risk . Impervious gloves and a lab coat are essential. |
| Eye Contact | Causes serious eye irritation.[1] | Causes serious eye irritation.[2][6] | High Risk . Chemical safety goggles are mandatory. A face shield is recommended for splash risks. |
| Inhalation | May cause respiratory irritation.[1] | May be harmful if inhaled.[5] | High Risk . Both are powders/crystals prone to aerosolization. Work must be done in a ventilated enclosure. |
Deep Dive into the Hazards: Understanding the "Why"
Effective safety protocols are built on a clear understanding of the risks. Both Pirinixic Acid and 2-Aminothiazole are solid, powdered compounds, which increases the risk of inadvertent inhalation and surface contamination if not handled correctly.
-
Pirinixic Acid (WY-14643): This compound is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.[7] Its primary danger lies in its classification as a potential carcinogen.[1][4] Furthermore, it is an irritant to the skin, eyes, and respiratory system and is harmful if ingested.[1] The powdered nature requires stringent controls to prevent airborne dust.
-
2-Aminothiazole: This is a heterocyclic amine.[3] Its main hazards are acute oral toxicity and serious eye irritation.[2][3] While not classified as a carcinogen, it can be harmful if absorbed through the skin or inhaled, and it may emit toxic fumes of nitrogen and sulfur oxides if heated to decomposition.[5]
The causality for our stringent PPE recommendations is clear: we must prevent all routes of exposure—dermal, ocular, inhalation, and ingestion—to a known irritant and a suspected carcinogen.
Your Essential PPE Arsenal: A Head-to-Toe Protocol
A hazard assessment dictates that the minimum PPE for any laboratory work includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8] However, due to the specific hazards of Pirinixic Acid and Aminothiazole, an enhanced level of protection is required.
a. Body Protection
A disposable, solid-front, long-sleeved gown with tight-fitting knit cuffs is mandatory.[9]
-
Expertise & Experience: A standard cotton lab coat can absorb spills and is not recommended as the primary barrier. Disposable gowns prevent the cross-contamination of your personal clothing and other areas of the lab. Gowns used for handling these compounds should not be worn outside the designated work area.[9]
b. Hand Protection
Double-gloving with powder-free nitrile gloves is required.[9]
-
Expertise & Experience: The outer glove provides the primary barrier and should be removed immediately after handling the chemicals or upon suspected contamination. The inner glove protects your skin during the removal of the outer glove. Gloves must be inspected for tears or holes before use.[2] Change the outer glove every 30-60 minutes during extended procedures or immediately if compromised.[9] Always wash hands thoroughly after removing gloves.
c. Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that provide a full seal around the eyes and conform to EN166 or ANSI Z87.1 standards.[2][10] Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine dust.[9]
-
Recommended for Solution Prep: When preparing solutions or any task with a splash hazard, wear a full-face shield over the safety goggles.
d. Respiratory Protection
Due to the carcinogenic risk and irritant nature of Pirinixic Acid powder, respiratory protection is not optional when handling the solid material outside of a containment device.
-
Mandatory for Weighing/Handling Powder: A NIOSH-approved N95 respirator is the minimum requirement.[11] All respirator use requires prior medical evaluation and fit-testing as per your institution's EHS policy.
-
Trustworthiness: A surgical mask is designed to protect the experiment from you, not to protect you from chemical dust, and is not a substitute for a respirator.[11] The most reliable control is to handle the powders within an engineering control.
Operational Plan: From Preparation to Disposal
Safe handling is a systematic process. The following workflow is designed to minimize exposure at every step.
Caption: Safe Handling Workflow for Potent Powdered Compounds.
Step-by-Step Methodology
-
Engineering Controls: All work with solid Pirinixic Acid and Aminothiazole must be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet, or a powder containment hood.[11] This is your primary defense.
-
Donning PPE: Follow a strict sequence: Inner gloves, gown, respirator (if needed), goggles, face shield (if needed), and finally, outer gloves pulled over the cuffs of the gown.
-
Handling Solids: Use spatulas and anti-static weigh boats to minimize aerosolization. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After each procedure, wipe down the work surface, balance, and any equipment with 70% ethanol or another appropriate solvent to deactivate and remove residual powder.
-
Doffing PPE: The principle is to avoid touching the outside of contaminated gear with clean hands. Remove outer gloves first. Then remove the gown and face shield. Goggles and respirator are next. Finally, remove inner gloves. Dispose of all items immediately into the designated waste container.
-
Hand Hygiene: Wash hands with soap and water immediately after removing all PPE.
Emergency & Disposal Protocols
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do so. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet.[1] |
| Minor Spill (Solid) | Alert others in the area. Wearing full PPE, gently cover the spill with absorbent paper dampened with 60-70% ethanol to prevent dust.[5] Carefully sweep the material into a designated waste container. Decontaminate the area. |
| Major Spill | Evacuate the immediate area. Alert your supervisor and institutional EHS. Prevent entry. Allow only trained emergency responders to clean the spill. |
Waste Disposal Plan
All materials contaminated with Pirinixic Acid and/or Aminothiazole are considered hazardous waste.
-
Segregation: Use a dedicated, clearly labeled, leak-proof container for all contaminated solid waste (gloves, gowns, weigh paper, pipette tips, etc.).
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical names: "Pirinixic Acid (Carcinogen)" and "2-Aminothiazole".
-
Liquid Waste: Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[2][12] Do not pour any waste down the drain or place it in the regular trash.[1]
References
-
Pirinixic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
-
Pirinixic Acid | C14H14ClN3O2S | CID 5694. (n.d.). PubChem. Retrieved from [Link]
-
2-Aminothiazole | C3H4N2S | CID 2155. (n.d.). PubChem. Retrieved from [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
PIRINIXIC ACID. (n.d.). precisionFDA. Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Institutes of Health. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 4. GSRS [precision.fda.gov]
- 5. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Pirinixic acid - Wikipedia [en.wikipedia.org]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. gerpac.eu [gerpac.eu]
- 12. Pirinixic Acid | C14H14ClN3O2S | CID 5694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
